molecular formula C14H23N3O4 B10821466 NYX-2925 CAS No. 2012536-16-0

NYX-2925

Número de catálogo: B10821466
Número CAS: 2012536-16-0
Peso molecular: 297.35 g/mol
Clave InChI: NFXPEHLDVKVVKA-ISTVAULSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NYX-2925 is under investigation in clinical trial NCT04146896 (Efficacy and Safety of this compound in Subjects With Neuropathic Pain Associated With Diabetic Peripheral Neuropathy (DPN)).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a novel N-methyl-d-aspartate (NMDA) receptor modulato

Propiedades

Número CAS

2012536-16-0

Fórmula molecular

C14H23N3O4

Peso molecular

297.35 g/mol

Nombre IUPAC

(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

InChI

InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14-/m1/s1

Clave InChI

NFXPEHLDVKVVKA-ISTVAULSSA-N

SMILES isomérico

C[C@H]([C@@H](C(=O)N)N1C[C@@]2(C1=O)CCCN2C(=O)C(C)C)O

SMILES canónico

CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N

Origen del producto

United States

Foundational & Exploratory

NYX-2925 Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Tenets of NYX-2925 Bioactivity

This compound is an investigational, novel, orally bioavailable, small molecule that functions as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action centers on the potentiation of NMDA receptor activity, which in turn modulates synaptic plasticity, a fundamental process for learning, memory, and the processing of sensory information, including pain.[1][4][5] Preclinical studies have elucidated its role in enhancing long-term potentiation (LTP) and diminishing long-term depression (LTD), key synaptic processes that are often dysregulated in neurological and psychiatric disorders.[1]

The therapeutic potential of this compound has been explored in conditions characterized by aberrant central pain processing, such as painful diabetic peripheral neuropathy and fibromyalgia.[1][2] Although it did not meet its primary endpoints in Phase IIb clinical trials for these indications, the preclinical data provide a comprehensive framework for understanding its molecular and cellular effects.[2][6][7][8]

This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling cascades, and the experimental evidence that underpins our current understanding.

Quantitative Analysis of this compound Bioactivity

The following tables summarize the key quantitative parameters that define the interaction of this compound with its molecular target and its subsequent physiological effects.

Table 1: In Vitro Efficacy of this compound on Human NMDA Receptor Subtypes

Receptor SubtypeEC50 (M)Percent Maximal Effect of Glycine (B1666218)
hNR2A5.5 x 10⁻¹¹40.6%
hNR2B2.8 x 10⁻¹⁴47.1%
hNR2C1.1 x 10⁻¹¹63.1%
hNR2D5.5 x 10⁻¹¹57.8%

Data from [3H]MK-801 binding potentiation assays in HEK cells expressing human NMDA receptor subtypes.[1]

Table 2: Effects of this compound on Synaptic Plasticity in Rat Hippocampal Slices

ParameterThis compound Concentration (µM)Observed Effect
NMDA Receptor Current Enhancement0.1 - 0.5Significant increase in pharmacologically-isolated NMDA receptor current in CA1 pyramidal neurons.[1]
Long-Term Potentiation (LTP)0.5Enhanced magnitude of LTP at Schaffer collateral-CA1 synapses.[1]
Long-Term Depression (LTD)5Decreased magnitude of LTD at Schaffer collateral-CA1 synapses.[1]

Table 3: Pharmacokinetic Properties of this compound in Rats (1 mg/kg, p.o.)

ParameterValue
Plasma Cmax706 nM
Plasma Half-life6.8 hours
Cerebrospinal Fluid (CSF) Cmax44 nM
CSF Half-life1.2 hours
Oral Bioavailability56%

Data obtained from pharmacokinetic studies in rats following a single oral dose.[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects on synaptic plasticity through the modulation of specific intracellular signaling cascades. A key pathway identified in preclinical models of neuropathic pain is the Src family kinase (SFK)-dependent signaling pathway in the medial prefrontal cortex (mPFC).[9]

In the chronic constriction injury (CCI) model of neuropathic pain, a condition associated with dampened NMDAR-mediated plasticity in the mPFC, levels of activated (phosphorylated) Src kinase are significantly decreased.[9] Oral administration of this compound has been shown to restore the levels of phosphorylated Src to those observed in sham-operated animals.[9] This reactivation of Src kinase by this compound is critical for its analgesic effects, as the co-administration of Src activation inhibitors blocks the pain-alleviating properties of the compound.[9]

The proposed mechanism involves this compound-mediated enhancement of calcium influx through the NMDA receptor, which leads to the activation of Src. Activated Src then phosphorylates tyrosine residues on the GluN2A and GluN2B subunits of the NMDA receptor, creating a positive feedback loop that stabilizes the receptor at the synapse and enhances its function, thereby alleviating the central sensitization associated with chronic pain.[9]

NYX2925_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu This compound This compound This compound->NMDAR:gly Positive Allosteric Modulation Ca2+ Ca2+ NMDAR:ion->Ca2+ Influx p-GluN2B p-GluN2B Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) NMDAR->Synaptic_Plasticity Enhanced Receptor Function Src Src Ca2+->Src Activation p-Src p-Src Src->p-Src p-Src->NMDAR Phosphorylation of GluN2B

Proposed signaling pathway for this compound action in the mPFC.

Experimental Protocols

[³H]MK-801 Binding Potentiation Assay

This assay is used to determine the potency and efficacy of this compound at different NMDA receptor subtypes.

  • Cell Culture and Transfection: Human embryonic kidney (HEK) cells are cultured and transfected with plasmids encoding the human NR1 subunit and one of the four NR2 subunits (A, B, C, or D).

  • Membrane Preparation: After 48 hours, the cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Assay: The membrane preparations are incubated with a fixed concentration of the radiolabeled NMDA receptor open-channel blocker [³H]MK-801, 50 µM glutamate, and varying concentrations of this compound.

  • Data Analysis: The amount of bound [³H]MK-801 is quantified using liquid scintillation counting. The data are then fitted to a concentration-response curve to determine the EC50 and maximal effect of this compound. The percent maximal effect is calculated relative to the stimulation observed in the presence of a saturating concentration of glycine (1 mM).

MK801_Binding_Assay_Workflow start Start cell_culture HEK Cell Culture and Transfection (hNR1 + hNR2A/B/C/D) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with: - [3H]MK-801 - Glutamate - this compound (various conc.) membrane_prep->incubation quantification Quantification of Bound [3H]MK-801 incubation->quantification data_analysis Data Analysis: - Concentration-Response Curve - EC50 Determination quantification->data_analysis end End data_analysis->end

Workflow for the [³H]MK-801 binding potentiation assay.
Electrophysiological Recording of Synaptic Plasticity

Whole-cell patch-clamp recordings from pyramidal neurons in acute rat hippocampal or mPFC slices are used to assess the effects of this compound on synaptic transmission and plasticity.

  • Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices (300-400 µm thick) containing the hippocampus or mPFC are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are established from visually identified pyramidal neurons.

  • Baseline Recording: Baseline synaptic responses are recorded by stimulating afferent fibers (e.g., Schaffer collaterals in the hippocampus) and recording the resulting excitatory postsynaptic currents (EPSCs).

  • Drug Application: this compound is bath-applied at the desired concentration.

  • Plasticity Induction:

    • LTP: A high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) is delivered to induce LTP.

    • LTD: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) is delivered to induce LTD.

  • Post-Induction Recording: EPSCs are recorded for at least 40-60 minutes following the induction protocol to measure the change in synaptic strength.

  • Data Analysis: The magnitude of LTP or LTD is calculated as the percentage change in the EPSC amplitude from the baseline recording period.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain and Western Blotting

This in vivo model is used to study the analgesic effects of this compound and its impact on molecular signaling in the context of neuropathic pain.

  • CCI Surgery: Rats are anesthetized, and the right sciatic nerve is exposed. Four loose chromic gut ligatures are tied around the nerve.

  • Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments at baseline and at various time points after surgery and drug administration.

  • Drug Administration: this compound or vehicle is administered orally at the desired dose.

  • Tissue Collection: At a specified time point after drug administration (e.g., 24 hours), the animals are euthanized, and the mPFC is dissected.

  • Western Blotting:

    • Protein is extracted from the mPFC tissue, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated Src and GluN2B.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.

  • Data Analysis: The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

Conclusion

This compound is a potent and selective positive allosteric modulator of the NMDA receptor. Its mechanism of action involves the enhancement of NMDA receptor function, leading to the facilitation of LTP and the suppression of LTD. A key downstream signaling pathway implicated in its therapeutic effects, particularly in the context of neuropathic pain, is the Src-dependent phosphorylation of NMDA receptor subunits in the medial prefrontal cortex. While clinical development has faced challenges, the preclinical data provide a robust and detailed understanding of the molecular and cellular mechanisms through which this compound modulates synaptic plasticity. This knowledge remains valuable for the broader field of NMDA receptor pharmacology and the development of novel therapeutics for neurological and psychiatric disorders.

References

NYX-2925: A Technical Whitepaper on a Novel NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is an investigational, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Developed for the treatment of chronic pain conditions, particularly those with a central nervous system component such as painful diabetic peripheral neuropathy and fibromyalgia, this compound has demonstrated a unique mechanism of action centered on the enhancement of synaptic plasticity. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, preclinical and clinical data, and the underlying signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, a fundamental process for learning, memory, and higher cognitive functions. Dysregulation of NMDA receptor signaling has been implicated in a variety of neurological and psychiatric disorders, including chronic pain. This compound was designed to modulate NMDA receptor activity, thereby restoring healthy synaptic function and alleviating symptoms associated with these conditions.

Mechanism of Action

This compound is a positive allosteric modulator of the NMDA receptor. Unlike direct agonists or antagonists, it does not directly activate or block the receptor but rather enhances its function in the presence of the endogenous co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine). This modulatory action is believed to promote synaptic plasticity and strengthen neural communication.[1] Preclinical studies have shown that this compound facilitates long-term potentiation (LTP), a cellular correlate of learning and memory, and increases the trafficking of NMDA receptor subtype 2B (GluN2B) to the synapse.[1]

Signaling Pathway

The therapeutic effects of this compound in neuropathic pain models are thought to be mediated through the medial prefrontal cortex (mPFC). In these models, this compound has been shown to restore depleted levels of activated Src kinase, a non-receptor tyrosine kinase that plays a critical role in NMDA receptor-dependent signaling. This restoration of Src activity leads to the phosphorylation of GluN2A and GluN2B subunits of the NMDA receptor, a key step in enhancing synaptic plasticity and alleviating pain.

NYX2925_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDAR Binds NYX2925 This compound NYX2925->NMDAR Modulates Src Src Kinase NMDAR->Src Activates pSrc p-Src (Active) Src->pSrc Phosphorylation pSrc->NMDAR Phosphorylates GluN2A/B Plasticity Enhanced Synaptic Plasticity pSrc->Plasticity Promotes Analgesia Analgesia Plasticity->Analgesia Leads to

This compound Signaling Pathway in the mPFC.

Preclinical Data

A robust preclinical data package supports the therapeutic potential of this compound in chronic pain and cognitive disorders.

In Vitro Pharmacology

The in vitro activity of this compound was assessed in HEK cells expressing human NMDA receptor subtypes.

Receptor SubtypeEC50 (pM)% Maximal Glycine Response
hNR2A5540.6
hNR2B0.02847.1
hNR2C1163.1
hNR2D5557.8
Animal Models of Neuropathic Pain

This compound has demonstrated efficacy in various rodent models of neuropathic pain, including the chronic constriction injury (CCI) model.

ModelSpeciesRoute of AdministrationKey Finding
Chronic Constriction Injury (CCI)RatOralRapid and long-lasting analgesia
Streptozotocin-induced Diabetic NeuropathyRatOralReversal of mechanical hypersensitivity
Learning and Memory

In preclinical models of cognition, this compound has been shown to enhance learning and memory.

ModelSpeciesRoute of AdministrationKey Finding
Novel Object RecognitionRatOralImproved recognition memory
Long-Term Potentiation (LTP)Rat (hippocampal slices)Bath applicationEnhanced magnitude of LTP

Clinical Development

This compound has undergone clinical evaluation for painful diabetic peripheral neuropathy (DPN) and fibromyalgia.

Phase 1 Pharmacokinetics

A first-in-human, single- and multiple-ascending dose study was conducted in healthy volunteers.

ParameterValue
Single Ascending Dose (50-1200 mg)
Tmax (hours)1.0 - 1.5
Half-life (hours)~4
Multiple Ascending Dose (150-900 mg daily for 7 days)
AccumulationMinimal
Blood-Brain Barrier Penetration
CSF:Plasma Ratio6-9%
Phase 2 Clinical Trials

Phase 2 studies have been conducted in patients with painful diabetic peripheral neuropathy and fibromyalgia.

IndicationDose(s)Primary EndpointOutcome
Painful Diabetic Peripheral Neuropathy50 mg dailyChange from baseline in average daily pain (NRS) at week 12Did not meet primary endpoint
Fibromyalgia50 mg, 100 mg dailyChange from baseline in average daily pain (NRS) at week 12Did not meet primary endpoint

In a Phase 2b study in patients with painful DPN, treatment with 50 mg this compound daily for 12 weeks did not result in a statistically significant difference from placebo on the primary endpoint of change from baseline in average daily pain, as measured by the Numeric Rating Scale (NRS).[2][3] Similarly, a Phase 2b study in fibromyalgia patients also failed to meet its primary endpoint.[4]

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used preclinical model of neuropathic pain.

CCI_Workflow Start Anesthetize Rat ExposeNerve Expose Sciatic Nerve Start->ExposeNerve LigateNerve Loosely Ligate Nerve with 4 Chromic Gut Sutures ExposeNerve->LigateNerve CloseWound Close Incision LigateNerve->CloseWound Recovery Allow for Recovery and Development of Hypersensitivity CloseWound->Recovery Dosing Oral Administration of This compound or Vehicle Recovery->Dosing Assessment Assess Mechanical Allodynia (von Frey Filaments) Dosing->Assessment End Data Analysis Assessment->End

Workflow for the Chronic Constriction Injury (CCI) Model.

Protocol:

  • Male Sprague-Dawley rats are anesthetized.

  • The common sciatic nerve is exposed at the level of the mid-thigh.

  • Four loose ligatures of 4-0 chromic gut suture are tied around the nerve.

  • The muscle and skin are closed in layers.

  • Animals are allowed to recover, and mechanical allodynia develops over several days.

  • This compound or vehicle is administered orally at various doses.

  • Mechanical withdrawal thresholds are assessed using von Frey filaments at different time points post-dosing.

Novel Object Recognition Test

This test assesses recognition memory in rodents.

Protocol:

  • Habituation: Rodents are individually habituated to an open-field arena for a set period.[5][6]

  • Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.[5][6]

  • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.[5][6] A discrimination index is calculated to quantify recognition memory.[7]

Long-Term Potentiation (LTP) Electrophysiology

LTP is a measure of synaptic strength and plasticity.

Protocol:

  • Slice Preparation: Hippocampal slices are prepared from rats.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway.

  • Baseline: A stable baseline of fEPSP responses is established.

  • LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.[7][8]

  • Post-Induction Recording: fEPSPs are recorded for an extended period to measure the potentiation of the synaptic response. This compound is typically bath-applied before and during the LTP induction.[7]

Conclusion

This compound is a novel NMDA receptor modulator with a well-defined mechanism of action centered on the enhancement of synaptic plasticity through the potentiation of NMDA receptor function and downstream signaling involving Src kinase. While preclinical studies demonstrated promising analgesic and cognitive-enhancing effects, the translation of these findings to clinical efficacy in patients with painful diabetic peripheral neuropathy and fibromyalgia has been challenging, with Phase 2 trials failing to meet their primary endpoints. Further research may be warranted to explore the potential of this compound in other neurological or psychiatric disorders where NMDA receptor hypofunction is implicated. This technical guide provides a comprehensive summary of the available data to inform future research and development efforts in the field of NMDA receptor modulation.

References

NYX-2925: A Technical Analysis of a Novel NMDA Receptor Modulator in Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A Retrospective Whitepaper for Researchers and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Developed by Aptinyx Inc., this compound showed initial promise in preclinical models of neuropathic pain and fibromyalgia by targeting central pain processing mechanisms. The compound was designed to enhance synaptic plasticity, a key process in learning, memory, and neuronal network function that is often disrupted in chronic pain states. Despite a favorable safety and pharmacokinetic profile in early clinical studies and some positive signals in an exploratory Phase 2a trial, this compound ultimately failed to meet its primary endpoints in larger, confirmatory Phase 2b studies for both painful diabetic peripheral neuropathy (DPN) and fibromyalgia, leading to the discontinuation of its development for these indications. This technical guide provides an in-depth review of the mechanism of action, preclinical and clinical data, and experimental protocols related to this compound, offering valuable insights into the challenges of translating preclinical efficacy in pain to clinical success.

Introduction: The Rationale for NMDA Receptor Modulation in Chronic Pain

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is integral to synaptic plasticity.[1] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of numerous central nervous system disorders, including chronic pain.[1][2] Conditions like diabetic peripheral neuropathy and fibromyalgia are increasingly understood as being maintained by central sensitization, a state of heightened neuronal excitability in the central nervous system. This makes the NMDA receptor an attractive, albeit challenging, therapeutic target. Unlike direct agonists or antagonists which can have significant side effects, this compound was developed as a positive allosteric modulator, aiming to fine-tune receptor activity rather than simply activating or blocking it.[2][3]

Mechanism of Action

This compound acts as a co-agonist to glutamate (B1630785) at the NMDA receptor.[4] Its mechanism is distinct from traditional NMDA receptor agonists and antagonists.[4] At low concentrations of endogenous co-agonists like glycine (B1666218) or D-serine, this compound partially activates NMDA receptors, thereby modulating neural pathways relevant to chronic pain.[4] Preclinical studies have shown that this compound facilitates synaptic plasticity, in part by increasing the presence of the NMDA receptor subtype 2B (GluN2B) at the synapse.[1] This suggests that its biological effects stem from both direct receptor modulation and the regulation of receptor trafficking.[1] A key aspect of its mechanism appears to be the restoration of NMDA receptor-mediated signaling in the medial prefrontal cortex (mPFC), a brain region involved in the cognitive and emotional aspects of pain.[5]

Signaling Pathway: Src Kinase-Dependent Modulation

In preclinical models of neuropathic pain, the analgesic effects of this compound have been linked to a Src-dependent signaling pathway in the mPFC.[5] Chronic pain states are associated with decreased levels of activated Src kinase in this brain region.[5] Oral administration of this compound was found to restore these levels and the subsequent Src-mediated phosphorylation of GluN2A and GluN2B subunits of the NMDA receptor.[5] This effect appears to be specific, as levels of another kinase, CAMKII, were unaffected.[5] The analgesic effect of this compound was blocked when co-administered with a Src kinase inhibitor, underscoring the critical role of this pathway.[5]

NYX2925_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal (mPFC Neuron) Glutamate Glutamate NMDAR NMDA Receptor (GluN2A/B Subunits) Glutamate->NMDAR Binds NYX2925 This compound NYX2925->NMDAR Positive Modulation Src_active Active Src Kinase (pY416) NYX2925->Src_active Restores Activity Src_inactive Inactive Src Kinase NMDAR->Src_inactive Activates Src_inactive->Src_active Phosphorylation Src_active->NMDAR Phosphorylates GluN2A/B Plasticity Synaptic Plasticity (LTP Enhancement) Src_active->Plasticity Promotes Analgesia Analgesia Plasticity->Analgesia ChronicPain Chronic Pain State ChronicPain->Src_inactive Reduces Activity

Caption: this compound signaling pathway in the medial prefrontal cortex.

Preclinical Data

This compound demonstrated robust analgesic effects in multiple rodent models of neuropathic pain, including the chronic constriction injury (CCI) and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy models.[1] The compound produced rapid (within one hour) and long-lasting (up to one week) analgesia following a single oral dose.[1] Notably, these effects were observed in models of persistent pain, while this compound was ineffective in an acute nociception model (tail flick test), suggesting a mechanism targeted at pathological pain states rather than normal pain sensation.[1]

Preclinical Efficacy and Safety Data
ParameterFindingAnimal ModelSource(s)
Analgesic Efficacy Rapid and long-lasting analgesiaRat CCI and STZ-induced diabetic neuropathy models[1]
Mechanism Confirmation Analgesic effects blocked by NMDA receptor antagonist (CPP)Rat neuropathic pain models[1]
Site of Action Efficacious with direct mPFC microinjection; ineffective with intrathecal administrationRat CCI model[1]
Off-Target Activity No significant affinity for a large panel of other neuroactive receptorsIn vitro receptor binding assays[6]
Side Effect Profile No addictive or sedative/ataxic side effects observedRodent models[6]
Therapeutic Index >1000Rodent models[6]

Clinical Development and Outcomes

The clinical development program for this compound in chronic pain included a Phase 1 study in healthy volunteers and several Phase 2 studies in patients with painful DPN and fibromyalgia. While early studies were encouraging, the program was ultimately halted due to a failure to demonstrate efficacy in larger trials.[7][8]

Phase 1 Study in Healthy Volunteers

A first-in-human, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of this compound in 84 healthy adults.[4]

  • Safety and Tolerability : this compound was found to be safe and well-tolerated across single ascending doses (50–1,200 mg) and multiple ascending doses (150–900 mg daily for 7 days).[4] Importantly, no dissociative side effects, which can be a concern with NMDA receptor modulators, were reported.[4]

  • Pharmacokinetics : this compound exhibited dose-proportional pharmacokinetics and minimal accumulation with once-daily dosing.[4] Cerebrospinal fluid (CSF) measurements confirmed that the drug crosses the blood-brain barrier, with maximum CSF concentrations reaching approximately 6-9% of maximum plasma concentrations.[4]

DoseCmax (ng/mL)Tmax (hr)AUC0-inf (ng*hr/mL)t1/2 (hr)
50 mg 1671.07944.4
150 mg 5691.027704.8
300 mg 12001.056404.7
600 mg 20101.5114005.2
900 mg 34001.5170005.0
1200 mg 37101.5224005.3
(Data adapted from Houck et al., 2019)[4]
Phase 2 Studies in Fibromyalgia

An initial exploratory Phase 2 study in 23 fibromyalgia patients showed promising results.[9] Administration of this compound resulted in statistically significant reductions in brain glutamate/glutamine levels (a biomarker associated with central pain processing) and was correlated with clinically meaningful improvements in patient-reported pain scores.[9]

EndpointResult (vs. Placebo)Source(s)
Average Daily Pain Score -0.66 point reduction[9]
Worst Daily Pain Score -0.61 point reduction[9]
Revised Fibromyalgia Impact Questionnaire (FIQR) -6.3 point reduction[9]
PROMIS Fatigue Profile -5.6 point reduction[9]

However, a subsequent, larger Phase 2b study in approximately 300 fibromyalgia patients failed to meet its primary endpoint.[7][10] While a trend toward improvement was seen at week 4, by the 12-week primary endpoint, there was no statistically significant or clinically meaningful difference between either the 50 mg or 100 mg doses of this compound and placebo on the numeric rating scale (NRS) for pain.[7][10]

Phase 2 Studies in Painful Diabetic Peripheral Neuropathy (DPN)

Similarly, the development of this compound for DPN yielded disappointing results. An initial Phase 2 study in 300 patients did not show a statistically significant separation from placebo on the primary endpoint of change in average daily pain scores.[11][12] The 50 mg dose showed the best numerical improvement, with a 1.61-point reduction on the NRS compared to a 1.23-point reduction for placebo.[11][12]

A follow-up Phase 2b study in 229 patients also failed to meet its primary endpoint at 12 weeks.[8] Treatment with this compound 50 mg did not result in a statistically significant difference from placebo on the change in average daily pain scores or on other secondary pain endpoints.[8] In both the DPN and fibromyalgia trials, this compound was consistently well-tolerated.[8][10]

Experimental Protocols and Methodologies

Preclinical Neuropathic Pain Models

The CCI model is a standard method for inducing neuropathic pain that mimics chronic nerve compression in humans.

  • Animal Model : Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure : Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals. The constriction is calibrated to reduce blood flow without causing complete arrest.

  • Behavioral Assessment : Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response (paw withdrawal threshold) is recorded. Testing is typically performed at baseline before surgery and at various time points post-surgery to assess the development of hypersensitivity and the effect of the therapeutic agent.

  • Drug Administration : this compound or vehicle is administered, typically via oral gavage, at specified time points after the establishment of stable mechanical hypersensitivity.

This model mimics the painful neuropathy associated with Type 1 diabetes.

  • Induction of Diabetes : Adult male Sprague-Dawley rats are fasted and then administered a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

  • Confirmation of Diabetes : Hyperglycemia is confirmed several days post-injection by measuring blood glucose levels. Only animals with significantly elevated glucose are included in the study.

  • Development of Neuropathy : The development of mechanical hypersensitivity is monitored over several weeks using the von Frey test, as described for the CCI model.

  • Drug Administration and Assessment : Once a stable neuropathic pain state is established, the efficacy of orally administered this compound is evaluated by measuring changes in paw withdrawal thresholds compared to vehicle-treated diabetic animals.

Preclinical_Workflow cluster_setup Model Induction cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Selection Select Adult Male Sprague-Dawley Rats Baseline Baseline Behavioral Testing (von Frey Test) Animal_Selection->Baseline Induction Induce Neuropathy (CCI Surgery or STZ Injection) Baseline->Induction Confirmation Confirm Stable Hypersensitivity (Weeks 2-4) Induction->Confirmation Randomization Randomize into Groups (Vehicle, this compound Doses) Confirmation->Randomization Dosing Administer Single Oral Dose Randomization->Dosing Post_Dose_Test Post-Dose Behavioral Testing (1hr, 24hr, 1 week) Dosing->Post_Dose_Test Data_Collection Collect Paw Withdrawal Threshold Data Post_Dose_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Determine Analgesic Effect Stats->Results

Caption: Typical experimental workflow for preclinical evaluation of this compound.
Phase 2b Clinical Trial Design (Painful DPN Example)

The Phase 2b studies for both DPN and fibromyalgia followed a similar design.

  • Design : Randomized, double-blind, placebo-controlled, parallel-group study.[8]

  • Participants : Approximately 229 patients with advanced painful DPN.[8]

  • Procedure : Following a screening period, eligible patients were randomized to receive either this compound (50 mg) or a matching placebo orally once daily for a 12-week treatment period.[8]

  • Primary Endpoint : The primary efficacy measure was the change from baseline in the average daily pain score as reported on an 11-point (0-10) Numeric Rating Scale (NRS) during the final week (Week 12) of treatment.[8]

  • Secondary Endpoints : Included assessments of worst daily pain, pain on walking, and pain interference with sleep.[8]

  • Statistical Analysis : The primary analysis compared the change from baseline in NRS scores between the this compound and placebo groups.

Conclusion and Future Directions

The trajectory of this compound serves as a significant case study in the development of novel therapeutics for chronic pain. The compound possessed a clear, centrally-acting mechanism of action, robust preclinical efficacy, and a favorable safety and pharmacokinetic profile in humans. Initial exploratory clinical data in fibromyalgia also suggested a biological effect on central pain pathways. However, this promising profile did not translate into statistically significant pain relief in larger, well-controlled Phase 2b trials for either fibromyalgia or DPN.

The discrepancy between the preclinical promise and clinical outcomes highlights the profound challenges in translating rodent pain model results to human chronic pain conditions. Factors such as the heterogeneity of patient populations, the significant placebo response often observed in pain trials, and potential differences in drug metabolism and target engagement between species may have contributed to the trial failures.

For researchers and drug developers, the story of this compound underscores the importance of:

  • Developing more predictive preclinical models that better recapitulate the complex sensory and affective components of human chronic pain.

  • Utilizing objective biomarkers of central pain processing, as was attempted in the exploratory fibromyalgia study, to demonstrate target engagement and potentially identify patient subpopulations more likely to respond.

  • Optimizing clinical trial design to manage placebo effects and effectively measure clinically meaningful outcomes beyond simple pain scores.

While the development of this compound for chronic pain has been discontinued, the data generated provide valuable insights into the modulation of the NMDA receptor and the complexities of central pain mechanisms. Future research may build upon these learnings to develop more effective and targeted therapies for the millions of patients suffering from chronic pain.

References

A Technical Guide to the Pharmacology of NYX-2925

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925, or (2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is an investigational, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed as a positive allosteric modulator (PAM), this compound was designed to enhance synaptic plasticity and regulate neural pathways relevant to chronic pain and other central nervous system (CNS) disorders.[1][4][5] Preclinical studies demonstrated its ability to facilitate long-term potentiation (LTP), enhance learning and memory, and produce rapid and long-lasting analgesia in neuropathic pain models.[1][2][3] However, despite a favorable safety profile in humans, this compound failed to meet its primary endpoints in multiple Phase 2b clinical trials for painful diabetic peripheral neuropathy and fibromyalgia, raising significant questions about its therapeutic efficacy in these conditions.[5][6][7] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound is a novel, spiro-β-lactam-based compound that functions as a positive allosteric modulator of the NMDA receptor.[1][6] Its mechanism is distinct from traditional NMDAR agonists or antagonists like ketamine or D-cycloserine.[1][3]

  • Co-Agonist Activity: this compound acts as a co-agonist with glutamate.[4][8] It is particularly effective at low concentrations of the endogenous co-agonists glycine (B1666218) and D-serine, where it partially activates the NMDAR.[4][8]

  • Modulation of Synaptic Plasticity: The primary pharmacological effect of this compound is the facilitation of synaptic plasticity, a fundamental process for learning and memory.[1][9] It enhances NMDAR currents and promotes long-term potentiation (LTP), while decreasing long-term depression (LTD).[1]

  • Src Kinase-Dependent Signaling: In the medial prefrontal cortex (mPFC), the analgesic effects of this compound are linked to the activation of Src kinase. Neuropathic pain models show a decrease in phosphorylated Src and related NMDAR subunits (GluN2A, GluN2B) in the mPFC. This compound reverses this deficit, restoring Src-mediated NMDAR signaling, which is crucial for its pain-alleviating effects.[10] This suggests a positive feedback loop where this compound enhances NMDAR activity, which in turn activates Src, further stabilizing NMDARs at the synapse.[10]

  • Receptor Trafficking: Preclinical data suggests that this compound's biological effects also stem from its ability to regulate the trafficking of NMDARs, specifically by increasing the presence of the GluN2B subtype within the synapse.[11]

The proposed signaling pathway for the analgesic action of this compound is visualized below.

NYX2925_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NYX2925 This compound (PAM) NMDAR NMDA Receptor (GluN2A/B Subunits) Glutamate->NMDAR Binds NYX2925->NMDAR Binds & Modulates Ca Ca²+ Influx NMDAR->Ca Channel Opens Src Src Kinase (Inactive) pSrc Phospho-Src (Active) pSrc->NMDAR Phosphorylates & Stabilizes (Feedback) Ca->Src Activates Plasticity Enhanced Synaptic Plasticity (LTP) Ca->Plasticity Analgesia Analgesia Plasticity->Analgesia

Proposed analgesic mechanism of this compound in the mPFC.[10]

Quantitative Pharmacological Data

This compound has been characterized through various in vitro and in vivo models, as well as in human clinical trials.

Table 1: Preclinical Pharmacology & Pharmacokinetics
ParameterSpeciesModel / AssayValue / ResultReference
Receptor Selectivity HumanPanel of neuroactive receptors (inc. hERG)No significant affinity ("low off-target activity")[1][3]
NMDA Current RatHippocampal Slice ElectrophysiologyEnhanced at 100-500 nM[1][3]
LTP Enhancement RatHippocampal Slice ElectrophysiologyEnhanced magnitude at 0.5 µM (500 nM)[1]
LTD Reduction RatHippocampal Slice ElectrophysiologyDecreased magnitude at 5 µM[1]
Learning Enhancement RatNovel Object RecognitionEffective at 0.01 - 1 mg/kg (p.o.)[1]
Analgesia RatChronic Constriction Injury (CCI) ModelEffective at 10 mg/kg (p.o.)[10]
CSF Half-life (t½) RatPharmacokinetic Study (1 mg/kg p.o.)1.2 hours[1][3]
CSF Cmax RatPharmacokinetic Study (1 mg/kg p.o.)44 nM (at 1 hour)[1][3]
Therapeutic Index RatIn vivo studies>1000[1][3]
Table 2: Human Phase 1 Pharmacokinetics
ParameterPopulationDosing RegimenValue / ResultReference
Dose Proportionality Healthy Volunteers50 - 1200 mg (SAD)Dose-proportional PK[4][8]
Accumulation Healthy Volunteers150 - 900 mg (MAD, 7 days)Minimal[4][8]
Blood-Brain Barrier Healthy Volunteers50 mg (SAD) & 150 mg (MAD)Confirmed penetration[4][8]
CSF to Plasma Ratio Healthy Volunteers50 mg (SAD) & 150 mg (MAD)Max CSF concentrations were 6-9% of plasma Cmax[4][8]
Safety Healthy VolunteersSAD & MAD studiesWell-tolerated, no dissociative side effects[4][8]
Table 3: Phase 2 Clinical Efficacy Data (Painful Diabetic Neuropathy)
StudyDose(s)DurationPrimary EndpointResult (vs. Placebo)Reference
Phase 2 10, 50, 200 mg4 WeeksChange in avg. daily pain (NRS)No statistically significant separation[12][13]
(Numeric Change)50 mg4 Weeks-1.61 point reductionPlacebo: -1.23 points (p=NS)[12][13]
Phase 2b 50 mg12 WeeksChange in avg. daily pain (NRS)Failed to meet endpoint; no significant separation[5][6]

Experimental Protocols & Methodologies

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo behavioral models to establish its mechanism and therapeutic potential.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models ReceptorScreen 1. Receptor Selectivity Screening Electrophys 2. Electrophysiology (Hippocampal Slices) ReceptorScreen->Electrophys MK801 3. MK-801 Binding Assay Electrophys->MK801 PK 4. PK Studies (Rat) (CSF & Plasma) MK801->PK Proceed if On-Target Behavior 5. Learning & Memory (Novel Object Rec.) PK->Behavior Pain 6. Neuropathic Pain (CCI Model) Behavior->Pain

Typical preclinical evaluation workflow for this compound.
In Vitro Electrophysiology

  • Objective: To determine the effect of this compound on NMDA receptor currents and synaptic plasticity (LTP/LTD).[1]

  • Preparation: Transverse hippocampal slices (300-400 µm) were prepared from adult male Sprague-Dawley rats.

  • Recording:

    • NMDA Current: Schaffer collateral-evoked excitatory postsynaptic currents (EPSCs) were recorded from CA1 pyramidal neurons using whole-cell patch-clamp. The NMDA receptor-mediated component was pharmacologically isolated by blocking AMPA receptors (with NBQX) and GABA-A receptors (with picrotoxin) in a low-magnesium artificial cerebrospinal fluid (aCSF).

    • LTP/LTD: Field excitatory postsynaptic potentials (fEPSPs) were recorded in the CA1 stratum radiatum. LTP was induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second). LTD was induced using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

  • Drug Application: this compound was bath-applied to the slices at concentrations ranging from 100 nM to 5 µM.[1]

  • Analysis: The amplitude of the NMDA current or the slope of the fEPSP was measured before and after drug application and LTP/LTD induction to quantify the effect of this compound.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)
  • Objective: To assess the analgesic efficacy of this compound in a rat model of peripheral neuropathic pain.[2][9]

  • Model Induction: Under anesthesia, the common sciatic nerve of adult male Sprague-Dawley rats was exposed. Four loose chromic gut ligatures were tied around the nerve at 1 mm intervals to induce a chronic constriction injury, leading to mechanical hypersensitivity.

  • Drug Administration: this compound was administered orally (p.o.) at various doses (e.g., 10 mg/kg).[10]

  • Behavioral Testing: Mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus) was measured using von Frey filaments. The force required to elicit a paw withdrawal response was recorded at baseline (before surgery), post-surgery (to confirm neuropathy), and at various time points after drug administration (e.g., 1 hour to 1 week).[10]

  • Mechanism Blockade: To confirm the NMDAR-dependent mechanism, the antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) was co-administered in some experiments.[2] To probe downstream signaling, Src kinase inhibitors were administered prior to this compound.[10]

Phase 2b Clinical Trial Protocol (Painful DPN)
  • Objective: To evaluate the efficacy and safety of this compound (50 mg) compared to placebo for the treatment of advanced painful diabetic peripheral neuropathy.[5][6]

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study involving 229 participants.[5][6]

  • Inclusion Criteria: Patients with a diagnosis of painful DPN for at least 6 months.[14]

  • Procedure:

    • Screening Period: Patients were screened for eligibility.

    • Baseline: A 7-day baseline period was used to measure initial pain scores.[12]

    • Randomization: Eligible patients were randomized to receive either 50 mg of this compound or a matching placebo, administered orally once daily.[5][6]

    • Treatment Period: The treatment duration was 12 weeks.[5][6]

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the average daily pain score as reported on a 0-10 Numeric Rating Scale (NRS) during the final week (Week 12) of treatment.[5][6]

  • Secondary Endpoints: Included assessments of worst daily pain, pain on walking, and pain interference with sleep.[5][6]

  • Outcome: The study did not achieve its primary endpoint, as this compound did not demonstrate a statistically significant separation from placebo in reducing average daily pain scores.[5][6]

Conclusion

This compound is a well-characterized NMDAR positive allosteric modulator with a clear mechanism of action centered on enhancing synaptic plasticity. Preclinical data strongly supported its potential as a novel therapeutic for CNS disorders, particularly chronic pain. The compound demonstrated good oral bioavailability, CNS penetration, and a high therapeutic index in animal models.[1][3][4] However, the robust preclinical efficacy did not translate to the clinical setting. Multiple Phase 2b trials in chronic pain populations failed to show a significant therapeutic benefit over placebo.[5][7] While the compound was consistently shown to be safe and well-tolerated, the lack of efficacy has halted its development for painful diabetic neuropathy and fibromyalgia.[6][7] The divergence between the preclinical and clinical results for this compound highlights the significant challenges in translating neuroplasticity-based mechanisms into effective clinical therapies for complex chronic pain conditions.

References

An In-depth Technical Guide to NYX-2925

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed by Aptinyx, this compound was investigated for the treatment of chronic pain conditions, including painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[3][4] Preclinical studies in rodent models of neuropathic pain demonstrated promising analgesic effects.[5][6] However, the compound failed to meet its primary endpoints in Phase IIb clinical trials for both DPN and fibromyalgia, showing no statistically significant difference from placebo in reducing average daily pain.[4][7] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and a detailed summary of preclinical and clinical findings.

Chemical Structure and Properties

This compound, with the IUPAC name (2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a spiro-β-lactam-based compound.[5][8] It was designed to mimic some of the structural features of rapastinel (B1663592) (formerly GLYX-13), a tetrapeptide with NMDAR modulatory properties.[8][9]

PropertyValueReference
Molecular Formula C14H23N3O4[10]
CAS Registry Number 2012536-16-0[10]

Synthesis

This compound was synthesized using a spirocyclic-β-lactam chemical approach, with rapastinel serving as a template.[9] This method allows for the creation of peptidomimetics with specific conformations. The synthesis was carried out by Sai Life Sciences.[1]

Mechanism of Action

This compound functions as a positive allosteric modulator of the NMDA receptor.[2] It acts as a co-agonist with glutamate, particularly at low concentrations of the endogenous co-agonists glycine (B1666218) and D-serine, leading to partial activation of the NMDAR.[1][11] This modulation is distinct from known NMDAR agonists or antagonists.[1][8]

The proposed signaling pathway for the analgesic effect of this compound in the medial prefrontal cortex (mPFC) involves the activation of Src kinase. In models of neuropathic pain, there is a decrease in phosphorylated Src and its downstream targets on GluN2A and GluN2B subunits of the NMDAR in the mPFC. This compound is thought to enhance calcium influx through the NMDAR, leading to the activation of Src. Activated Src then phosphorylates GluN2A and GluN2B subunits, creating a positive feedback loop that stabilizes NMDARs at the synapse and alleviates pain.[6]

NYX2925_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDAR Binds Ca_ion NMDAR->Ca_ion Influx NYX2925 This compound NYX2925->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Src_inactive Src (inactive) Ca_ion->Src_inactive Activates Src_active Src (active) Src_inactive->Src_active Src_active->NMDAR Phosphorylates GluN2A/B Downstream Downstream Signaling Src_active->Downstream Plasticity Enhanced Synaptic Plasticity & Analgesia Downstream->Plasticity

Caption: Proposed signaling pathway of this compound in the mPFC.

Preclinical Studies

This compound demonstrated analgesic effects in several rat models of neuropathic pain, including chronic constriction injury (CCI) and streptozotocin-induced diabetic neuropathy.[5]

Experimental Protocols

Chronic Constriction Injury (CCI) Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: The right sciatic nerve was exposed, and four loose chromic gut ligatures were tied around it.

  • Drug Administration: this compound was administered orally (p.o.) at doses ranging from 1 to 30 mg/kg.

  • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Testing was conducted at baseline and at various time points post-drug administration (e.g., 1 hour, 24 hours, 1 week).

Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) was administered to induce hyperglycemia.

  • Drug Administration: this compound was administered orally.

  • Behavioral Testing: Mechanical hypersensitivity was assessed using von Frey filaments.

Preclinical_Workflow cluster_cci CCI Model cluster_stz STZ Model cci_surgery Sciatic Nerve Ligation (CCI) cci_pain Development of Neuropathic Pain cci_surgery->cci_pain cci_drug Oral Administration of this compound cci_pain->cci_drug cci_test Paw Withdrawal Threshold (PWT) Measurement cci_drug->cci_test stz_injection Streptozotocin (STZ) Injection stz_pain Development of Diabetic Neuropathy stz_injection->stz_pain stz_drug Oral Administration of this compound stz_pain->stz_drug stz_test Mechanical Hypersensitivity Measurement stz_drug->stz_test Clinical_Trial_Workflow start Patient Screening randomization Randomization start->randomization treatment_nyx This compound (e.g., 50mg daily) randomization->treatment_nyx Group 1 treatment_placebo Placebo randomization->treatment_placebo Group 2 duration 12-Week Treatment Period treatment_nyx->duration treatment_placebo->duration endpoint Primary & Secondary Endpoint Assessment (e.g., NRS Pain Score) duration->endpoint results Data Analysis endpoint->results

References

NYX-2925: A Technical Deep Dive into a Novel NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small molecule that modulates the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and central nervous system function. Developed by Aptinyx Inc., this compound emerged from a chemical platform designed to mimic the activity of rapastinel (B1663592) (formerly GLYX-13), a tetrapeptide with known NMDAR modulatory properties.[1] Preclinical studies demonstrated its potential in treating chronic pain conditions by enhancing synaptic plasticity.[2][3] Despite a promising preclinical profile and successful Phase 1 trials confirming its safety and tolerability, this compound ultimately failed to meet its primary endpoints in Phase 2b clinical trials for painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[4][5][6] This whitepaper provides an in-depth technical guide to the discovery, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways.

Discovery and Rationale

This compound was synthesized as part of a program to develop small molecules with the NMDAR-modulating properties of rapastinel, but with improved oral bioavailability.[1][7] The rationale for its development was centered on the hypothesis that modulating, rather than blocking or over-activating, NMDARs could enhance synaptic plasticity and thereby treat neurological disorders characterized by disrupted neural communication, such as chronic pain.[5][6]

Mechanism of Action

This compound acts as a positive allosteric modulator of the NMDA receptor.[4][6] Specifically, it functions as a co-agonist at the glycine (B1666218)/D-serine binding site on the GluN1 subunit of the NMDAR.[3][8] At low concentrations of endogenous agonists like glycine or D-serine, this compound partially activates the NMDAR, leading to an enhancement of synaptic plasticity.[3][8] This modulation is thought to restore normal NMDAR function in conditions where it is dysregulated, such as chronic pain.[9]

Preclinical studies have elucidated a potential downstream signaling pathway for the analgesic effects of this compound. In a rat model of neuropathic pain, the condition was associated with decreased levels of activated Src kinase in the medial prefrontal cortex (mPFC). Oral administration of this compound was found to restore the levels of activated Src and its phosphorylation sites on the GluN2A and GluN2B subunits of the NMDAR in the mPFC. The analgesic effect of this compound was blocked by the co-administration of Src kinase activation inhibitors, suggesting that the therapeutic action of this compound in neuropathic pain may be dependent on this Src-mediated signaling cascade.[9]

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR GluN1 GluN2A/B This compound->NMDAR:f0 Binds to Glycine site Glutamate Glutamate Glutamate->NMDAR:f1 Binds to Glutamate site Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDAR:f0 Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Src_Kinase Src Kinase Ca_ion->Src_Kinase Activates Src_Kinase->NMDAR Phosphorylates GluN2A/B Synaptic_Plasticity Enhanced Synaptic Plasticity Src_Kinase->Synaptic_Plasticity

Caption: Proposed signaling pathway for this compound's analgesic effect.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of this compound in Rats
ParameterValueConditions
Oral Bioavailability 56%10 mg/kg p.o. vs 2 mg/kg i.v.
Plasma Cmax 706 nM1 mg/kg p.o.
Plasma Half-life 6.8 hours1 mg/kg p.o.
CSF Cmax 44 nM1 mg/kg p.o.
CSF Half-life 1.2 hours1 mg/kg p.o.
Table 2: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Volunteers
DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
50 mg 133 ± 451.0 (0.5-2.0)696 ± 186
150 mg 437 ± 1171.0 (0.5-2.0)2460 ± 623
300 mg 823 ± 2761.0 (0.5-4.0)4990 ± 1290
600 mg 1640 ± 5441.0 (0.5-2.0)10100 ± 2490
900 mg 2470 ± 5151.0 (0.5-2.0)16000 ± 3430
1200 mg 3210 ± 9721.0 (0.5-4.0)21000 ± 5430

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 3: Phase 2b Clinical Trial Efficacy Data in Painful Diabetic Peripheral Neuropathy (DPN)
Treatment GroupNBaseline Average Daily Pain (NRS)Change from Baseline at Week 12 (NRS)p-value vs. Placebo
Placebo ~114Moderate to Severe-1.23-
This compound (50 mg) ~115Moderate to Severe-1.61Not Statistically Significant

NRS = Numeric Rating Scale (0-10)

Key Experimental Protocols

Novel Object Recognition (NOR) Assay

This protocol is synthesized from descriptions of NOR experiments used to evaluate the cognitive-enhancing effects of this compound.

Objective: To assess the effect of this compound on learning and memory in rodents.

Materials:

  • Open field arena (e.g., 46x30x45 cm)

  • Two sets of identical objects (e.g., plastic blocks, metal cylinders) that are novel to the animals

  • This compound solution and vehicle control (e.g., 0.5% carboxymethylcellulose in saline)

  • Video recording and analysis software

Procedure:

  • Habituation:

    • For two consecutive days, habituate each rat to the empty test arena for 3-5 minutes per session, twice daily. This reduces novelty-induced stress during testing.

  • Training (T1):

    • Administer this compound (e.g., 0.1–1 mg/kg, p.o.) or vehicle control to the animals 1 hour prior to the training session.

    • Place two identical objects in the arena.

    • Allow the animal to freely explore the objects for a set period (e.g., 3-10 minutes).

    • Record the time spent exploring each object.

  • Testing (T2):

    • After a retention interval (e.g., 24 hours), place the animal back in the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to freely explore the objects for a set period (e.g., 3-10 minutes).

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the Discrimination Index (D2) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher D2 index indicates better memory of the familiar object.

Caption: Workflow for the Novel Object Recognition (NOR) assay.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)

This protocol is a generalized representation based on studies of this compound's effect on synaptic plasticity.

Objective: To measure the effect of this compound on LTP in the hippocampus.

Materials:

  • Anesthetized rats

  • Stereotaxic apparatus

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound solution and vehicle control

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 region of the hippocampus.

  • Baseline Recording:

    • Deliver single-pulse stimuli to the Schaffer collaterals and record the baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

  • Drug Administration:

    • Administer this compound or vehicle control.

  • LTP Induction:

    • Deliver a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation) to induce LTP.

  • Post-HFS Recording:

    • Continue to record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

  • Data Analysis:

    • Express the fEPSP slope as a percentage of the baseline and compare the magnitude of LTP between the this compound and vehicle-treated groups.

Clinical Development and Outcomes

Phase 1 Studies

A first-in-human, randomized, double-blind, placebo-controlled study in 84 healthy adult volunteers evaluated the safety, tolerability, and pharmacokinetics of this compound. The study involved single ascending doses (50–1,200 mg) and multiple ascending doses (150–900 mg daily for 7 days). This compound was found to be safe and well-tolerated, with no dissociative side effects. It exhibited dose-proportional pharmacokinetics and minimal accumulation. Cerebrospinal fluid (CSF) measurements confirmed that this compound crosses the blood-brain barrier, with maximum CSF concentrations being approximately 6–9% of maximum plasma concentrations.[3][8]

Phase 2b Studies

Painful Diabetic Peripheral Neuropathy (DPN): A randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of 50 mg this compound administered orally once daily in 229 patients with advanced painful DPN. The primary endpoint was the change from baseline in the average daily pain score on a numeric rating scale (NRS) at week 12. While subjects in the this compound arm showed an improvement in average daily pain scores, the treatment did not achieve a statistically significant difference compared to placebo.[4]

Fibromyalgia: A similar Phase 2b study was conducted in approximately 300 patients with fibromyalgia, evaluating 50 mg and 100 mg doses of this compound against placebo. The primary endpoint was the change from baseline in average daily pain on the NRS at week 12. As with the DPN trial, this compound did not achieve statistically significant separation from placebo on the primary endpoint.[5]

Conclusion

This compound is a well-characterized NMDAR modulator that demonstrated a clear mechanism of action and a favorable safety profile in early clinical development. Its ability to enhance synaptic plasticity through a novel mechanism held significant promise for the treatment of chronic pain and other neurological disorders. However, the failure to demonstrate efficacy in Phase 2b trials for DPN and fibromyalgia highlights the challenges of translating preclinical findings in pain models to clinical success. The comprehensive data and methodologies presented in this whitepaper provide a valuable resource for researchers in the field of NMDAR modulation and pain therapeutics, offering insights that may inform the development of future compounds.

References

An In-depth Technical Guide to the Preclinical Data of NYX-2925

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Preclinical data indicate that this compound enhances synaptic plasticity and demonstrates analgesic, cognitive-enhancing, and neuroprotective effects in various animal models.[3][4][5] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, pharmacokinetics, and efficacy in various disease models, with detailed experimental protocols and data presented in a structured format.

Core Mechanism of Action: NMDAR Modulation and Synaptic Plasticity

This compound acts as a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[2][3] Unlike direct agonists or antagonists that can lead to excitotoxicity or psychotomimetic effects, this compound is thought to normalize NMDAR function, particularly under conditions of pathological disruption.[6][7]

The primary mechanism involves the facilitation of NMDAR-dependent processes:

  • Enhancement of Long-Term Potentiation (LTP): this compound has been shown to increase the magnitude of LTP in hippocampal and medial prefrontal cortex slices, a cellular correlate of learning and memory.[2][8]

  • Inhibition of Long-Term Depression (LTD): The compound also decreases the magnitude of LTD, suggesting a shift towards synaptic strengthening.[2][8]

  • Increased NMDA Receptor Current: It enhances pharmacologically-isolated NMDA receptor currents in hippocampal neurons.[2][8]

  • Modulation of Receptor Trafficking: Evidence suggests that this compound's effects are partly driven by modulating the trafficking and insertion of both NMDA and AMPA receptors into the postsynaptic density, thereby enhancing synaptic plasticity.[9]

The analgesic effects of this compound are blocked by the NMDAR antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), confirming its dependence on NMDA receptor activity.[1][3]

NYX-2925_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds NYX2925 This compound NYX2925->NMDAR Modulates Plasticity Enhanced Synaptic Plasticity NMDAR->Plasticity Activates AMPAR AMPA Receptor Plasticity->NMDAR Increases Trafficking Plasticity->AMPAR Increases Trafficking

Proposed signaling pathway of this compound.

Preclinical Pharmacokinetics and Safety

This compound demonstrates favorable pharmacokinetic properties, including high oral bioavailability and central nervous system penetration.[2][10]

Pharmacokinetic Parameters in Rats
ParameterValueCondition
Oral Bioavailability 56%-
Plasma Cmax 706 nM1 mg/kg, p.o. at 1 hour
Plasma Half-life (t½) 6.8 hours1 mg/kg, p.o.
CSF Cmax 44 nM1 mg/kg, p.o. at 1 hour
CSF Half-life (t½) 1.2 hours1 mg/kg, p.o.
Data sourced from studies in Sprague Dawley rats.[2]
Safety and Tolerability

Preclinical studies have shown a wide therapeutic index for this compound.[2][4] In 14-day toxicology studies in rats, the no-observed-adverse-effect level (NOAEL) was established at 1000 mg/kg/day.[2][6] Importantly, this compound did not exhibit off-target activity in a large panel of neuroactive receptors and did not produce sedative, ataxic, or addictive side effects in animal models.[2][4]

Efficacy in Preclinical Models

This compound has been evaluated in a range of preclinical models, demonstrating robust efficacy in neuropathic pain and cognitive dysfunction.

Neuropathic Pain Models

Oral administration of this compound resulted in rapid (within 1 hour) and long-lasting (up to 1 week) analgesia in multiple rat models of neuropathic pain.[1][5][6]

ModelSpeciesDosingKey Findings
Chronic Constriction Injury (CCI) RatSingle oral doseRapid and long-lasting reversal of mechanical hypersensitivity.[1][3]
Streptozotocin (STZ)-Induced Diabetic Neuropathy RatSingle oral doseRapid and long-lasting analgesia.[1][6]
Formalin-Induced Pain RatOral administrationEffective in reducing persistent pain behavior.[1][3]
Tail Flick Test (Acute Nociception) RatOral administrationIneffective, suggesting a mechanism targeting chronic, centralized pain rather than acute nociception.[1][3]

Microinjection studies have shown that the analgesic effects are centrally mediated, with injections into the medial prefrontal cortex being effective, while intrathecal administration was not.[1][3]

Cognitive Enhancement Models

This compound has shown significant effects on learning and memory.

ModelSpeciesDosing (p.o.)Key Findings
Novel Object Recognition Rat0.01 - 1 mg/kgFacilitated learning and memory, tested 24 hours after training.[2][4]
Positive Emotional Learning Rat0.01 - 1 mg/kgSignificant learning enhancement.[4]
Traumatic Brain Injury (TBI) Rat1 mg/kgReversed learning deficits and modulated tau phosphorylation.[9]

Experimental Protocols

In Vitro Electrophysiology: LTP and LTD Recording
  • Preparation: Transverse hippocampal or medial prefrontal cortex slices (300-400 µm) are prepared from adult male Sprague-Dawley rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region or layer IV of the mPFC.

  • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., three 100 Hz trains for 1 second) is delivered to Schaffer collateral or layer II/III inputs.

  • LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) is applied.

  • Drug Application: this compound (e.g., 100-500 nM) is bath-applied for a specified period before and during the induction protocol to assess its modulatory effects on synaptic plasticity.[2][8]

LTP_Experimental_Workflow Prep Prepare Brain Slices Record_Baseline Record Baseline fEPSPs Prep->Record_Baseline Apply_Drug Bath Apply this compound (e.g., 500 nM) or Vehicle Record_Baseline->Apply_Drug Induce_LTP Induce LTP via High-Frequency Stimulation (HFS) Apply_Drug->Induce_LTP Record_Post Record Post-HFS fEPSPs for 60+ minutes Induce_LTP->Record_Post Analyze Analyze fEPSP Slope Potentiation Record_Post->Analyze CCI_Model_Workflow Baseline Measure Baseline Paw Withdrawal Threshold (PWT) CCI_Surgery Induce Chronic Constriction Injury (CCI) Surgery Baseline->CCI_Surgery Develop_Pain Allow 1-2 Weeks for Neuropathic Pain to Develop CCI_Surgery->Develop_Pain Confirm_Pain Confirm Mechanical Hypersensitivity (Reduced PWT) Develop_Pain->Confirm_Pain Administer_Drug Administer Single Oral Dose of this compound or Vehicle Confirm_Pain->Administer_Drug Assess_Analgesia Measure PWT at 1h, 24h, and 1 Week Post-Dose Administer_Drug->Assess_Analgesia

References

The Synaptic Plasticity Effects of NYX-2925: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Developed by Aptinyx, this compound has been investigated for its therapeutic potential in chronic pain conditions, leveraging its ability to enhance synaptic plasticity.[2][3][4] Preclinical studies have demonstrated that this compound facilitates key synaptic plasticity processes, such as long-term potentiation (LTP), and modulates NMDAR-mediated signaling pathways.[1][5] This technical guide provides an in-depth summary of the synaptic plasticity effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application. Although clinical trials in painful diabetic peripheral neuropathy and fibromyalgia did not meet their primary endpoints, the preclinical data on its effects on synaptic plasticity remain of significant interest to the neuroscience and drug development communities.[3][4][6]

Mechanism of Action: NMDAR Modulation

This compound is a spirocyclic-β-lactam that acts as a positive allosteric modulator of the NMDA receptor.[1][3] It is distinct from known NMDAR agonists or antagonists.[5] Its mechanism involves binding to a unique site on the NMDAR complex, enhancing its function in response to glutamate (B1630785).[7] This modulation leads to an increase in NMDAR-gated currents and a facilitation of downstream signaling cascades that are crucial for synaptic plasticity.[1][8] Specifically, this compound has been shown to potentiate the binding of MK-801 to all four human NMDAR2A-D subtypes, indicating a broad modulatory activity across different NMDAR populations.[1] The compound acts as a co-agonist with glutamate, particularly at low concentrations of the endogenous co-agonists glycine (B1666218) or D-serine, where it partially activates NMDARs.[2][9]

Signaling Pathway

The proposed signaling pathway for this compound's effect on synaptic plasticity is centered on its modulation of the NMDA receptor. By enhancing NMDAR function, this compound facilitates calcium influx into the postsynaptic neuron upon glutamate binding. This influx is a critical trigger for the activation of downstream signaling cascades, including those involving CaMKII and Src kinase, which are pivotal for the induction of LTP and structural changes at the synapse.[10] Furthermore, this compound has been shown to increase the synaptic localization of GluN2B-containing NMDA receptors, which may contribute to its effects on synaptic plasticity.[11]

NYX2925_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx AMPAR AMPA Receptor CaMKII CaMKII Ca_ion->CaMKII Activates Src Src Kinase Ca_ion->Src Activates Plasticity Synaptic Plasticity (LTP, Structural Changes) CaMKII->Plasticity Src->NMDAR Phosphorylates GluN2A/B Src->Plasticity NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation caption This compound Signaling Pathway

This compound Signaling Pathway

Quantitative Data on Synaptic Plasticity Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Electrophysiology in Rat Hippocampal Slices
ParameterConcentrationEffectStatistical Significance
NMDA Receptor Current 100 nMEnhancementP < .05
500 nMEnhancementP < .05
Long-Term Potentiation (LTP) 500 nMIncreased MagnitudeP < .05
Long-Term Depression (LTD) 5 µMDecreased MagnitudeP < .05

Data extracted from Khan et al., 2018.[1]

Table 2: In Vivo Effects on Learning and Memory in Rats
Behavioral ParadigmDose (p.o.)EffectStatistical Significance
Novel Object Recognition 0.01 - 1 mg/kgEnhanced LearningSignificant
Positive Emotional Learning 0.01 - 1 mg/kgEnhanced LearningSignificant

Data extracted from Khan et al., 2018.[1]

Table 3: Pharmacokinetics of this compound in Rats (1 mg/kg, p.o.)
ParameterPlasmaCerebrospinal Fluid (CSF)
Cmax 706 nM44 nM
Tmax 1 hour1 hour
Half-life (t1/2) 6.8 hours1.2 hours
Oral Bioavailability 56%-

Data extracted from Khan et al., 2018.[1]

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Recordings

Objective: To assess the effect of this compound on NMDAR currents, LTP, and LTD in the hippocampus.

Methodology:

  • Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats.

  • Recording: Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • NMDA Current Isolation: To isolate NMDAR-mediated currents, slices are perfused with aCSF containing antagonists for AMPA and GABA receptors.

  • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) is delivered to induce LTP.

  • LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) is delivered to induce LTD.

  • Drug Application: this compound is bath-applied at various concentrations (e.g., 100 nM, 500 nM, 5 µM) for a defined period before and during the induction protocol.

  • Data Analysis: The magnitude of the fEPSP slope is measured and normalized to the baseline period. The degree of potentiation (LTP) or depression (LTD) is quantified.

Experimental_Workflow_Electrophysiology start Start slice_prep Prepare Hippocampal Slices start->slice_prep recording_setup Place Slice in Recording Chamber and Begin Baseline Recording slice_prep->recording_setup drug_app Bath Apply this compound or Vehicle recording_setup->drug_app induction Induce Plasticity (HFS for LTP or LFS for LTD) drug_app->induction post_recording Record Post-Induction for 60 minutes induction->post_recording analysis Analyze fEPSP Slope and Quantify LTP/LTD post_recording->analysis end End analysis->end caption Workflow for In Vitro Electrophysiology

Workflow for In Vitro Electrophysiology
In Vivo Behavioral Assessment: Novel Object Recognition

Objective: To evaluate the effect of this compound on learning and memory in rats.

Methodology:

  • Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

  • Training (T1): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore for a defined time (e.g., 5 minutes).

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses (e.g., 0.01-1 mg/kg) at a specific time relative to the training session (e.g., 1 hour prior).

  • Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and exploration time of the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better memory.

Experimental_Workflow_NOR start Start habituation Habituate Rats to Open-Field Arena start->habituation drug_admin Administer this compound or Vehicle (p.o.) habituation->drug_admin training Training (T1): Explore Two Identical Objects drug_admin->training retention Retention Interval (e.g., 24 hours) training->retention testing Testing (T2): Explore One Familiar and One Novel Object retention->testing analysis Calculate Discrimination Index (DI) testing->analysis end End analysis->end caption Workflow for Novel Object Recognition

Workflow for Novel Object Recognition

Discussion and Future Directions

The preclinical data for this compound robustly demonstrate its ability to enhance synaptic plasticity through positive allosteric modulation of the NMDA receptor.[1][5] The compound's effects on LTP, LTD, and cognitive performance in animal models highlight its potential as a tool for studying the mechanisms of learning and memory.[1][11] The observed pro-plasticity effects are consistent with the therapeutic rationale for its development in chronic pain, a condition often associated with maladaptive plasticity.[12][13]

Despite the disappointing outcomes in Phase 2b clinical trials for painful diabetic peripheral neuropathy and fibromyalgia, the fundamental mechanism of this compound remains a subject of scientific interest.[3][6] Future research could explore the therapeutic potential of this compound or similar NMDAR modulators in other CNS disorders characterized by synaptic dysfunction, such as depression or cognitive disorders.[1][14] Further investigation into the specific NMDAR subunit selectivity and the downstream signaling pathways engaged by this compound could provide a more nuanced understanding of its biological effects and inform the development of next-generation synaptic plasticity modulators. The long-lasting effects observed after a single dose in preclinical models also warrant further investigation into the underlying molecular and cellular changes, such as alterations in gene expression and protein synthesis, that contribute to this sustained efficacy.[1][2]

References

NYX-2925 and its Role in Long-Term Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Preclinical research has demonstrated its ability to enhance synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.[3][4][5] This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates LTP, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. While this compound has been investigated for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia, it did not meet its primary endpoints in Phase IIb clinical trials for these indications.[1][6][7][8] This document focuses on the foundational preclinical evidence of its activity on synaptic plasticity.

Introduction to this compound

This compound, chemically described as (2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a spiro-β-lactam-based compound.[3][4] It was designed to mimic structural features of rapastinel (B1663592) (formerly GLYX-13) and functions as a glutamate (B1630785) co-agonist at the NMDAR.[2][3] Its mechanism is distinct from traditional NMDAR agonists or antagonists.[3][4] this compound demonstrates high oral bioavailability and penetrates the blood-brain barrier.[2][4][5] Preclinical studies have shown its potential to enhance cognitive function and alleviate neuropathic pain in animal models, effects attributed to its ability to modulate synaptic plasticity.[3][9][10]

Core Mechanism of Action: Modulation of Long-Term Potentiation

This compound facilitates LTP, a persistent strengthening of synapses based on recent patterns of activity. This enhancement of synaptic strength is a primary cellular correlate of learning and memory. The modulatory effects of this compound on LTP are mediated through its interaction with the NMDAR, a key player in synaptic plasticity.

Direct Modulation of NMDAR Function

This compound has been shown to potentiate NMDAR-mediated currents.[3][5][11] Specifically, it enhances the binding of the NMDAR open-channel blocker MK-801 to human NMDARs containing various GluN2 subunits (A, B, C, and D), indicating a positive allosteric modulatory effect.[3][4] This potentiation of NMDAR function leads to an increased influx of Ca²⁺ upon glutamate binding, a critical initiating event for the molecular cascade that establishes LTP.

Enhancement of Synaptic Plasticity

In vitro studies using rat hippocampal slices have demonstrated that this compound directly enhances the magnitude of LTP.[3][5][11] At concentrations of 500 nM, this compound significantly increased the magnitude of LTP at Schaffer collateral-CA1 synapses.[3] Conversely, it has also been shown to decrease the magnitude of long-term depression (LTD), a process that weakens synaptic strength.[3][5][11]

Signaling Pathways Implicated in this compound-Mediated LTP

The enhancement of LTP by this compound involves the activation of downstream signaling cascades. A key pathway identified involves the Src family of non-receptor tyrosine kinases. In a model of neuropathic pain, which is characterized by dampened NMDAR-mediated plasticity in the medial prefrontal cortex (mPFC), this compound was shown to reverse this deficit.[12] The proposed mechanism suggests that this compound binding to the NMDAR leads to the activation of Src kinase.[12] Activated Src then phosphorylates tyrosine residues on the GluN2A and GluN2B subunits of the NMDAR.[12] This phosphorylation is thought to stabilize the NMDARs at the synapse, contributing to the long-lasting effects of this compound on synaptic plasticity.[12] Furthermore, this compound has been shown to facilitate the trafficking and insertion of both NMDA and AMPA receptors into the postsynaptic density.[9]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations into the effects of this compound on NMDAR function and LTP.

Table 1: In Vitro Efficacy of this compound on Human NMDAR Subtypes

NMDAR Subtype EC₅₀ (Potency) % of Max Glycine Response
hNR1/hNR2A 55 pM 40.6%
hNR1/hNR2B 28 fM 47.1%
hNR1/hNR2C 11 pM 63.1%
hNR1/hNR2D 55 pM 57.8%

Data from [3H]MK-801 binding assays in HEK cells expressing human NMDAR subtypes.[3]

Table 2: Effect of this compound on Synaptic Plasticity in Rat Hippocampal Slices

Experimental Condition Concentration Outcome Statistical Significance
NMDAR Current Enhancement 100 - 500 nM Increased magnitude of pharmacologically isolated NMDAR current p < 0.05
Long-Term Potentiation (LTP) 500 nM Enhanced magnitude of LTP p < 0.05
Long-Term Depression (LTD) 5 µM Decreased magnitude of LTD Not specified

Data from electrophysiological recordings in Schaffer collateral-CA1 synapses of rat hippocampal slices.[3][5][11]

Table 3: In Vivo Pharmacokinetics of this compound (1 mg/kg, p.o.) in Rats

Parameter Value Time
Cerebrospinal Fluid (CSF) Cₘₐₓ 44 nM 1 hour
Cerebrospinal Fluid (CSF) Half-life 1.2 hours -

Data from pharmacokinetic studies in rats.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Electrophysiological Recordings of LTP in Rat Hippocampal Slices
  • Slice Preparation: Male Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, and 10 D-glucose, saturated with 95% O₂/5% CO₂. Transverse hippocampal slices (400 µm) are prepared using a vibratome. Slices are allowed to recover in a holding chamber with aCSF at room temperature for at least 1 hour before recording.

  • Field Excitatory Postsynaptic Potential (fEPSP) Recordings: Slices are transferred to a recording chamber continuously perfused with aCSF at 30-32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region. Baseline synaptic responses are recorded for at least 20 minutes by delivering single pulses every 30 seconds at an intensity that elicits a fEPSP of 30-40% of the maximal response.

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, typically consisting of one or more trains of 100 Hz stimulation for 1 second.

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. LTP is quantified as the average fEPSP slope recorded from 50 to 60 minutes post-HFS. This compound or vehicle is bath-applied for a defined period before and during HFS.

[3H]MK-801 Binding Assay
  • Cell Culture and Transfection: Human embryonic kidney (HEK) cells are cultured and transfected with plasmids encoding the human NMDAR subunits (hNR1 and one of hNR2A, hNR2B, hNR2C, or hNR2D).

  • Membrane Preparation: Transfected cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with [3H]MK-801 in the presence of glutamate and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801.

  • Data Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. Data are analyzed using non-linear regression to determine the EC₅₀ and maximal potentiation for this compound on each NMDAR subtype.

Visualizations

Signaling Pathway of this compound-Mediated LTP Enhancement

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NYX2925 This compound NMDAR NMDA Receptor (GluN1/GluN2) NYX2925->NMDAR Binds to Glutamate Glutamate Glutamate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Stabilization NMDAR Stabilization at Synapse NMDAR->Stabilization Src Src Kinase Ca_influx->Src Activates pSrc p-Src (Active) Src->pSrc Phosphorylation pSrc->NMDAR Phosphorylates GluN2 Subunits GluN2_phos GluN2 Subunit Phosphorylation LTP Long-Term Potentiation Stabilization->LTP Contributes to

Caption: Proposed signaling pathway for this compound-mediated enhancement of LTP.

Experimental Workflow for LTP Measurement

LTP_Workflow A Prepare Rat Hippocampal Slices B Place Slice in Recording Chamber A->B C Position Stimulating & Recording Electrodes B->C D Record Baseline fEPSPs (20 min) C->D E Bath Apply this compound or Vehicle D->E F Induce LTP with High-Frequency Stimulation E->F G Record Post-HFS fEPSPs (60 min) F->G H Analyze fEPSP Slope (Compare this compound vs. Vehicle) G->H

Caption: Experimental workflow for assessing the effect of this compound on LTP.

Conclusion

This compound is a potent modulator of NMDAR function that has been shown in preclinical studies to enhance synaptic plasticity through the facilitation of long-term potentiation. Its mechanism of action involves the positive allosteric modulation of NMDARs, leading to increased calcium influx and the activation of downstream signaling pathways, including Src kinase, which promotes the stabilization of NMDARs at the synapse. While the clinical development of this compound for chronic pain has not been successful, the preclinical data provide valuable insights into its potential as a tool for studying the mechanisms of synaptic plasticity and its role in cognitive function. Further research may explore its therapeutic potential in other neurological disorders where enhancement of synaptic plasticity is a desired outcome.

References

Unraveling the NYX-2925 Src-Dependent Signaling Pathway in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the Src-dependent signaling pathway as the core mechanism of action for NYX-2925, a novel N-methyl-D-aspartate receptor (NMDAR) modulator investigated for the treatment of chronic pain. This document summarizes key preclinical findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a small molecule that acts as a co-agonist at the NMDAR.[1][2] Its therapeutic potential in neuropathic pain is believed to stem from its ability to modulate synaptic plasticity in the medial prefrontal cortex (mPFC).[3][4] Preclinical studies have revealed that in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model, there is a notable decrease in the activation of Src family kinases (SFKs) within the mPFC.[3][5]

This compound has been shown to counteract this deficit by restoring the levels of activated, phosphorylated Src (pSrc).[3][5] This restoration of Src activity is crucial for the analgesic effects of this compound, as the co-administration of Src activation inhibitors has been demonstrated to block its pain-relieving properties.[3][5][6] The proposed mechanism suggests that this compound enhances calcium influx through NMDARs, leading to the activation of Src. Activated Src then phosphorylates the GluN2A and GluN2B subunits of the NMDAR, creating a positive feedback loop that helps to normalize synaptic function and alleviate pain.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on Src-dependent signaling and its analgesic efficacy.

Animal ModelTreatment GroupPhosphorylated Src (pY416) Levels in mPFC (Normalized to SHAM)Paw Withdrawal Threshold (g)Reference
CCI Rat ModelSHAM1.0> 15[7]
CCI + VehicleDecreased (p = 0.0005 vs SHAM)< 5[3][7]
CCI + this compound (10 mg/kg, PO)Restored to SHAM levels (p = 0.0001 vs CCI)Significantly Increased at 1 hr[3][7]
CCI + this compound + Compound 4 (Src Inhibitor)-Analgesic effect blocked[3][7]
CCI + this compound + PP2 (SFK Inhibitor)-Analgesic effect blocked[3][7]

Table 1: Effect of this compound on Src Phosphorylation and Mechanical Allodynia in the CCI Rat Model.

ParameterValueReference
This compound Potency (EC50) on NMDAR Subtypes (NR2A-D)0.028–55 pM[1]
This compound CSF Concentration (as % of Plasma Cmax)6-9%[1][2]

Table 2: Pharmacological and Pharmacokinetic Parameters of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed Src-dependent signaling pathway of this compound and the general experimental workflow used in the preclinical studies.

NYX2925_Src_Signaling_Pathway cluster_neuron mPFC Neuron cluster_condition Neuropathic Pain (CCI Model) NYX2925 This compound NMDAR NMDAR (GluN2A/GluN2B) NYX2925->NMDAR modulates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx enhances Src_inactive Src (inactive) Ca_influx->Src_inactive pSrc_active pSrc (active) Src_inactive->pSrc_active activates pSrc_active->NMDAR phosphorylates (positive feedback) Analgesia Analgesia pSrc_active->Analgesia Pain Pain Pain->Src_inactive decreases pSrc levels

Caption: Proposed Src-dependent signaling pathway of this compound in neuropathic pain.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Behavioral Testing cluster_biochemical Biochemical Analysis CCI_surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Drug_admin Oral Administration: - Vehicle - this compound (10 mg/kg) - this compound + Src Inhibitor CCI_surgery->Drug_admin 2 weeks post-surgery Behavioral_test Mechanical Allodynia Assessment (von Frey Test) Drug_admin->Behavioral_test 1 hr, 24 hr, 1 week post-dosing Tissue_collection mPFC Tissue Collection Behavioral_test->Tissue_collection 24 hrs post-dosing Western_blot Western Blot Analysis (pSrc, total Src, etc.) Tissue_collection->Western_blot

Caption: General experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

Chronic Constriction Injury (CCI) Rat Model

This surgical procedure is designed to induce a peripheral mononeuropathy that mimics chronic nerve compression pain in humans.[8]

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for closing

Procedure:

  • Anesthetize the rat following approved institutional protocols.

  • Make an incision on the lateral surface of the mid-thigh.

  • Using blunt dissection through the biceps femoris muscle, expose the common sciatic nerve.

  • Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover for at least 10-14 days to allow for the development of stable mechanical hypersensitivity before commencing drug treatment and behavioral testing.[8]

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold to a mechanical stimulus, a key indicator of neuropathic pain.

Materials:

  • Von Frey filaments of varying calibrated forces or an electronic von Frey apparatus.

  • Plexiglas testing chambers with a wire mesh floor.

Procedure:

  • Place the rats in the testing chambers and allow them to acclimate for at least 15-20 minutes.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.

  • Begin with a filament of lower force and progressively increase the force until a withdrawal response is elicited. A positive response is a sharp withdrawal of the paw.

  • The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (in grams).

  • Repeat the measurement several times with a few minutes interval between stimulations and calculate the mean withdrawal threshold.

Western Blot Analysis of Src Phosphorylation in the mPFC

This technique is used to quantify the levels of phosphorylated (activated) Src and total Src protein in brain tissue.

Materials:

  • mPFC tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the mPFC tissue samples in ice-cold lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit to ensure equal loading of protein for each sample.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated Src (pSrc) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pSrc antibodies and re-probed with an antibody against total Src.

  • Densitometry Analysis: Quantify the band intensities for pSrc and total Src using image analysis software. The ratio of pSrc to total Src provides a measure of Src activation.

Conclusion

The preclinical evidence strongly suggests that the analgesic effects of this compound in models of neuropathic pain are mediated through a Src-dependent signaling pathway in the medial prefrontal cortex. By restoring the diminished levels of activated Src, this compound appears to normalize NMDAR function and alleviate pain hypersensitivity. While clinical trials have not yet demonstrated efficacy in patient populations, the elucidation of this novel mechanism provides valuable insights for the future development of therapeutics for chronic pain.[9][10][11] The experimental protocols detailed herein provide a foundation for further research into this and related signaling pathways.

References

Delving into the In Vitro Pharmacology of NYX-2925: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on NYX-2925, a novel, orally active, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR). The following sections detail the key experimental findings, the methodologies employed, and the signaling pathways implicated in its mechanism of action.

Core Findings: Modulation of NMDA Receptor Function and Synaptic Plasticity

This compound has been demonstrated to be a potent and specific modulator of the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.[1][2][3] In vitro studies have been pivotal in elucidating its pharmacological profile, revealing its ability to enhance NMDAR function and promote synaptic strengthening.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro investigations of this compound.

Receptor SubtypeEC50 (pM)Maximal Activity (% of Glycine)Reference
hNR2A5540.6%[1]
hNR2B0.02847.1%[1]
hNR2C1163.1%[1]
hNR2D5557.8%[1]
Table 1: Potency and Efficacy of this compound on Human NMDA Receptor Subtypes.
Experimental ParadigmThis compound ConcentrationObserved EffectReference
NMDA Receptor Current Enhancement100–500 nMIncreased NMDA receptor-mediated currents in rat hippocampal slices.[1][2][3]
Long-Term Potentiation (LTP)100–500 nMEnhanced magnitude of LTP in rat hippocampal slices.[1][2][3]
Long-Term Depression (LTD)5 µMDecreased the magnitude of LTD in rat hippocampal slices.[1][3]
Table 2: Electrophysiological Effects of this compound on Synaptic Plasticity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the available information from published studies.[1]

[³H] MK-801 Binding Assay

This assay was utilized to determine the potency and efficacy of this compound at different human NMDA receptor subtypes expressed in HEK cells.

  • Cell Culture and Transfection: Human embryonic kidney (HEK) cells were transfected with plasmids encoding the human NR1 subunit and one of the four NR2 subunits (A-D).

  • Membrane Preparation: Cell membranes expressing the respective NMDA receptor subtypes were prepared.

  • Binding Reaction: Membranes were incubated with the radioligand [³H] MK-801, a known NMDA receptor open-channel blocker, in the presence of varying concentrations of this compound.

  • Data Analysis: The amount of bound [³H] MK-801 was measured, and the data were used to calculate the EC50 and maximal activity of this compound for each receptor subtype.

Electrophysiology in Rat Hippocampal Slices

Whole-cell patch-clamp recordings were performed on CA1 pyramidal neurons in acute hippocampal slices from Sprague Dawley rats to assess the effect of this compound on synaptic transmission and plasticity.

  • Slice Preparation: Rats were anesthetized, and their brains were rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal hippocampal slices (300-400 µm thick) were prepared using a vibratome.

  • Recording: Slices were transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings were made from CA1 pyramidal neurons.

  • NMDA Receptor Current Isolation: To isolate NMDA receptor-mediated currents, experiments were conducted in the presence of antagonists for AMPA and GABA-A receptors.

  • LTP Induction: A high-frequency stimulation (HFS) protocol was delivered to the Schaffer collateral pathway to induce LTP. The magnitude of LTP was quantified as the percentage increase in the slope of the excitatory postsynaptic potential (EPSP).

  • LTD Induction: A low-frequency stimulation (LFS) protocol was used to induce LTD.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound centers on its ability to positively modulate NMDA receptor function, which in turn enhances downstream signaling cascades crucial for synaptic plasticity.

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NYX2925 This compound NMDAR NMDA Receptor GluN1 GluN2 NYX2925->NMDAR:GluN1 Positive Modulation Glutamate Glutamate Glutamate->NMDAR:GluN2 Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP Enhancement) Downstream->Plasticity

Caption: Signaling pathway of this compound modulation of the NMDA receptor.

The diagram above illustrates the proposed mechanism of action. This compound acts as a positive allosteric modulator of the NMDA receptor.[4] Its binding, in concert with glutamate, facilitates the opening of the receptor's ion channel, leading to an influx of calcium ions. This calcium influx triggers downstream signaling cascades involving kinases like CaMKII and transcription factors like CREB, ultimately resulting in the strengthening of synaptic connections, a phenomenon known as long-term potentiation (LTP).[1]

Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Slice_Prep Hippocampal Slice Preparation Recording Whole-Cell Patch-Clamp Recording Slice_Prep->Recording Baseline Baseline Synaptic Response Recording Recording->Baseline Drug_App This compound Application Baseline->Drug_App Stimulation High-Frequency Stimulation (LTP) Drug_App->Stimulation Post_Stim Post-Stimulation Recording Stimulation->Post_Stim Analysis Comparison of EPSP Slopes Post_Stim->Analysis Conclusion Determination of LTP Enhancement Analysis->Conclusion

Caption: Experimental workflow for assessing the effect of this compound on LTP.

This workflow diagram outlines the key steps in the in vitro electrophysiology experiments used to evaluate the impact of this compound on synaptic plasticity. The process begins with the preparation of viable brain tissue, followed by electrophysiological recordings to establish a baseline of synaptic activity. The application of this compound is followed by a stimulation protocol to induce LTP, and the subsequent recordings are analyzed to quantify the drug's effect on synaptic strength.

Concluding Remarks

The in vitro studies on this compound have provided a strong foundation for its development as a therapeutic agent. The data consistently demonstrate its role as a potent and specific modulator of NMDA receptors, leading to the enhancement of synaptic plasticity. These foundational studies have been instrumental in guiding the clinical investigation of this compound for various neurological and psychiatric disorders.[5][6][7] While some clinical trials have not met their primary endpoints, the preclinical in vitro data clearly establish a robust mechanism of action at the cellular and synaptic levels.[4][8]

References

NYX-2925: A Technical Guide to Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical evaluation of NYX-2925 in animal models of neuropathic pain. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Efficacy Data

This compound has demonstrated significant analgesic effects in two key rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model of traumatic neuropathy and the Streptozotocin (STZ)-induced model of diabetic peripheral neuropathy. A single oral administration of this compound produced a rapid and long-lasting reversal of mechanical hypersensitivity in both models.[1][2]

Table 1: Efficacy of this compound in the Chronic Constriction Injury (CCI) Model
Dose (mg/kg, p.o.)Time PointPaw Withdrawal Threshold (g)% Reversal of Hypersensitivity
VehicleBaseline~4.0N/A
VehiclePost-CCI< 2.0N/A
11 hour~6.0~35%
124 hours~5.5~30%
11 week~4.5~20%
101 hour> 10.0> 70%
1024 hours~8.0~50%
101 week~6.0~35%

Note: Data are approximated from graphical representations in preclinical studies. Paw withdrawal thresholds in CCI animals are typically below 5g.[3]

Table 2: Efficacy of this compound in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
Dose (mg/kg, p.o.)Time PointPaw Withdrawal Threshold (g)% Reversal of Hypersensitivity
VehicleBaseline~12.0N/A
VehiclePost-STZ~4.0N/A
11 hour~8.0~50%
124 hours~7.0~38%
11 week~6.0~25%
101 hour~11.0~88%
1024 hours~9.0~63%
101 week~7.5~44%

Note: Data are approximated from graphical representations in preclinical studies.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Chronic Constriction Injury (CCI) Model

Objective: To induce a peripheral mononeuropathy that mimics traumatic nerve injury.

Surgical Procedure:

  • Adult male Sprague Dawley rats are anesthetized.

  • The common sciatic nerve is exposed at the level of the mid-thigh.

  • Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve.

  • The muscle and skin are closed in layers.

  • Sham-operated animals undergo the same procedure without nerve ligation.

Behavioral Assessment (Mechanical Allodynia):

  • Apparatus: von Frey filaments.

  • Procedure: Rats are placed on an elevated mesh floor and allowed to acclimate. von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Endpoint: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A positive response is defined as a brisk withdrawal of the paw.

Drug Administration:

  • This compound is administered via oral gavage (p.o.) at doses ranging from 1 to 30 mg/kg.

  • The vehicle used is typically a solution of 5% DMSO, 5% Tween 80, and 90% sterile water.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

Objective: To induce hyperglycemia leading to the development of diabetic peripheral neuropathy.

Induction of Diabetes:

  • Adult male Sprague Dawley rats are fasted overnight.

  • A single intraperitoneal (i.p.) injection of STZ (typically 65 mg/kg) dissolved in citrate (B86180) buffer is administered.

  • Control animals receive an injection of the citrate buffer vehicle.

  • Blood glucose levels are monitored, and animals with levels >250 mg/dL are considered diabetic.

Behavioral Assessment (Mechanical Allodynia):

  • The procedure for assessing mechanical allodynia using von Frey filaments is the same as described for the CCI model.

Drug Administration:

  • This compound is administered orally (p.o.) at various doses.

  • The vehicle composition is consistent with that used in the CCI model studies.

Visualizations

This compound Mechanism of Action in the Medial Prefrontal Cortex (mPFC)

The analgesic effects of this compound in neuropathic pain are mediated through the modulation of N-methyl-D-aspartate (NMDA) receptor signaling within the medial prefrontal cortex (mPFC).[1][3] In a state of neuropathic pain, there is a downregulation of Src kinase activity in the mPFC, leading to reduced phosphorylation of NMDA receptor subunits GluN2A and GluN2B.[3] this compound acts to restore this signaling pathway.

NYX2925_MoA cluster_0 Neuropathic Pain State (mPFC) cluster_1 This compound Intervention cluster_2 Restored Signaling Pathway Neuropathic Pain Neuropathic Pain Decreased Src Kinase Activity Decreased Src Kinase Activity Neuropathic Pain->Decreased Src Kinase Activity Decreased pGluN2A/B Decreased pGluN2A/B Decreased Src Kinase Activity->Decreased pGluN2A/B Reduced Phosphorylation Pain Sensation Pain Sensation Decreased pGluN2A/B->Pain Sensation This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Modulates Increased Src Kinase Activity Increased Src Kinase Activity NMDA Receptor->Increased Src Kinase Activity Increased pGluN2A/B Increased pGluN2A/B Increased Src Kinase Activity->Increased pGluN2A/B Restored Phosphorylation Analgesia Analgesia Increased pGluN2A/B->Analgesia

Caption: Signaling pathway of this compound in the mPFC.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates the typical workflow for assessing the efficacy of this compound in animal models of neuropathic pain.

Experimental_Workflow cluster_Induction Model Induction CCI Surgery CCI Surgery Model Development Model Development CCI Surgery->Model Development STZ Injection STZ Injection STZ Injection->Model Development Baseline Testing Baseline Testing Baseline Testing->CCI Surgery Baseline Testing->STZ Injection Post-Injury Testing Post-Injury Testing Model Development->Post-Injury Testing Drug Administration Drug Administration Post-Injury Testing->Drug Administration Post-Dose Behavioral Testing Post-Dose Behavioral Testing Drug Administration->Post-Dose Behavioral Testing Acute & Chronic Time Points

Caption: Preclinical experimental workflow for this compound.

Logical Relationship of this compound's Central Action

Preclinical evidence strongly indicates that the analgesic effects of this compound are centrally mediated and not due to peripheral actions.[1]

Central_Action Oral this compound Oral this compound Analgesia Analgesia Oral this compound->Analgesia NMDA Antagonist Blockade NMDA Antagonist Blockade Oral this compound->NMDA Antagonist Blockade No Analgesia No Analgesia mPFC Microinjection mPFC Microinjection mPFC Microinjection->Analgesia Intrathecal Injection Intrathecal Injection Intrathecal Injection->No Analgesia NMDA Antagonist Blockade->No Analgesia

Caption: Central vs. peripheral action of this compound.

References

NYX-2925: A Technical Guide to Preclinical Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. Preclinical studies have demonstrated its potential as a cognitive-enhancing agent through its ability to modulate synaptic plasticity, a fundamental mechanism for learning and memory. This technical guide provides an in-depth overview of the preclinical data supporting the cognitive-enhancing effects of this compound, with a focus on its mechanism of action, and detailed experimental protocols from key studies. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical profile of this compound in the context of cognitive enhancement.

Core Mechanism of Action: NMDA Receptor Modulation

This compound is a spiro-β-lactam compound that modulates NMDA receptor activity.[1][2] Unlike direct agonists or antagonists, this compound enhances NMDA receptor function in the presence of the endogenous co-agonists, glycine (B1666218) or D-serine. This modulatory action is believed to fine-tune synaptic transmission and promote synaptic plasticity without the excitotoxic or psychotomimetic side effects associated with other NMDA receptor-targeting compounds.[1][2]

In Vitro Receptor Binding and Function

Preclinical studies in human embryonic kidney (HEK) cells expressing human NMDA receptor subtypes have shown that this compound potentiates the binding of the NMDA receptor channel blocker [3H] MK-801 to all four NR2A-D subtypes.[2] This indicates that this compound enhances the opening of the NMDA receptor channel. Furthermore, in rat hippocampal slices, this compound has been shown to enhance NMDA receptor-mediated currents at concentrations between 100-500 nM.[1][2]

Preclinical Evidence for Cognitive Enhancement

The pro-cognitive effects of this compound have been demonstrated in various preclinical models, assessing its impact on synaptic plasticity, neuronal structure, and performance in learning and memory tasks.

Enhancement of Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are cellular models of learning and memory. In rat hippocampal slices, this compound has been shown to enhance LTP and reduce LTD, suggesting a shift towards synaptic strengthening.[1][2]

Structural Plasticity

Changes in the structure of dendritic spines, the postsynaptic sites of most excitatory synapses, are associated with learning and memory. A single oral dose of this compound (1 mg/kg) in rats resulted in a significant increase in the head and neck diameter of dendritic spines in the dentate gyrus of the hippocampus 24 hours after administration.[2]

In Vivo Behavioral Studies

This compound has demonstrated efficacy in rodent models of learning and memory, including the novel object recognition test and the positive emotional learning paradigm.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

AssayPreparationKey FindingsReference
[3H] MK-801 BindingHEK cells expressing human NMDA receptor subtypes (NR2A-D)Potentiated binding to all subtypes.[2]
NMDA Receptor CurrentRat hippocampal slicesEnhanced NMDA receptor current at 100-500 nM.[1][2]
Long-Term Potentiation (LTP)Rat hippocampal slicesEnhanced LTP at 100-500 nM.[1][2]
Long-Term Depression (LTD)Rat hippocampal slicesReduced LTD.[1][2]

Table 2: In Vivo Efficacy of this compound in Cognitive Enhancement Models

ModelSpeciesDose Range (Oral)Key FindingsReference
Novel Object RecognitionRat0.01-1 mg/kgSignificant learning enhancement.[1][2]
Positive Emotional LearningRat0.01-1 mg/kgSignificant learning enhancement.[1][2]
Structural Plasticity (Dendritic Spines)Rat1 mg/kgIncreased spine head and neck diameter.[2]

Table 3: Pharmacokinetic Profile of this compound in Rats

ParameterValue (at 1 mg/kg, p.o.)Reference
Cerebrospinal Fluid (CSF) Cmax44 nM[1][2]
CSF Half-life1.2 hours[1][2]

Detailed Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
  • Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour before recording.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • LTP Induction: A stable baseline of fEPSPs is recorded for at least 20 minutes. LTP is then induced by a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).

  • Drug Application: this compound is bath-applied at the desired concentration (e.g., 100-500 nM) starting 20 minutes before HFS and continuing for a period post-HFS.

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

In Vivo Behavioral Assay: Novel Object Recognition Test
  • Apparatus: A square open-field arena.

  • Habituation: Rats are habituated to the empty arena for several minutes on consecutive days leading up to the test.

  • Training (T1): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore for a set period (e.g., 5 minutes).

  • Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

  • Drug Administration: this compound is administered orally (e.g., 0.01-1 mg/kg) at a specified time before the training session.

  • Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

In Vivo Behavioral Assay: Positive Emotional Learning Paradigm
  • Rationale: This paradigm is based on the principle that 50-kHz ultrasonic vocalizations (USVs) in rats are indicative of a positive affective state, often elicited by rewarding social interactions like "tickling" or rough-and-tumble play. Learning is demonstrated by the rat's anticipation of this positive stimulus.

  • Procedure:

    • Habituation: Rats are habituated to the testing environment and the experimenter.

    • "Tickling" Stimulation: The experimenter simulates rough-and-tumble play by making specific hand movements on the rat's nape and back. This is typically done in short bouts (e.g., 15 seconds) interspersed with periods of no stimulation.

    • USV Recording: Ultrasonic vocalizations are recorded using a specialized microphone and analysis software throughout the session.

    • Learning Assessment: An increase in the rate of 50-kHz USVs during the periods of no stimulation is interpreted as a learned anticipation of the positive interaction.

  • Drug Administration: this compound is administered orally (e.g., 0.01-1 mg/kg) prior to the learning session.

  • Data Analysis: The number and type of USVs are quantified. A significant increase in anticipatory 50-kHz USVs in the drug-treated group compared to a vehicle control group indicates enhanced positive emotional learning.

Visualizations of Pathways and Processes

NYX2925_Signaling_Pathway NYX2925 This compound NMDAR NMDA Receptor (GluN2B subunit) NYX2925->NMDAR Positive Allosteric Modulation Ca_influx Increased Ca2+ Influx NMDAR->Ca_influx Src Src Kinase Activation Ca_influx->Src Receptor_trafficking NMDA & AMPA Receptor Trafficking to Synapse Src->Receptor_trafficking Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Receptor_trafficking->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Synaptic_Plasticity->Cognitive_Enhancement

Proposed signaling pathway of this compound for cognitive enhancement.

Novel_Object_Recognition_Workflow cluster_Day1 Day 1: Habituation cluster_Day2_Training Day 2: Training (T1) cluster_Day3_Testing Day 3: Testing (T2) cluster_Analysis Data Analysis Habituation Rat explores empty open-field arena Drug_Admin Oral administration of This compound or Vehicle Training Rat explores arena with two identical objects Drug_Admin->Training 1 hour prior Testing Rat explores arena with one familiar and one novel object Training->Testing 24-hour retention interval Data_Collection Record exploration time for each object Testing->Data_Collection DI_Calc Calculate Discrimination Index (DI) Data_Collection->DI_Calc

Experimental workflow for the Novel Object Recognition test.

Positive_Emotional_Learning_Logic cluster_learning Learning Process Tickling Rewarding Stimulus ('Tickling') Positive_Affect Induces Positive Affective State Tickling->Positive_Affect Association Association of context/ cues with reward Tickling->Association USV_50kHz Elicits 50-kHz Ultrasonic Vocalizations (USVs) Positive_Affect->USV_50kHz Anticipation Anticipation of Rewarding Stimulus Association->Anticipation Anticipatory_USVs Increased 50-kHz USVs during no-stimulus periods Anticipation->Anticipatory_USVs NYX2925 This compound Enhanced_Learning Enhanced Positive Emotional Learning NYX2925->Enhanced_Learning Enhanced_Learning->Anticipatory_USVs Potentiates

Logical relationship in the Positive Emotional Learning paradigm.

Conclusion

The preclinical data for this compound strongly support its potential as a cognitive-enhancing agent. Its mechanism as a positive allosteric modulator of the NMDA receptor allows for the potentiation of synaptic plasticity without the adverse effects seen with other compounds targeting this receptor. The in vitro and in vivo studies consistently demonstrate that this compound enhances cellular and structural correlates of learning and memory, which translates to improved performance in behavioral tasks of cognition. This comprehensive technical guide provides a foundation for further research and development of this compound for neurological and psychiatric conditions characterized by cognitive impairment.

References

NYX-2925 and Glutamatergic System Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR). Developed by Aptinyx, this compound has been investigated for its therapeutic potential in chronic pain conditions, including painful diabetic peripheral neuropathy (DPN) and fibromyalgia. This compound's mechanism of action involves the modulation of the glutamatergic system, a key pathway in central nervous system function, synaptic plasticity, and pain processing. Preclinical studies have demonstrated its ability to enhance NMDAR-dependent synaptic plasticity, while clinical trials have explored its safety and efficacy in patient populations. This technical guide provides an in-depth overview of this compound, focusing on its interaction with the glutamatergic system, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Modulation of the Glutamatergic System

This compound is a spirocyclic-β-lactam compound designed to modulate NMDAR activity.[1] It functions as a co-agonist at the NMDAR, acting at a site distinct from the glutamate (B1630785) and glycine (B1666218) binding sites.[2][3] Specifically, at low concentrations of endogenous co-agonists like glycine and D-serine, this compound partially activates the NMDAR.[2][3] This modulatory action is believed to normalize NMDAR function in pathological states, such as chronic pain, where glutamatergic signaling is dysregulated.

Preclinical evidence suggests that the analgesic effects of this compound are centrally mediated, particularly within the medial prefrontal cortex (mPFC). In models of neuropathic pain, NMDAR-mediated plasticity is dampened in the mPFC. This compound appears to reverse this by enhancing NMDAR signaling through a Src kinase-dependent mechanism. This leads to a restoration of synaptic plasticity processes like long-term potentiation (LTP), which is crucial for learning and memory, and is thought to be impaired in chronic pain states.[1] Furthermore, this compound has been shown to facilitate synaptic plasticity by increasing the presence of synaptic NMDA receptor subtype 2B (GluN2B).[4]

Signaling Pathway of this compound in Neuropathic Pain

The following diagram illustrates the proposed signaling cascade of this compound in the medial prefrontal cortex of a neuropathic pain model.

NYX2925_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN2A/B) Glutamate->NMDAR NYX2925 This compound NYX2925->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Src_inactive Inactive Src Ca_influx->Src_inactive Activation Src_active Active Src (p-Src) Src_inactive->Src_active Phosphorylation Src_active->NMDAR Positive Feedback (Phosphorylation of GluN2A/B) Downstream Downstream Signaling (Enhanced Synaptic Plasticity, Analgesia) Src_active->Downstream

Proposed signaling pathway of this compound in the medial prefrontal cortex.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound at Human NMDA Receptor Subtypes
NMDA Receptor SubtypeEC₅₀ (M)% of Maximal Glycine Response
hNR2A5.5 x 10⁻¹¹40.6%
hNR2B2.8 x 10⁻¹⁴47.1%
hNR2C1.1 x 10⁻¹¹63.1%
hNR2D5.5 x 10⁻¹¹57.8%
Data from[1]
Table 2: Preclinical Pharmacokinetics of this compound in Rats (1 mg/kg, p.o.)
CompartmentCₘₐₓ (nM)Half-life (hours)
Plasma7066.8
Cerebrospinal Fluid (CSF)441.2
Data from[1]
Table 3: Human Phase I Pharmacokinetics of this compound (Single Ascending Dose)
DoseCₘₐₓ (ng/mL)AUC₀₋inf (ng·h/mL)
50 mg3872,750
100 mg7725,860
200 mg1,48011,800
400 mg2,98025,100
800 mg5,55047,800
1200 mg8,25071,200
Data from[5]
Table 4: Human Phase I Pharmacokinetics of this compound (Multiple Ascending Dose, Day 7)
Dose (once daily)Cₘₐₓ (ng/mL)AUC₀₋₂₄ (ng·h/mL)
150 mg1,29010,200
300 mg2,68022,100
600 mg5,00042,900
900 mg7,65066,200
Data from[5]
Table 5: Cerebrospinal Fluid Concentrations of this compound in Humans
DoseTime Post-doseGeometric Mean CSF Concentration (ng/mL)
50 mg (single dose)1 hour3
50 mg (single dose)8 hours71
300 mg (multiple dose, Day 6)1.5 hours131
300 mg (multiple dose, Day 6)3 hours292
Data from[5]
Table 6: Quantitative Outcomes from Phase II Fibromyalgia Study
Outcome MeasureChange from Baseline (vs. Placebo)
Average Daily Pain Score-0.66 points
Worst Daily Pain Score-0.61 points
Total FIQR Score-6.3 points
PROMISFM Fatigue Profile Total Score-5.6 points
Data from[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

[³H]MK-801 Binding Assay for NMDA Receptor Modulation

This assay measures the ability of this compound to potentiate the binding of the NMDAR open-channel blocker [³H]MK-801, which is indicative of receptor activation.

Protocol:

  • Membrane Preparation: Crude membranes are prepared from HEK cells transiently transfected with cDNAs encoding human NMDAR1 and one of the four NMDAR2 subunits (A-D).[1]

  • Incubation: 300 µg of membrane protein is preincubated for 15 minutes at 25°C in the presence of a saturating concentration of glutamate (50 µM) and varying concentrations of this compound.[1]

  • Radioligand Addition: 0.3 mCi of [³H]MK-801 is added to the reaction, followed by an additional 15-minute incubation under non-equilibrium conditions.[1]

  • Separation: Bound and free [³H]MK-801 are separated via rapid filtration.[1]

  • Data Analysis: Non-specific binding is determined in the absence of any glycine ligand. The potentiation of [³H]MK-801 binding by this compound is measured and compared to the maximal potentiation achieved with a saturating concentration of glycine.

MK801_Binding_Assay_Workflow start Start membrane_prep Prepare Membranes from HEK cells expressing NMDAR subtypes start->membrane_prep preincubation Pre-incubate membranes with Glutamate (50 µM) and varying [this compound] membrane_prep->preincubation radioligand_add Add [³H]MK-801 and incubate for 15 min preincubation->radioligand_add filtration Rapid Filtration to separate bound and free [³H]MK-801 radioligand_add->filtration scintillation Measure radioactivity of bound [³H]MK-801 via scintillation counting filtration->scintillation analysis Data Analysis: Calculate EC₅₀ and % of maximal glycine response scintillation->analysis end End analysis->end

[³H]MK-801 Binding Assay Workflow.
Electrophysiological Assessment of LTP in Hippocampal Slices

This protocol assesses the effect of this compound on long-term potentiation (LTP), a cellular correlate of learning and memory.

Protocol:

  • Slice Preparation: Hippocampal slices are prepared from rats.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

  • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., three submaximal bouts of 2x100 Hz for 800 ms, 20 minutes apart) is applied to induce LTP.[1]

  • Drug Application: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing this compound (e.g., 0.5 µM) or vehicle.

  • Data Analysis: The magnitude of LTP is measured as the percentage increase in the fEPSP slope 40 minutes after the last HFS bout, compared to the baseline before HFS.[1]

LTP_Electrophysiology_Workflow start Start slice_prep Prepare rat hippocampal slices start->slice_prep baseline_rec Record baseline fEPSPs in CA1 region slice_prep->baseline_rec drug_app Apply this compound or vehicle to the slices baseline_rec->drug_app ltp_induce Induce LTP with high-frequency stimulation (HFS) drug_app->ltp_induce post_ltp_rec Record fEPSPs for at least 40 minutes post-HFS ltp_induce->post_ltp_rec analysis Data Analysis: Measure potentiation of fEPSP slope post_ltp_rec->analysis end End analysis->end

LTP Electrophysiology Workflow.
Phase II Clinical Trial in Fibromyalgia with Neuroimaging

This protocol outlines the design of an exploratory Phase II study to assess the effects of this compound on central pain processing in fibromyalgia patients.

Protocol:

  • Study Design: A single-blind, sequential design with 23 female patients diagnosed with fibromyalgia.[6][7]

  • Treatment Periods:

    • 2 weeks of once-daily oral placebo.

    • 2 weeks of once-daily oral this compound (20 mg).

    • 2 weeks of once-daily oral this compound (200 mg).[8]

  • Primary Endpoint: Changes in brain activity biomarkers associated with central pain processing, measured by functional magnetic resonance imaging (fMRI) and proton magnetic resonance spectroscopy (¹H-MRS).[7]

  • Neuroimaging:

    • fMRI: Resting-state functional connectivity and task-based fMRI (in response to evoked pain and visual stimuli) are performed.

    • ¹H-MRS: Levels of glutamate/glutamine (Glx) are measured in key pain-regulating brain regions, such as the dorsal anterior cingulate cortex and posterior insular cortex.

  • Secondary Endpoints: Patient-reported outcomes, including daily pain scores (Numeric Rating Scale), the Revised Fibromyalgia Impact Questionnaire (FIQR), and other fibromyalgia symptom scales.[7]

  • Data Analysis: Changes in neuroimaging biomarkers and clinical outcomes are compared between the placebo and this compound treatment periods.

Fibromyalgia_Clinical_Trial_Workflow start Patient Recruitment (n=23, Fibromyalgia) placebo_period 2 Weeks: Once-daily Placebo start->placebo_period nyx20_period 2 Weeks: Once-daily this compound (20 mg) placebo_period->nyx20_period neuroimaging Neuroimaging (fMRI, ¹H-MRS) at baseline and after each period placebo_period->neuroimaging pro Patient-Reported Outcomes (Pain, FIQR, etc.) collected throughout placebo_period->pro nyx200_period 2 Weeks: Once-daily this compound (200 mg) nyx20_period->nyx200_period nyx20_period->neuroimaging nyx20_period->pro nyx200_period->neuroimaging nyx200_period->pro analysis Data Analysis: Compare neuroimaging and clinical outcomes across periods nyx200_period->analysis end End of Study analysis->end

Fibromyalgia Phase II Clinical Trial Workflow.

Discussion and Future Directions

This compound represents a targeted approach to modulating the glutamatergic system for the treatment of chronic pain. Its mechanism as a positive allosteric modulator of the NMDAR is supported by a robust body of preclinical evidence demonstrating its effects on synaptic plasticity. The compound has shown a favorable safety and tolerability profile in early clinical development.[2]

However, the translation of these promising preclinical findings into clinical efficacy has been challenging. In Phase IIb studies, this compound did not achieve statistically significant separation from placebo on the primary endpoint of pain reduction in patients with either painful diabetic peripheral neuropathy or fibromyalgia.[9][10] Despite this, some trends toward clinically meaningful improvements were observed, particularly in the earlier weeks of treatment and in certain secondary endpoints.[10]

The discrepancy between the preclinical data and the Phase IIb clinical outcomes highlights the complexities of translating molecular mechanisms into therapeutic benefits for chronic pain. Several factors could contribute to this, including the heterogeneity of patient populations, the placebo effect in pain trials, and the specific endpoints chosen for evaluation.

Future research could explore several avenues. Further investigation into the Src-dependent signaling pathway and other downstream effectors of this compound could provide a more detailed understanding of its molecular actions. Stratification of patient populations based on biomarkers related to glutamatergic dysfunction might help identify subgroups who are more likely to respond to this compound. Additionally, exploring alternative clinical trial designs and endpoints that are more sensitive to the central effects of NMDAR modulation could be beneficial.

References

Methodological & Application

Application Notes and Protocols for NYX-2925 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Specifically, it functions as a co-agonist at the glycine (B1666218)/D-serine site of the NMDAR, and at low concentrations of these endogenous agonists, it partially activates the receptor.[1] This modulation of the NMDAR and enhancement of synaptic plasticity has led to its investigation primarily for the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia.[1][4] Preclinical studies have demonstrated its analgesic effects in various animal models of neuropathic pain.[5]

This document provides detailed application notes and protocols for the use of this compound in a laboratory setting, covering its mechanism of action, in vitro assays, and in vivo models.

Physicochemical Properties and Formulation

This compound is described as a highly soluble and bioavailable compound.[1] For oral administration in preclinical rodent studies, this compound has been formulated in 0.5% carboxymethylcellulose (CMC) in 0.9% sterile saline.

Mechanism of Action: NMDAR Modulation

This compound positively modulates NMDAR activity, which is crucial for synaptic plasticity, learning, and memory. It is not a direct agonist like glutamate (B1630785) or a channel blocker like ketamine. Instead, it enhances the receptor's response to glutamate, particularly at synapses where plasticity is occurring. This targeted modulation is thought to contribute to its therapeutic potential while avoiding the side effects associated with direct NMDAR agonists or antagonists.

NYX_2925_Mechanism_of_Action cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NMDAR NMDA Receptor Ca_channel Ca²⁺ Channel (open) NMDAR->Ca_channel Activation Plasticity Synaptic Plasticity (LTP) Ca_channel->Plasticity Ca²⁺ Influx Glutamate Glutamate Glutamate->NMDAR Binds NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation

Caption: Signaling pathway of this compound at the NMDA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterReceptor SubtypeValueAssayReference
EC50 hNR2A55 pM[³H]MK-801 Potentiation[6]
hNR2B28 fM[³H]MK-801 Potentiation[6]
hNR2C11 pM[³H]MK-801 Potentiation[6]
hNR2D55 pM[³H]MK-801 Potentiation[6]
Concentration for LTP Enhancement N/A100-500 nMRat Hippocampal Slices[2][6]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Rats

ParameterValueRoute of AdministrationModelReference
Cmax (CSF) 44 nM (at 1 hour)1 mg/kg, p.o.Healthy Rats[2][6]
t1/2 (CSF) 1.2 hours1 mg/kg, p.o.Healthy Rats[2][6]
Effective Dose Range (Analgesia) 0.1 - 10 mg/kgp.o.Neuropathic Pain Models[2][4]
CSF Penetration ~7-8% of plasma CmaxN/AHealthy Rats[1]

Experimental Protocols

In Vitro Assays

1. NMDAR Binding Assay ([³H]MK-801 Potentiation)

This assay measures the ability of this compound to enhance the binding of the NMDAR channel blocker [³H]MK-801, which reflects the potentiation of receptor activity.

  • Materials:

    • HEK cells expressing human NMDAR subtypes (hNR1/hNR2A-D)

    • Membrane preparation buffer: 10 mM Tris-HCl, pH 7.4

    • Assay buffer: 5 mM Tris-HCl, pH 7.4[7]

    • [³H]MK-801

    • Glutamate

    • Glycine (for determining maximal stimulation)

    • This compound

    • Scintillation fluid

    • Glass fiber filters

    • Scintillation counter

  • Protocol:

    • Prepare cell membranes from HEK cells expressing the desired NMDAR subtype.

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A saturating concentration of glutamate (e.g., 10 µM)

      • Varying concentrations of this compound or a saturating concentration of glycine (positive control).

      • Cell membrane preparation (approximately 50-100 µg of protein).

    • Pre-incubate for 15 minutes at room temperature.

    • Add [³H]MK-801 (e.g., 1 nM).

    • Incubate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity of the filters by liquid scintillation counting.

    • Calculate EC₅₀ values by fitting the data to a sigmoidal dose-response curve.

2. Electrophysiology: Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol assesses the effect of this compound on synaptic plasticity by measuring LTP in the CA1 region of the hippocampus.

  • Materials:

    • Sprague-Dawley rats (3-5 weeks old)

    • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose, 2.5 mM CaCl₂, 1.3 mM MgSO₄. Bubble with 95% O₂/5% CO₂.[8]

    • Slicing solution (ice-cold): Similar to aCSF but with lower Ca²⁺ and higher Mg²⁺ (e.g., 1 mM CaCl₂, 6 mM MgSO₄).[8]

    • Vibrating microtome

    • Recording chamber with perfusion system

    • Stimulating and recording electrodes

    • Amplifier and data acquisition system

    • This compound

  • Protocol:

    • Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold slicing solution.

    • Prepare 350-400 µm thick horizontal hippocampal slices using a vibrating microtome.[8]

    • Allow slices to recover in a holding chamber with oxygenated aCSF at 29°C for at least 1 hour.[8]

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by stimulating at a low frequency (e.g., 0.033 Hz) for at least 20 minutes.[9]

    • Apply this compound (100-500 nM) to the perfusion bath and continue baseline recording.

    • Induce LTP using a high-frequency stimulation protocol (e.g., a single 1-second train of 100 Hz).[9]

    • Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.[9]

    • Compare the potentiation in the presence of this compound to control slices.

In Vivo Models of Neuropathic Pain

1. Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used model of peripheral neuropathic pain.[10]

CCI_Workflow start Anesthetize Rat expose_sciatic Expose Sciatic Nerve start->expose_sciatic ligate_nerve Loosely tie 4 chromic gut ligatures expose_sciatic->ligate_nerve close_wound Suture Muscle and Close Skin Incision ligate_nerve->close_wound recovery Post-operative Recovery (allow 7-14 days for neuropathy to develop) close_wound->recovery treatment Administer this compound (e.g., 1-10 mg/kg, p.o.) recovery->treatment behavioral_testing Assess Mechanical Allodynia (von Frey test) treatment->behavioral_testing

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

  • Protocol:

    • Anesthetize a male Sprague-Dawley rat (180-220 g) with an appropriate anesthetic.

    • Make a skin incision on the lateral side of the thigh.

    • Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

    • Proximal to the trifurcation of the sciatic nerve, carefully place four loose ligatures of 4-0 chromic gut around the nerve, approximately 1 mm apart.[11] The ligatures should only slightly constrict the nerve without arresting epineural blood flow.[11]

    • Close the muscle layer with sutures and the skin incision with wound clips.[10]

    • Allow the animals to recover for 7-14 days for the development of neuropathic pain, which can be assessed by measuring mechanical allodynia using von Frey filaments.

    • Administer this compound orally at the desired dose (e.g., 1-10 mg/kg).

    • Perform behavioral testing at various time points after drug administration (e.g., 1 hour, 24 hours, and 1 week).

2. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

This model mimics the painful neuropathy associated with type 1 diabetes.[4]

STZ_Workflow start Fast Rats Overnight stz_injection Single intraperitoneal injection of Streptozotocin (STZ) (e.g., 65 mg/kg) start->stz_injection confirm_diabetes Confirm Hyperglycemia (Blood glucose > 250 mg/dL) after 48-72 hours stz_injection->confirm_diabetes neuropathy_development Allow 2-4 weeks for neuropathic pain to develop confirm_diabetes->neuropathy_development treatment Administer this compound (e.g., 1-10 mg/kg, p.o.) neuropathy_development->treatment behavioral_testing Assess Mechanical Allodynia (von Frey test) treatment->behavioral_testing

Caption: Experimental workflow for the Streptozotocin (STZ)-induced diabetic neuropathy model.

  • Protocol:

    • Fast adult male Sprague-Dawley rats overnight.

    • Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).

    • Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg).[12]

    • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, 10% sucrose (B13894) water can be provided for the first 24-48 hours.[12]

    • After 48-72 hours, measure blood glucose levels from a tail vein sample. Animals with blood glucose levels >250 mg/dL are considered diabetic.

    • Monitor the animals for the development of mechanical allodynia over the next 2-4 weeks using von Frey filaments.

    • Once neuropathic pain is established, administer this compound orally at the desired dose.

    • Conduct behavioral testing at specified time points post-dosing.

Safety and Handling

As with any research compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Conclusion

This compound is a promising NMDAR modulator with demonstrated efficacy in preclinical models of neuropathic pain. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro and in vivo effects of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for NYX-2925 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reported dosages, administration protocols, and mechanisms of action for the novel N-methyl-D-aspartate (NMDA) receptor modulator, NYX-2925, in in vivo rodent studies. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.

Overview of this compound

This compound is a spirocyclic-β-lactam compound that acts as a positive allosteric modulator of the NMDA receptor.[1][2] It has been shown to enhance synaptic plasticity, facilitate learning and memory, and exhibit analgesic properties in various rodent models.[1][3] this compound demonstrates high oral bioavailability and penetrates the central nervous system.[1] Its mechanism of action is distinct from traditional NMDA receptor agonists or antagonists, offering a potentially wider therapeutic window with a reduced side-effect profile.[1][4]

Quantitative Data Summary of this compound Dosage in Rats

The following tables summarize the effective doses of this compound administered orally (p.o.) in various rat models.

Table 1: Effective Oral Dosages of this compound in Rat Models of Neuropathic Pain

Rodent ModelIndicationEffective Dose (p.o.)Key Findings
Chronic Constriction Injury (CCI)Neuropathic Pain10 mg/kgProduced rapid and long-lasting analgesic effects.[3][5]
Streptozotocin (STZ)-induced Diabetic NeuropathyNeuropathic Pain10 mg/kgAlleviated mechanical allodynia.[6]
Formalin-induced PainPersistent PainNot specifiedResulted in rapid and long-lasting analgesia.[3]

Table 2: Effective Oral Dosages of this compound in Rat Models for Learning, Memory, and Synaptic Plasticity

Rodent ModelIndicationEffective Dose (p.o.)Key Findings
Novel Object RecognitionLearning and Memory0.01 - 1 mg/kgFacilitated learning and memory.[1]
Positive Emotional LearningLearning and Memory0.01 - 1 mg/kgEnhanced positive emotional learning.[1]
Hippocampal Slice (ex vivo)Metaplasticity and Structural Plasticity1 mg/kg (in vivo administration)Increased metaplasticity and spine head/neck diameter 24 hours post-dosing.[1]
Drug DiscriminationAssessment of Subjective Effects1, 10, 100 mg/kgDid not produce ketamine-like discriminative stimulus effects.[1]
Rota-RodMotor Coordination1 - 100 mg/kgNo sedative or ataxic side effects observed.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (at 1 mg/kg, p.o.)
Plasma Cmax706 nM (at 1 hour)
Plasma Half-life6.8 hours
CSF Cmax44 nM (at 1 hour)
CSF Half-life1.2 hours
Oral Bioavailability56%

Dosage Considerations for Mouse Studies

To date, published in vivo studies have utilized rat models. While specific experimentally determined dosages for mice are not yet available, researchers can estimate a starting dose using allometric scaling from the effective doses reported in rats. Allometric scaling is a method that relates the physiological and metabolic rates between species based on body weight and surface area.

Allometric Scaling Calculation:

The following formula can be used to estimate the equivalent dose in mice from a known rat dose:

Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Rat Km / Mouse Km)

Where:

  • Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

  • Typical Km for a rat is ~6.

  • Typical Km for a mouse is ~3.

Example Calculation:

For a 10 mg/kg effective dose in rats:

Mouse Dose (mg/kg) = 10 mg/kg x (6 / 3) = 20 mg/kg

Important Note: This calculation provides an estimated starting dose. The optimal dose for mice should be determined empirically through dose-response studies.

Experimental Protocols

Preparation and Administration of this compound

This compound for oral administration is typically prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile saline.[1]

Protocol for Oral Gavage:

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound.

    • Prepare a 0.5% CMC solution in 0.9% sterile saline.

    • Suspend the this compound powder in the vehicle to the desired concentration. Ensure the solution is homogenous by vortexing or sonicating.

  • Animal Handling and Dosing:

    • Gently restrain the rat or mouse.

    • Use a proper size gavage needle (e.g., 18-20 gauge for rats, 22-24 gauge for mice) with a ball tip to prevent injury.

    • Measure the distance from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Administer a volume of 1-2 mL/kg.[1]

  • Timing of Administration:

    • In most behavioral studies, this compound is administered 60 minutes prior to the initiation of the behavioral test.[1]

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Objective: To assess the analgesic effects of this compound on mechanical allodynia in a rat model of neuropathic pain.

Methodology:

  • Induction of CCI:

    • Anesthetize the rat according to approved institutional protocols.

    • Expose the sciatic nerve in the mid-thigh level of one hind paw.

    • Loosely ligate the nerve with four chromic gut sutures.

  • Assessment of Mechanical Allodynia:

    • Use von Frey filaments to measure the paw withdrawal threshold (PWT) in response to a mechanical stimulus.

    • Establish a baseline PWT before CCI surgery and before drug administration.

  • Drug Administration and Testing:

    • Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle.

    • Measure PWT at various time points post-administration (e.g., 1 hour, 24 hours, and 1 week) to assess the onset and duration of the analgesic effect.[5]

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of this compound

This compound positively modulates the NMDA receptor, leading to the activation of Src kinase. Activated Src then phosphorylates the GluN2A and GluN2B subunits of the NMDA receptor, which is thought to enhance synaptic plasticity and contribute to the therapeutic effects of the compound.[5][7]

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NYX2925 This compound NMDAR NMDA Receptor (GluN1/GluN2A/B) NYX2925->NMDAR Positive Modulation Src_inactive Src Kinase (inactive) NMDAR->Src_inactive Activation Signal Src_active Src Kinase (active) Src_inactive->Src_active Phosphorylation GluN2AB_unphos GluN2A/B Subunits Src_active->GluN2AB_unphos Phosphorylates GluN2AB_phos Phosphorylated GluN2A/B Subunits GluN2AB_unphos->GluN2AB_phos Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) GluN2AB_phos->Synaptic_Plasticity Leads to

Proposed signaling cascade of this compound.
Experimental Workflow for a Neuropathic Pain Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.

Neuropathic_Pain_Workflow start Start cci_surgery Chronic Constriction Injury (CCI) Surgery on Rats start->cci_surgery baseline_testing Baseline Behavioral Testing (von Frey) cci_surgery->baseline_testing drug_admin Drug Administration (this compound or Vehicle, p.o.) baseline_testing->drug_admin post_drug_testing Post-Dose Behavioral Testing (1h, 24h, 1 week) drug_admin->post_drug_testing data_analysis Data Analysis (Paw Withdrawal Threshold) post_drug_testing->data_analysis end End data_analysis->end

Workflow for a neuropathic pain study.

These application notes and protocols are intended as a guide. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for NYX-2925 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally bioavailable, small molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It acts as a co-agonist at the glycine/D-serine binding site on the GluN1 subunit of the NMDAR, enhancing receptor function in the presence of glutamate.[1][3] This positive allosteric modulation of the NMDAR enhances synaptic plasticity, a fundamental process for learning and memory.[4][5] Preclinical studies have shown that this compound can facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[4] Due to its role in modulating synaptic function, this compound has been investigated for its therapeutic potential in chronic pain conditions.[1][6][7][8]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its mechanism of action and effects on cellular function.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.

PropertyValueReference
Molecular Weight 297.35 g/mol [1]
Chemical Formula C₁₄H₂₃N₃O₄[1]
Appearance White to off-white powder-
Solubility Soluble in DMSO[9]
Storage Store powder at -20°C, protected from light.[9]

Solution Preparation

Accurate preparation of this compound solutions is critical for reproducible experimental results. The following protocols outline the preparation of stock and working solutions.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000

      • Mass (mg) = 0.01 mol/L x 297.35 g/mol x 0.001 L x 1000 = 2.9735 mg

    • Carefully weigh out approximately 2.97 mg of this compound powder.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution.

  • Sterilization (Optional):

    • If sterility is a concern, the 10 mM stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least one month, and for up to six months at -80°C.[9]

Protocol 2: Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Thaw the Stock Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the Dilution:

    • Determine the final concentration of this compound required for your experiment.

    • Use the formula M1V1 = M2V2 to calculate the volume of stock solution needed.

      • M1 = Concentration of stock solution (10 mM)

      • V1 = Volume of stock solution to be added

      • M2 = Desired final concentration

      • V2 = Final volume of cell culture medium

    • Example for a 1 µM final concentration in 1 mL of medium:

      • (10,000 µM) x V1 = (1 µM) x (1000 µL)

      • V1 = 0.1 µL

    • To ensure accurate pipetting, it is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution, and then dilute this intermediate solution 1:100 to achieve the final 1 µM concentration.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration should ideally be kept below 0.5% (v/v) to minimize solvent-induced cellular toxicity.

Experimental Protocols

This compound's activity as an NMDAR modulator can be assessed using various cell-based assays. Below are example protocols for electrophysiology and calcium imaging.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on NMDAR-mediated currents in cultured neurons.

Experimental Workflow for Patch-Clamp Electrophysiology

prep Prepare Neuronal Culture treat Apply this compound prep->treat Incubate with drug record Record NMDAR Currents treat->record Patch-clamp analyze Analyze Data record->analyze Quantify current amplitude load Load Cells with Calcium Indicator baseline Acquire Baseline Fluorescence load->baseline stim Stimulate with NMDA/Glycine +/- this compound baseline->stim record Record Fluorescence Changes stim->record analyze Analyze ΔF/F0 record->analyze NYX2925 This compound NMDAR NMDA Receptor (GluN1/GluN2) NYX2925->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Plasticity Enhanced Synaptic Plasticity NMDAR->Plasticity Src Src Kinase Ca_influx->Src Activation GluN2_phos Phosphorylation of GluN2A/B Subunits Src->GluN2_phos Phosphorylation GluN2_phos->NMDAR Positive Feedback

References

Application Notes and Protocols: NYX-2925 Electrophysiology Recording

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally active, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It functions as a co-agonist at the NMDAR, specifically acting to partially activate the receptor at low concentrations of endogenous co-agonists like glycine (B1666218) and D-serine.[3][4] This modulation enhances synaptic plasticity, a fundamental process for learning and memory.[1][5] Preclinical studies have demonstrated that this compound facilitates NMDAR-dependent long-term potentiation (LTP) and reduces long-term depression (LTD), suggesting its therapeutic potential in neurological and psychiatric disorders characterized by dysfunctional NMDAR-mediated signaling.[1]

These application notes provide a detailed protocol for investigating the effects of this compound on synaptic transmission and plasticity using ex vivo brain slice electrophysiology. The described methodologies are based on standard practices and published findings related to this compound.

Mechanism of Action: NMDAR Modulation and Src Kinase Pathway

This compound enhances NMDAR function, leading to downstream effects on synaptic strength. In the context of neuropathic pain, it has been shown to act centrally in the medial prefrontal cortex (mPFC).[2][6] The proposed mechanism involves the activation of Src kinase, a downstream effector of NMDAR signaling.[6] In chronic pain states, Src-mediated NMDAR signaling is dampened in the mPFC. This compound appears to restore this signaling by promoting the phosphorylation of GluN2A and GluN2B subunits of the NMDAR in a Src-dependent manner, leading to the alleviation of pain.[6]

NYX2925_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation pGluN2B p-GluN2B Src Src Kinase Ca_influx->Src Activates pSrc p-Src (Active) Src->pSrc Phosphorylation pSrc->NMDAR Positive Feedback (Phosphorylates GluN2B) pSrc->pGluN2B Phosphorylates Plasticity Synaptic Plasticity (LTP Enhancement) pGluN2B->Plasticity Leads to NYX2925 This compound NYX2925->NMDAR Positive Modulation

Proposed signaling pathway of this compound in the medial prefrontal cortex.[6]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on NMDAR currents and synaptic plasticity from preclinical studies.

Table 1: Effect of this compound on NMDAR-Mediated Excitatory Postsynaptic Currents (EPSCs)

Brain Region Neuron Type This compound Concentration Effect on NMDAR Current Reference

| Hippocampus | CA1 Pyramidal | 0.1 - 0.5 µM | Enhanced |[1] |

Table 2: Effect of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Brain Region Synaptic Pathway This compound Concentration Effect on Plasticity Reference
Hippocampus Schaffer Collateral-CA1 0.5 µM Enhanced LTP Magnitude [1]
Hippocampus Schaffer Collateral-CA1 5 µM Decreased LTD Magnitude [1]

| Medial Prefrontal Cortex | Layer II/III to Layer IV | 0.1 and 0.5 µM | Enhanced LTP Magnitude |[1] |

Experimental Protocol: Ex Vivo Brain Slice Electrophysiology

This protocol provides a representative method for whole-cell patch-clamp and field potential recordings to assess the impact of this compound on synaptic function.

Experimental Workflow

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording Procedure cluster_analysis Data Analysis Animal 1. Animal Anesthesia & Euthanasia Dissection 2. Brain Extraction & Dissection Animal->Dissection Slicing 3. Vibratome Slicing (e.g., 300-400 µm) Dissection->Slicing Recovery 4. Slice Recovery (>1 hr at 32-34°C) Slicing->Recovery Transfer 5. Transfer Slice to Recording Chamber Recovery->Transfer Locate 6. Locate Target Region (e.g., Hippocampal CA1) Transfer->Locate Record 7. Obtain Baseline Recording (20 min) Locate->Record Apply 8. Bath Apply this compound (or Vehicle) Record->Apply Record_Drug 9. Record Drug Effect Apply->Record_Drug Induce 10. Induce Plasticity (LTP/LTD Protocol) Record_Drug->Induce Record_Post 11. Record Post-Induction (>60 min) Induce->Record_Post Analyze 12. Analyze Synaptic Responses (e.g., fEPSP slope, EPSC amplitude) Record_Post->Analyze Stats 13. Statistical Comparison Analyze->Stats

General workflow for an ex vivo electrophysiology experiment to test this compound.
Materials and Reagents

  • Animals: Sprague-Dawley rats or C57BL/6 mice.

  • Dissection Tools: Standard surgical scissors, forceps, scalpel.

  • Equipment: Vibratome, peristaltic pump, recording chamber (submerged or interface type), microscope with DIC optics, micromanipulators, amplifier (e.g., MultiClamp 700B), digitizer (e.g., Digidata 1550), computer with acquisition software (e.g., pCLAMP).

  • Electrodes: Borosilicate glass capillaries, stimulating electrode (e.g., concentric bipolar).

  • Chemicals: this compound, sucrose (B13894), NaCl, KCl, NaH₂PO₄, NaHCO₃, glucose, MgSO₄, CaCl₂, kynurenic acid, picrotoxin.

  • Gases: Carbogen gas (95% O₂ / 5% CO₂).

Solutions
  • Sucrose-based Cutting Solution (ice-cold, carbogenated):

    • 210 mM Sucrose

    • 2.5 mM KCl

    • 1.25 mM NaH₂PO₄

    • 25 mM NaHCO₃

    • 10 mM Glucose

    • 0.5 mM CaCl₂

    • 7 mM MgCl₂

  • Artificial Cerebrospinal Fluid (aCSF) (carbogenated):

    • 124 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH₂PO₄

    • 25 mM NaHCO₃

    • 10 mM Glucose

    • 2 mM CaCl₂

    • 1 mM MgSO₄

  • Internal Solution for Whole-Cell Recording (example):

    • 135 mM K-gluconate

    • 10 mM HEPES

    • 10 mM Na-phosphocreatine

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • pH adjusted to 7.3 with KOH

Detailed Protocol

Step 1: Brain Slice Preparation

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate and extract the brain, placing it immediately into ice-cold, carbogenated sucrose-based cutting solution.

  • Dissect the region of interest (e.g., hippocampus or mPFC).

  • Mount the brain tissue onto the vibratome stage.

  • Cut coronal or sagittal slices (300-400 µm thickness) in the ice-cold sucrose solution.

  • Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.

Step 2: Electrophysiological Recording

  • Transfer a single slice to the recording chamber, which is continuously perfused (~2 mL/min) with carbogenated aCSF at 28-30°C.

  • For Field Recordings (LTP/LTD):

    • Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings).

    • Place a recording electrode filled with aCSF into the dendritic layer (e.g., stratum radiatum of CA1).

    • Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).

  • For Whole-Cell Recordings (NMDA Currents):

    • Visually identify a target neuron (e.g., CA1 pyramidal neuron) using DIC optics.

    • Approach the neuron with a patch pipette (3-5 MΩ resistance) filled with internal solution.

    • Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

    • To isolate NMDA currents, clamp the cell at +40 mV in the presence of an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin) in Mg²⁺-free aCSF.

Step 3: Application of this compound

  • After obtaining a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 0.1 µM to 5 µM).[1] A vehicle control (aCSF only) should be run in parallel experiments.

  • Record for at least 20-30 minutes to allow the drug to equilibrate and to observe its effect on baseline synaptic transmission.

Step 4: Induction of Synaptic Plasticity (for field recordings)

  • For LTP: Apply a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.

  • For LTD: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

  • Following the induction protocol, continue recording for at least 60 minutes to monitor the expression of LTP or LTD.

Step 5: Data Analysis

  • Field Recordings: Measure the initial slope of the fEPSP. Normalize the slope values to the average of the pre-drug/pre-induction baseline period. Compare the magnitude of potentiation or depression between the this compound and vehicle control groups.

  • Whole-Cell Recordings: Measure the peak amplitude of the isolated NMDA receptor-mediated EPSC before and after the application of this compound.

Conclusion

This protocol outlines a robust framework for characterizing the electrophysiological effects of this compound on NMDAR function and synaptic plasticity. By following these methodologies, researchers can effectively evaluate the modulatory properties of this compound and similar compounds, contributing to the understanding of their therapeutic potential for a range of central nervous system disorders.[1][2] Although this compound did not meet its primary endpoint in a Phase IIb trial for painful diabetic peripheral neuropathy, its mechanism of action continues to be of interest for other conditions like fibromyalgia where abnormal central pain processing is a key feature.[7][8]

References

Application Notes and Protocols for NYX-2925 in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1] It is a spirocyclic-β-lactam compound that enhances NMDAR-mediated synaptic plasticity, processes that are fundamental to learning, memory, and the central processing of pain.[2] Preclinical and clinical studies have demonstrated its potential therapeutic utility in a range of neurological and psychiatric disorders, including neuropathic pain, fibromyalgia, and post-traumatic stress disorder (PTSD).[3][4][5] This document provides detailed application notes and protocols for the use of this compound in behavioral neuroscience experiments.

Mechanism of Action

This compound acts as a co-agonist at the glycine/D-serine binding site on the GluN1 subunit of the NMDA receptor.[6] By positively modulating NMDAR function, this compound facilitates long-term potentiation (LTP), a cellular correlate of learning and memory, and has been shown to enhance synaptic plasticity.[2] Notably, its analgesic effects in models of neuropathic pain are mediated through the medial prefrontal cortex (mPFC) and involve the activation of Src kinase, a downstream signaling molecule in the NMDAR cascade.[7][8]

Signaling Pathway of this compound in Neuropathic Pain

NYX2925_Signaling cluster_neuron Postsynaptic Neuron (mPFC) This compound This compound NMDAR NMDAR This compound->NMDAR Positive Modulation Src_Kinase Src Kinase (inactive) NMDAR->Src_Kinase Activation Activated_Src Src Kinase (active) Src_Kinase->Activated_Src Phosphorylation Downstream_Effectors Downstream Effectors (e.g., CREB, MAPK) Activated_Src->Downstream_Effectors Phosphorylation Cascade Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Downstream_Effectors->Synaptic_Plasticity Analgesia Analgesia Synaptic_Plasticity->Analgesia

Caption: Signaling pathway of this compound in the medial prefrontal cortex.

Quantitative Data Summary

Preclinical Efficacy in Neuropathic Pain Models
Animal ModelSpeciesRoute of AdministrationEffective Dose RangeOutcome MeasureKey Findings
Chronic Constriction Injury (CCI)RatOral (p.o.)1 - 30 mg/kgMechanical Allodynia (von Frey test)Rapid and long-lasting analgesia observed.[7]
Streptozotocin-induced Diabetic NeuropathyRatOral (p.o.)1 - 10 mg/kgMechanical HypersensitivitySignificant reversal of mechanical hypersensitivity.[7]
Formalin-induced PainRatOral (p.o.)1 - 10 mg/kgNociceptive Behaviors (flinching, licking)Reduction in both phases of formalin-induced pain.[7]
Phase I Clinical Trial Pharmacokinetics (Single Ascending Dose)
Dose GroupNCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
50 mg6173 ± 42.11.51030 ± 2544.5 ± 0.6
150 mg6520 ± 1281.03150 ± 7754.6 ± 0.7
300 mg61050 ± 2581.06400 ± 15804.8 ± 0.8
600 mg62110 ± 5201.012900 ± 31805.0 ± 0.9
1200 mg64250 ± 10501.026000 ± 64005.1 ± 1.0

Data presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the curve; t1/2: Half-life.

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol details the induction of the CCI model in rats and the subsequent assessment of mechanical allodynia following this compound administration.

Experimental Workflow:

CCI_Workflow Acclimation Acclimation Baseline_Testing Baseline von Frey Testing Acclimation->Baseline_Testing CCI_Surgery CCI Surgery Baseline_Testing->CCI_Surgery Post-Op_Recovery Post-Operative Recovery (7-14 days) CCI_Surgery->Post-Op_Recovery Drug_Administration This compound or Vehicle Administration (p.o.) Post-Op_Recovery->Drug_Administration Post-Dose_Testing Post-Dose von Frey Testing (e.g., 1, 4, 24 hours) Drug_Administration->Post-Dose_Testing Data_Analysis Data Analysis Post-Dose_Testing->Data_Analysis

Caption: Workflow for the Chronic Constriction Injury (CCI) experiment.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments

  • Testing apparatus with a wire mesh floor

Procedure:

  • Acclimation: House rats in a temperature- and light-controlled environment for at least 7 days prior to the experiment with ad libitum access to food and water.

  • Baseline Testing: Habituate the rats to the testing environment for 3 consecutive days. On the third day, determine the baseline paw withdrawal threshold (PWT) using the up-down method with von Frey filaments.

  • CCI Surgery:

    • Anesthetize the rat.

    • Make a small incision on the lateral side of the mid-thigh of the left hind limb.

    • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight twitch in the hind limb is observed.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Recovery: Allow the animals to recover for 7-14 days. Confirm the development of mechanical allodynia by re-testing the PWT.

  • Drug Administration: Administer this compound or vehicle orally via gavage at the desired doses.

  • Post-Dose Testing: Assess the PWT at various time points after drug administration (e.g., 1, 4, and 24 hours).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle group.

Protocol 2: Evaluation of Cognitive Enhancement in the Novel Object Recognition (NOR) Task

This protocol describes the use of the NOR task to assess the effects of this compound on recognition memory in rats.

Experimental Workflow:

NOR_Workflow Habituation Habituation to Arena (2-3 days) Drug_Administration This compound or Vehicle Administration Habituation->Drug_Administration Training_Phase Training Phase (T1) (Two identical objects) Drug_Administration->Training_Phase Retention_Interval Retention Interval (e.g., 1 or 24 hours) Training_Phase->Retention_Interval Test_Phase Test Phase (T2) (One familiar, one novel object) Retention_Interval->Test_Phase Data_Analysis Data Analysis (Discrimination Index) Test_Phase->Data_Analysis

Caption: Workflow for the Novel Object Recognition (NOR) experiment.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound

  • Vehicle

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • A variety of objects that are similar in size but differ in shape and texture.

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Handle the rats for 5 minutes each day for 3 days prior to the experiment.

    • On each of the 2 days preceding the test, allow each rat to explore the empty open field arena for 10 minutes.

  • Drug Administration: Administer this compound or vehicle orally 60 minutes before the training phase.

  • Training Phase (T1):

    • Place two identical objects in the arena.

    • Place the rat in the arena, facing away from the objects, and allow it to explore for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

  • Retention Interval: Return the rat to its home cage for a specified retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis:

    • Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

    • Analyze the data using appropriate statistical methods (e.g., one-sample t-test to determine if the DI is significantly different from zero, and ANOVA to compare between treatment groups).

Safety and Handling

This compound has been shown to be well-tolerated in both preclinical and clinical studies, with no significant adverse effects reported at therapeutic doses.[3][6] However, as with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. For oral administration in animals, ensure proper gavage techniques are used to minimize stress and potential injury.

Conclusion

This compound is a promising NMDA receptor modulator with demonstrated efficacy in preclinical models of neuropathic pain and cognitive dysfunction. The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in investigating the behavioral effects of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this novel compound.

References

Application Notes and Protocols for NYX-2925 Administration in Rat Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of NYX-2925 in rat models of neuropathic pain, summarizing key quantitative data and detailing experimental protocols. The information is compiled from published research to guide the design and execution of similar studies.

Introduction

This compound is a novel, orally bioavailable small molecule that modulates the N-methyl-D-aspartate receptor (NMDAR).[1][2] It acts as a co-agonist at the glycine (B1666218) binding site of the NMDAR, enhancing synaptic plasticity, a process often disrupted in chronic pain states.[1][3] Preclinical studies in rat models of neuropathic pain, including Chronic Constriction Injury (CCI) and Streptozotocin (STZ)-induced diabetic neuropathy, have demonstrated its potential as an analgesic agent.[1][2][3] The primary mechanism of action for its analgesic effects appears to be centrally mediated within the medial prefrontal cortex (mPFC), involving the restoration of Src kinase-dependent NMDAR signaling.[4][5][6]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in rat models of pain.

Table 1: Summary of this compound Efficacy in the Chronic Constriction Injury (CCI) Rat Model of Neuropathic Pain

ParameterVehicle ControlThis compound (10 mg/kg, p.o.)Time PointReference
Paw Withdrawal Threshold (PWT) (g)< 5 gSignificantly increased1 hour post-dose[4]
Analgesic Effect Duration-Up to 1 week-[3]
Activated Src Levels in mPFCDecreasedRestored to baseline24 hours post-dose[4]
Phosphorylated GluN2A (Y1246 & Y1325) in mPFCDecreasedRestored to baseline24 hours post-dose[4]
Phosphorylated GluN2B (Y1472 & Y1252) in mPFCDecreasedRestored to baseline24 hours post-dose[4]

Table 2: Summary of this compound Administration Routes and Effects

Administration RouteDosagePain ModelEfficacyReference
Oral (p.o.)10 mg/kgCCI, STZ-induced neuropathyRapid and long-lasting analgesia[2][3][4]
Intrathecal-CCIIneffective[2][3]
Direct mPFC Microinjection-CCIAnalgesic effects similar to systemic administration[2][3]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model induces a peripheral mononeuropathy that mimics symptoms of chronic nerve compression.[7]

Materials:

  • Male Sprague-Dawley rats (160-250 g)[7]

  • Anesthetic (e.g., ketamine/xylazine mixture)[7]

  • 4-0 chromic gut sutures[7]

  • Standard surgical instruments (scissors, forceps, retractors)

  • Sterilizing solution (e.g., iodine and alcohol)[8]

  • Wound clips or sutures[2]

Procedure:

  • Anesthetize the rat following approved institutional protocols.

  • Shave and sterilize the skin over the mid-thigh region of one hind limb.[8]

  • Make a skin incision parallel to the femur and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[8][9]

  • Carefully free about 7-10 mm of the sciatic nerve from the surrounding connective tissue, proximal to its trifurcation.[7][9]

  • Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not to arrest epineural blood flow.[7][9]

  • Close the muscle layer with sutures and the skin incision with wound clips.[2][9]

  • Allow the animal to recover in a clean cage. Pain behaviors typically develop over several days and stabilize within two weeks.[4]

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model induces hyperglycemia, leading to the development of painful diabetic neuropathy.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Blood glucose meter and test strips

  • Syringes and needles for injection

Procedure:

  • Fast the rats for 12-18 hours with free access to water.[10]

  • On the day of induction, weigh the rats and prepare a fresh solution of STZ in cold citrate buffer.

  • Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-75 mg/kg).[11] The solution should be used immediately as STZ is unstable.

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, a 10% sucrose (B13894) solution can be provided for the first 24 hours.

  • Monitor blood glucose levels starting 24-72 hours post-injection and then weekly. A blood glucose level consistently above 250 mg/dL (or 15 mM) is generally considered diabetic.[11]

  • Neuropathic pain behaviors, such as mechanical allodynia, typically develop over several weeks.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • von Frey filaments of varying stiffness or an electronic von Frey apparatus[5][12]

  • Elevated wire mesh platform[5]

  • Plexiglas enclosures for acclimation[11]

Procedure:

  • Place the rat in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-30 minutes before testing.[11]

  • Apply the von Frey filament to the mid-plantar surface of the hind paw with just enough force to cause the filament to buckle.[5]

  • Hold the filament in place for 6-8 seconds or until the rat withdraws its paw.[5]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down method" is commonly used to determine the 50% paw withdrawal threshold. Start with a filament near the expected threshold. If there is no response, use the next stiffest filament. If there is a response, use the next less stiff filament.[5][13]

  • The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

Signaling Pathways and Experimental Workflows

NYX_2925_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDAR Binds GluN2 NYX2925 This compound NYX2925->NMDAR Binds Glycine Site on GluN1 Src Src Kinase (inactive) NMDAR->Src Recruits Analgesia Analgesia NMDAR->Analgesia Restores Normal Signaling pSrc Activated Src Kinase (p-Src) Src->pSrc Autophosphorylation pSrc->NMDAR Phosphorylates GluN2A/B CaMKII CaMKII

Experimental_Workflow cluster_model Pain Model Induction cluster_testing Behavioral Testing cluster_analysis Molecular Analysis Induction Induce Neuropathic Pain (CCI or STZ) Development Allow for Pain Model Development (2-4 weeks) Induction->Development Baseline Baseline von Frey Test Development->Baseline Administration Administer this compound (e.g., 10 mg/kg, p.o.) Baseline->Administration PostDoseTest Post-Dose von Frey Test (1h, 24h, 1 week) Administration->PostDoseTest Tissue Collect mPFC Tissue PostDoseTest->Tissue WesternBlot Western Blot for p-Src, p-GluN2A/B Tissue->WesternBlot

References

Application Notes and Protocols for Measuring NYX-2925 Effects on Synaptic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical findings related to NYX-2925, a novel N-methyl-D-aspartate receptor (NMDAR) modulator, and detailed protocols for assessing its effects on synaptic function. This compound has demonstrated potential in modulating synaptic plasticity, which is a fundamental process for learning, memory, and is often dysregulated in neurological disorders.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a positive allosteric modulator of the NMDAR, specifically at the glycine/D-serine co-agonist site.[1][2] Unlike direct NMDAR agonists or antagonists, this compound is thought to normalize receptor function, thereby enhancing synaptic plasticity without the side effects associated with over-activation or inhibition of the receptor.[1] Preclinical studies have shown its efficacy in models of neuropathic pain, and it has been investigated for its potential to improve cognitive function and sleep quality.[3][4]

The primary mechanism of action of this compound involves the potentiation of NMDAR-mediated currents, leading to enhanced long-term potentiation (LTP) and reduced long-term depression (LTD), key cellular mechanisms of synaptic plasticity.[5][6] Furthermore, this compound has been shown to promote structural plasticity by increasing the density and maturation of dendritic spines.[6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound, providing a clear comparison of its effects across different experimental paradigms.

Table 1: In Vitro Efficacy of this compound on Human NMDA Receptor Subtypes

NMDA Receptor SubtypeEC50 (pM)% Maximal Glycine Response
hNR2A5540.6%
hNR2B0.02847.1%
hNR2C1163.1%
hNR2D5557.8%

Table 2: Effects of this compound on Synaptic Plasticity in Rat Hippocampal Slices

ParameterThis compound ConcentrationEffect
NMDA Receptor-mediated Current100-500 nMIncreased magnitude
Long-Term Potentiation (LTP)500 nMEnhanced magnitude
Long-Term Depression (LTD)5 µMDecreased magnitude

Table 3: In Vivo Effects of this compound on Dendritic Spine Morphology in Rats (1 mg/kg, p.o.)

ParameterTime PointObservation
Spine Head and Neck Diameter24 hours post-doseIncreased in hippocampal dentate gyrus
Metaplasticity (LTP magnitude)24 hours post-doseIncreased
Metaplasticity (LTP magnitude)1 week post-doseIncreased

Signaling Pathway

This compound modulates the NMDA receptor, initiating a downstream signaling cascade that enhances synaptic plasticity. A key player in this pathway is the Src kinase. In conditions like neuropathic pain where Src activation is downregulated in the medial prefrontal cortex (mPFC), this compound has been shown to restore Src activation.[1][7] This leads to the phosphorylation of NMDAR subunits, particularly GluN2A and GluN2B, and is thought to facilitate the trafficking and insertion of both NMDA and AMPA receptors into the postsynaptic density, ultimately strengthening the synapse.[3][7]

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor (GluN1/GluN2B) This compound->NMDAR binds to Glycine site Glutamate Glutamate Glutamate->NMDAR binds to Glutamate site Src Src Kinase NMDAR->Src activates pSrc p-Src (Active) Src->pSrc phosphorylation pSrc->NMDAR phosphorylates GluN2B AMPA_R AMPAR Trafficking & Insertion pSrc->AMPA_R promotes Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPA_R->Synaptic_Plasticity leads to

Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to measure the effects of this compound on synaptic function.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol describes how to measure the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute rat hippocampal slices.

Materials:

  • Male Sprague-Dawley rats (P28-P35)

  • This compound

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 dextrose. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.

  • Sucrose-based cutting solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 dextrose.

  • Vibrating microtome

  • Submerged recording chamber

  • Glass microelectrodes (for stimulation and recording)

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

    • Prepare 400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Recording Setup:

    • Transfer a slice to the submerged recording chamber perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli every 30 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

    • Record a stable baseline for at least 20 minutes.

  • This compound Application:

    • Prepare a stock solution of this compound and dilute it in aCSF to the desired final concentration (e.g., 500 nM).

    • Bath-apply this compound for 20-30 minutes prior to LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-Induction Recording:

    • Continue recording fEPSPs every 30 seconds for at least 60 minutes after LTP induction.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Compare the degree of potentiation between control (aCSF alone) and this compound treated slices.

LTP_Workflow A Hippocampal Slice Preparation B Slice Recovery in aCSF A->B C Transfer to Recording Chamber B->C D Electrode Placement C->D E Record Stable Baseline (20 min) D->E F Bath Apply this compound (20-30 min) E->F G Induce LTP (High-Frequency Stimulation) F->G H Record Post-Induction (60 min) G->H I Data Analysis H->I

Experimental workflow for in vitro LTP measurement.
In Vivo Dendritic Spine Morphology Analysis

This protocol describes the analysis of dendritic spine morphology in the rat hippocampus following in vivo administration of this compound.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)

  • Anesthetic (e.g., isoflurane)

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Vibrating microtome

  • Golgi-Cox staining kit or fluorescent dye for neuronal filling

  • Confocal or two-photon microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris)

Procedure:

  • Drug Administration:

    • Administer this compound (e.g., 1 mg/kg) or vehicle to rats via oral gavage.

  • Tissue Preparation:

    • At the desired time point (e.g., 24 hours or 1 week post-dose), deeply anesthetize the rats.

    • Perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Extract the brain and post-fix overnight in 4% paraformaldehyde.

  • Sectioning and Staining:

    • Prepare 100-200 µm thick coronal sections of the hippocampus using a vibrating microtome.

    • Stain the sections using a Golgi-Cox staining kit or by intracellularly filling neurons with a fluorescent dye (e.g., via gene gun or patch pipette).

  • Imaging:

    • Acquire high-resolution images of dendritic segments from pyramidal neurons in the dentate gyrus or CA1 region using a confocal or two-photon microscope. Use a high-magnification objective (e.g., 60x or 100x oil-immersion).

  • Image Analysis:

    • Deconvolve and reconstruct 3D images of the dendritic segments.

    • Using image analysis software, quantify:

      • Spine density: Number of spines per unit length of dendrite.

      • Spine morphology: Classify spines into categories such as thin, stubby, and mushroom-shaped based on head-to-neck diameter ratios.

      • Spine head and neck diameter.

    • Compare the spine parameters between the this compound and vehicle-treated groups.

Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

  • Two sets of identical objects (familiar objects) and one novel object. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot displace them.

  • Video recording and tracking system.

Procedure:

  • Habituation (Day 1):

    • Place each rat in the empty open-field arena for 5-10 minutes to allow for habituation to the environment.

  • Training/Familiarization (Day 2):

    • Administer this compound (e.g., 0.1-1 mg/kg, p.o.) or vehicle 60 minutes before the training session.

    • Place two identical "familiar" objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore the objects for 5-10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

  • Testing (Day 2):

    • After a retention interval (e.g., 24 hours), place the rat back in the arena.

    • One of the familiar objects is replaced with a "novel" object.

    • Allow the rat to explore for 5 minutes and record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F).

    • A positive DI indicates a preference for the novel object and intact recognition memory.

    • Compare the DI between the this compound and vehicle-treated groups.

Behavioral Assay: Positive Emotional Learning (Conditioned Place Preference)

This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle

  • Conditioned Place Preference (CPP) apparatus with at least two distinct compartments (differentiated by visual and tactile cues, e.g., different wall patterns and floor textures).

  • Video recording and tracking system.

Procedure:

  • Pre-Conditioning (Baseline Preference; Day 1):

    • Place each rat in the central compartment of the CPP box with free access to all compartments for 15-20 minutes.

    • Record the time spent in each compartment to determine any baseline preference.

  • Conditioning (Days 2-9):

    • This phase typically consists of alternating drug and vehicle conditioning sessions over several days.

    • Drug Conditioning: Administer this compound and immediately confine the rat to one of the compartments (e.g., the initially non-preferred compartment) for 20-30 minutes.

    • Vehicle Conditioning: On alternate days, administer the vehicle and confine the rat to the other compartment for the same duration.

  • Testing (Day 10):

    • In a drug-free state, place the rat in the central compartment with free access to all compartments for 15-20 minutes.

    • Record the time spent in each compartment.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the post-conditioning test and the pre-conditioning baseline.

    • A significant increase in time spent in the drug-paired compartment suggests that this compound has rewarding properties.

These protocols provide a framework for investigating the effects of this compound on synaptic function. Researchers should optimize these protocols based on their specific experimental conditions and research questions.

References

Application Notes and Protocols for NY-2925 Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the preclinical evaluation of NYX-2925, a novel, orally bioavailable small molecule that modulates N-methyl-D-aspartate (NMDA) receptor function, in cognitive studies. The following protocols are designed to assess the compound's efficacy in enhancing learning and memory, core domains of cognitive function.

This compound acts as a co-agonist at the glycine (B1666218) site of the NMDA receptor, enhancing synaptic plasticity, a fundamental mechanism for learning and memory.[1][2][3] Preclinical studies have demonstrated its ability to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory, and to improve performance in cognitive tasks.[1][4]

I. Mechanism of Action and Signaling Pathway

This compound positively modulates NMDA receptor activity, leading to an influx of Ca2+ into the postsynaptic neuron. This triggers a cascade of downstream signaling events that are crucial for synaptic plasticity. One key pathway involves the activation of Src kinase, which in turn phosphorylates NMDA receptor subunits, leading to a positive feedback loop that enhances and stabilizes NMDA receptor function at the synapse.[5] This ultimately results in the strengthening of synaptic connections, a process known as long-term potentiation (LTP).[1][4]

NYX2925_Signaling_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Binds to Glycine Site Glutamate Glutamate Glutamate->NMDAR Binds to Glutamate Site Ca_influx Ca²+ Influx NMDAR->Ca_influx Channel Opening Src_Kinase Src Kinase Activation Ca_influx->Src_Kinase Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity NMDAR_Phos NMDAR Phosphorylation Src_Kinase->NMDAR_Phos NMDAR_Phos->NMDAR Positive Feedback

Caption: this compound Signaling Pathway.

II. Preclinical Models for Cognitive Assessment

The selection of an appropriate preclinical model is critical for evaluating the cognitive-enhancing effects of this compound. Both healthy animals and models of cognitive impairment can be utilized.

Model Type Description Examples Relevance
Normal, Healthy Animals Used to assess the potential of a compound to enhance cognitive function above a normal baseline.Adult Sprague-Dawley or Lister Hooded rats.[1]Provides a direct measure of pro-cognitive effects.
Age-Induced Cognitive Decline Aged animals naturally exhibit deficits in learning and memory.Aged rodents (e.g., >18 months).Models age-associated memory impairment.
Pharmacologically-Induced Amnesia Administration of a pharmacological agent to induce transient cognitive deficits.Scopolamine (muscarinic antagonist), MK-801 (NMDA antagonist).Allows for the study of reversal of specific neurotransmitter system dysfunctions.
Disease-Related Cognitive Impairment Genetically modified or surgically/toxin-induced models that mimic aspects of human diseases with cognitive symptoms.Models of Alzheimer's Disease, Parkinson's Disease, or Traumatic Brain Injury.[6]Assesses the therapeutic potential in specific pathological contexts.

III. Experimental Protocols

A. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow:

NOR_Workflow Habituation Habituation Phase (Day 1: 10 min) Drug_Admin This compound or Vehicle Administration (1 hr prior to T1) Habituation->Drug_Admin Familiarization Familiarization Trial (T1) (Day 2: 5 min) Two identical objects Drug_Admin->Familiarization Retention_Interval Retention Interval (e.g., 24 hours) Familiarization->Retention_Interval Test Test Trial (T2) (Day 3: 5 min) One familiar, one novel object Retention_Interval->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

Caption: Novel Object Recognition Workflow.

Detailed Protocol:

  • Apparatus: A square open field arena (e.g., 50 cm x 50 cm x 40 cm) made of non-porous material. The arena should be cleaned thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.

  • Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size and cannot be easily displaced by the animal.

  • Habituation (Day 1):

    • Allow each rat to explore the empty arena for 10 minutes. This reduces anxiety and novelty-induced exploratory behavior during testing.

  • Familiarization (Training) Trial (T1 - Day 2):

    • Administer this compound (e.g., 0.1-1 mg/kg, p.o.) or vehicle one hour prior to the trial.[1]

    • Place two identical objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

  • Retention Interval:

    • Return the rat to its home cage. The interval between T1 and T2 can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

  • Test Trial (T2 - Day 3):

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) as: (Time exploring Novel - Time exploring Familiar) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Quantitative Data from Preclinical Studies:

Compound Dose (p.o.) Test Effect on Cognition Reference
This compound0.1 - 1 mg/kgNovel Object RecognitionSignificant facilitation of learning and memory.[1]
This compound0.01 - 1 mg/kgPositive Emotional LearningSignificant learning enhancement.[1]
B. Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

Experimental Workflow:

LTP_Workflow Slice_Prep Hippocampal Slice Preparation Incubation Incubation and Recovery Slice_Prep->Incubation Recording_Setup Transfer to Recording Chamber Place Stimulating & Recording Electrodes Incubation->Recording_Setup Baseline_Recording Baseline fEPSP Recording (20-30 min) Recording_Setup->Baseline_Recording Drug_Application Bath Application of this compound (e.g., 100-500 nM) Baseline_Recording->Drug_Application LTP_Induction High-Frequency Stimulation (HFS) (e.g., Theta-burst) Drug_Application->LTP_Induction Post_HFS_Recording Post-HFS fEPSP Recording (60+ min) LTP_Induction->Post_HFS_Recording Data_Analysis Data Analysis (fEPSP slope potentiation) Post_HFS_Recording->Data_Analysis

Caption: LTP Recording Workflow.

Detailed Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.

  • Incubation:

    • Allow slices to recover in an interface chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for 20-30 minutes.

  • Drug Application and LTP Induction:

    • Bath apply this compound (e.g., 100-500 nM) to the slice.[1]

    • After a period of drug incubation, induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to measure the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the post-HFS fEPSP slopes to the average baseline slope.

    • LTP is expressed as the percentage increase in the fEPSP slope.

Quantitative Data from Electrophysiology Studies:

Compound Concentration Preparation Effect Reference
This compound100 - 500 nMRat Hippocampal SlicesEnhanced NMDA receptor current and long-term potentiation (LTP).[1][4]
This compound5 µMRat Hippocampal SlicesDecreased the magnitude of long-term depression (LTD).[1]

IV. Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cognitive-enhancing properties of this compound. By employing a combination of behavioral and electrophysiological assays, researchers can gain a comprehensive understanding of the compound's mechanism of action and its therapeutic potential for treating cognitive deficits. Careful adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the successful development of novel cognitive enhancers.

References

Application Notes and Protocols for NYX-2925 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NYX-2925, a novel N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator, in primary neuron cultures. Detailed protocols for cell culture, experimental procedures, and data analysis are included to facilitate research into the effects of this compound on neuronal function, synaptic plasticity, and associated signaling pathways.

Introduction

This compound is a small molecule that enhances the function of NMDARs, particularly those containing the GluN2B subunit.[1] It has been shown to modulate synaptic plasticity, enhance learning and memory, and has been investigated for its therapeutic potential in various neurological and psychiatric disorders.[1][2] Primary neuron cultures offer a powerful in vitro system to dissect the molecular and cellular mechanisms of action of compounds like this compound in a controlled environment.

Mechanism of Action

This compound acts as a positive allosteric modulator of the NMDA receptor.[1] Its mechanism involves enhancing the trafficking and synaptic insertion of both NMDA and AMPA receptors, which are crucial for synaptic plasticity.[1] By potentiating NMDAR function, this compound facilitates long-term potentiation (LTP), a cellular correlate of learning and memory, and has been shown to decrease long-term depression (LTD).[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on NMDA receptor currents and long-term potentiation in rat hippocampal preparations, providing a basis for dose-ranging studies in primary neuron cultures.

Concentration of this compoundEnhancement of NMDAR Current (Mean ± SEM)Reference
100 nMSignificant Enhancement[2]
500 nMSignificant Enhancement[2]
Concentration of this compoundEffect on Long-Term Potentiation (LTP)Reference
100 nMEnhanced Magnitude[2]
500 nMEnhanced Magnitude[2]
Concentration of this compoundEffect on Long-Term Depression (LTD)Reference
5 µMDecreased Magnitude[2]

Signaling Pathway

The signaling cascade initiated by this compound's modulation of the NMDA receptor is central to its effects on synaptic plasticity. The following diagram illustrates this proposed pathway.

NYX2925_Signaling_Pathway NYX2925 This compound NMDAR NMDA Receptor (GluN2B) NYX2925->NMDAR Positive Modulation Glutamate Glutamate Glutamate->NMDAR Activation Ca2_plus Ca²⁺ Influx NMDAR->Ca2_plus AMPAR AMPA Receptor CaMKII CaMKII Ca2_plus->CaMKII CREB CREB CaMKII->CREB AMPAR_trafficking ↑ AMPAR Trafficking & Insertion CaMKII->AMPAR_trafficking Gene_Expression Gene Expression (Synaptic Proteins) CREB->Gene_Expression AMPAR_trafficking->AMPAR Synaptic Strengthening

This compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for the application of this compound in primary neuron cultures.

I. Primary Neuron Culture Protocol

This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Dissect cortices or hippocampi from E18 rodent embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in the enzyme solution according to the manufacturer's instructions to dissociate the cells.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto pre-coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.

  • Perform partial media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

II. Electrophysiology Protocol (Whole-Cell Patch-Clamp)

This protocol is for recording NMDA receptor-mediated currents in cultured neurons.

Materials:

  • Primary neuron culture (DIV 10-14)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound and dilute it to the desired final concentrations (e.g., 100 nM, 500 nM) in aCSF.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.

  • Pull patch pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • Record baseline NMDA receptor-mediated currents by applying a voltage ramp or step in the presence of AMPA and GABA receptor antagonists.

  • Perfuse the chamber with aCSF containing this compound for a defined period (e.g., 5-10 minutes).

  • Record NMDA receptor-mediated currents in the presence of this compound.

  • Wash out the drug by perfusing with aCSF and record recovery.

  • Analyze the change in current amplitude and kinetics before, during, and after this compound application.

III. Calcium Imaging Protocol

This protocol measures changes in intracellular calcium in response to neuronal activity and modulation by this compound.

Materials:

  • Primary neuron culture (DIV 10-14)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

  • Image acquisition and analysis software

  • Field stimulator

  • This compound stock solution

Procedure:

  • Load the cultured neurons with the calcium indicator according to the manufacturer's protocol.

  • Mount the coverslip in a recording chamber on the microscope stage and perfuse with aCSF.

  • Acquire baseline fluorescence images.

  • Stimulate the neurons (e.g., with a field stimulator or by applying a high potassium solution) to elicit calcium transients and record the fluorescence changes.

  • Perfuse the chamber with aCSF containing this compound at the desired concentration.

  • Repeat the stimulation protocol in the presence of this compound and record the resulting calcium transients.

  • Analyze the data to determine changes in the amplitude, frequency, and duration of calcium signals in response to this compound treatment.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in primary neuron cultures.

Experimental_Workflow cluster_assays Functional Assays Culture Primary Neuron Culture (e.g., Cortical, Hippocampal) Treatment Treatment with this compound (Dose-Response) Culture->Treatment Electrophysiology Electrophysiology (Patch-Clamp / MEA) Treatment->Electrophysiology Calcium_Imaging Calcium Imaging Treatment->Calcium_Imaging Biochemical Biochemical Assays (e.g., Western Blot for pCREB) Treatment->Biochemical Data_Analysis Data Analysis Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Biochemical->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Application Notes: Assessing Blood-Brain Barrier Penetration of NYX-2925

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NYX-2925 is a novel, orally bioavailable small molecule that modulates the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] It acts as a co-agonist to glutamate, partially activating NMDARs, particularly in the presence of low concentrations of endogenous agonists like glycine (B1666218) or D-serine.[1][4] Developed for the treatment of chronic pain conditions, its therapeutic efficacy is contingent on its ability to penetrate the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS).[1][5] These application notes provide a summary of known quantitative data and detailed protocols for assessing the BBB penetration of this compound.

Mechanism of Action and CNS Target Engagement

This compound modulates synaptic plasticity processes that are crucial for learning, memory, and the central processing of pain.[2][5] Its mechanism involves enhancing NMDAR-mediated signaling.[6] Specifically, in the medial prefrontal cortex (mPFC), this compound has been shown to alleviate neuropathic pain by restoring the activity of Src kinase, a downstream regulator of NMDARs.[6] This action reverses the pain-induced decrease in the phosphorylation of GluN2A and GluN2B receptor subunits, leading to a positive feedback loop that stabilizes NMDARs at the synapse and alleviates pain.[6] Effective target engagement therefore requires sufficient concentrations of this compound to reach these specific brain regions.

Data Presentation: Quantitative BBB Penetration Data

The extent of this compound penetration into the CNS has been quantified in both human and preclinical studies. The key metric for this assessment is the ratio of the drug's concentration in the cerebrospinal fluid (CSF) to its concentration in the plasma.

Table 1: Human Pharmacokinetic and BBB Penetration Data

Parameter Value Study Population Dosing Source

| CSF/Plasma Cmax Ratio | ~6-9% | Healthy Adult Volunteers | Single (50 mg) & Multiple (150 mg) Doses |[1][4][7] |

Table 2: Preclinical (Rat) Pharmacokinetic and BBB Penetration Data

Parameter Value Dosing Source
Plasma Cmax 706 nM (at 1 hour) 1 mg/kg, p.o. [2]
CSF Cmax 44 nM (at 1 hour) 1 mg/kg, p.o. [2][8]
CSF Half-life 1.2 hours 1 mg/kg, p.o. [2][8]
CSF/Plasma Cmax Ratio ~6.2% 1 mg/kg, p.o. [2]

| Oral Bioavailability | 56% | 10 mg/kg, p.o. vs 2 mg/kg, i.v. |[2] |

Experimental Protocols

Protocol 1: Assessment of BBB Penetration in Humans via CSF Sampling

This protocol outlines the methodology used in clinical trials to confirm and quantify the BBB penetration of this compound.

Objective: To determine the concentration of this compound in cerebrospinal fluid relative to plasma following oral administration.

Methodology:

  • Subject Recruitment: Enroll healthy adult volunteers as per the guidelines of a Phase I clinical study.[1][4]

  • Drug Administration: Administer a single oral dose of this compound (e.g., 50 mg).[1]

  • Plasma Sample Collection:

    • Collect serial blood samples at predefined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

    • Process blood samples by centrifugation to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • CSF Sample Collection:

    • Perform a lumbar puncture at a time point corresponding to the anticipated peak plasma concentration (Cmax).

    • Collect CSF into polypropylene (B1209903) tubes.

    • Immediately place CSF samples on ice and store at -80°C to ensure stability.

  • Bioanalysis:

    • Analyze the concentrations of this compound in both plasma and CSF samples using a validated high-performance liquid chromatography/tandem mass spectroscopy (HPLC-MS/MS) method.[1]

    • The lower limit of quantitation in plasma has been established at 1.00 ng/mL.[1]

  • Data Analysis:

    • Calculate the maximum plasma concentration (Cmax) from the plasma concentration-time profile.

    • Determine the CSF concentration at the time of sampling.

    • Calculate the CSF-to-plasma concentration ratio as a percentage: ( [CSF] / [Plasma Cmax] ) * 100.

Protocol 2: Preclinical Assessment of BBB Penetration using In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure unbound drug concentrations in the brain's interstitial fluid (ISF), providing a direct measure of target site exposure.[9][10]

Objective: To continuously monitor the concentration of this compound in the brain ISF and plasma of freely moving rats.

Methodology:

  • Animal Preparation & Surgery:

    • Anesthetize male Sprague-Dawley rats and place them in a stereotaxic frame.[11]

    • Implant a guide cannula targeting a specific brain region (e.g., medial prefrontal cortex or striatum).[6][12]

    • Implant a second catheter into the jugular vein for serial blood sampling.

    • Allow the animals to recover for 5-7 days post-surgery.[11]

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe (with a suitable molecular weight cut-off) through the guide cannula into the target brain region.[9]

    • Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[10]

  • Equilibration and Dosing:

    • Allow the system to equilibrate for at least 1-2 hours before dosing.

    • Administer this compound orally (p.o.) at the desired dose (e.g., 1 mg/kg).[2]

  • Sample Collection:

    • Collect microdialysate fractions at regular intervals (e.g., every 20-30 minutes) into cooled collection vials.[12]

    • Simultaneously, collect blood samples from the jugular vein catheter at corresponding time points. Process to obtain plasma.

  • Probe Calibration:

    • Determine the in vivo recovery of the probe using a method like retrodialysis to accurately calculate the unbound brain concentration from the dialysate concentration.

  • Bioanalysis:

    • Analyze dialysate and plasma samples for this compound concentration using a validated LC-MS/MS method.[13]

  • Data Analysis:

    • Plot the concentration-time profiles for both brain ISF (corrected for probe recovery) and plasma.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC) for both compartments.

    • Determine the brain-to-plasma concentration ratio (AUC_brain / AUC_plasma) to quantify BBB penetration.

Mandatory Visualizations

G cluster_preclinical Preclinical Workflow (Rat Model) cluster_clinical Clinical Workflow (Human Study) cluster_analysis Bioanalysis & Data Interpretation P1 Surgical Implantation (Guide Cannula & Jugular Vein Catheter) P2 This compound Administration (e.g., 1 mg/kg, p.o.) P1->P2 P3 In Vivo Microdialysis (Brain ISF Sampling) P2->P3 P4 Concurrent Blood Sampling (Plasma Collection) P2->P4 A1 Quantification via LC-MS/MS P3->A1 C1 Subject Enrollment (Healthy Volunteers) P4->A1 C2 This compound Administration (e.g., 50 mg, p.o.) C1->C2 C3 Lumbar Puncture (CSF Sampling) C2->C3 C4 Serial Blood Sampling (Plasma Collection) C2->C4 C3->A1 C4->A1 A2 Pharmacokinetic Modeling A1->A2 A3 Calculate BBB Penetration Ratio (e.g., CSF/Plasma or AUCbrain/AUCplasma) A2->A3

Caption: Experimental workflow for assessing this compound BBB penetration.

G NYX This compound NMDAR NMDA Receptor (GluN2A/GluN2B subunits) NYX->NMDAR Co-agonist Modulation Ca_influx Enhanced Ca2+ Influx NMDAR->Ca_influx pSrc p-Src Kinase (Active) Ca_influx->pSrc Activates Src Src Kinase (Inactive) pNMDAR Increased Phosphorylation of GluN2A/GluN2B pSrc->pNMDAR Phosphorylates Stabilization NMDAR Stabilization at Synapse pNMDAR->Stabilization Leads to Pain Alleviation of Neuropathic Pain Stabilization->Pain Results in Pain_state Neuropathic Pain State: Decreased p-Src & p-NMDAR Pain_state->Src Characterized by

Caption: Proposed signaling pathway for this compound in the mPFC.

References

Application Notes and Protocols for Evaluating NYX-2925 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally bioavailable small molecule that modulates the N-methyl-D-aspartate receptor (NMDAR).[1][2] It functions as a co-agonist to glutamate (B1630785), partially activating NMDARs, especially in the presence of low concentrations of endogenous co-agonists like glycine (B1666218) or D-serine.[3][4] Developed by Aptinyx, this compound has been investigated for the treatment of chronic pain conditions, such as painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[3][4][5][6] The compound is designed to enhance synaptic plasticity, a key mechanism in learning, memory, and the central processing of pain.[7][8] Unlike traditional NMDAR antagonists, this compound modulates receptor activity without causing dissociative side effects.[3][4] This document provides detailed techniques and protocols to evaluate the target engagement of this compound with the NMDAR.

Proposed Signaling Pathway of this compound

The primary target of this compound is the NMDAR, a ligand-gated ion channel crucial for synaptic transmission and plasticity.[7] this compound enhances NMDAR function, leading to increased calcium (Ca2+) influx and the activation of downstream signaling cascades. One key pathway involves the activation of Src kinase, which in turn phosphorylates NMDAR subunits (GluN2A/B), creating a positive feedback loop that stabilizes the receptor at the synapse and potentiates its activity.[9] This enhanced signaling is believed to underlie the therapeutic effects of this compound, such as the facilitation of Long-Term Potentiation (LTP) and the alleviation of neuropathic pain.[7][9]

NYX2925_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDAR (GluN1/GluN2) Glutamate->NMDAR Binds Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Opens NYX2925 This compound NYX2925->NMDAR Modulates Src_Kinase Src Kinase Activation Ca_Influx->Src_Kinase Activates Plasticity Synaptic Plasticity (LTP) Ca_Influx->Plasticity Induces Phosphorylation NMDAR Phosphorylation Src_Kinase->Phosphorylation Mediates Phosphorylation->NMDAR Positive Feedback Analgesia Therapeutic Effect (Analgesia) Plasticity->Analgesia Leads to

Proposed signaling pathway for this compound at the NMDAR.

Application Notes: Techniques for Evaluating Target Engagement

Evaluating the interaction of this compound with NMDARs requires a multi-faceted approach, spanning from in vitro molecular assays to in vivo functional and clinical readouts.

In Vitro Techniques: Direct Target Interaction and Cellular Function

These assays confirm the direct binding and modulatory activity of this compound at the NMDAR in a controlled environment.

  • Radioligand Binding Assays:

    • [3H]MK-801 Potentiation Assay: This is a key functional assay to quantify the positive allosteric modulation of NMDARs. MK-801 is an open-channel blocker, and its binding is proportional to receptor activation. This compound's ability to increase [3H]MK-801 binding in the presence of glutamate demonstrates its role as a positive modulator.[7] This assay can be performed on membranes from cells (e.g., HEK293) expressing specific human NMDAR subtypes (NR2A, 2B, 2C, 2D) to determine subtype selectivity.[7]

    • Off-Target Profiling: To ensure target specificity, radioligand displacement assays against a broad panel of other CNS receptors, ion channels, and transporters are essential. Studies have shown that this compound has a low potential for off-target activity, showing no significant affinity for 81 other binding sites at high concentrations.[7]

  • Cellular Functional Assays:

    • Electrophysiology (Patch-Clamp): This technique provides a direct measure of NMDAR function by recording ion currents through the channel. In whole-cell patch-clamp recordings from neurons (e.g., in hippocampal slices) or transfected cells, application of this compound should enhance pharmacologically isolated NMDAR currents.[7][10]

    • Calcium Flux Assays: NMDAR activation leads to calcium influx. High-throughput assays using calcium-sensitive fluorescent dyes (e.g., Fluo-4) can measure changes in intracellular calcium in response to this compound.[11] This method allows for the screening of NMDAR modulators and can be adapted to study different receptor subunits.[11][12]

Ex Vivo Techniques: Target Engagement in a Biological Context

These methods use tissue from animals previously treated with this compound to assess target engagement and its downstream consequences on neural circuits.

  • Slice Electrophysiology (Synaptic Plasticity):

    • Long-Term Potentiation (LTP) and Depression (LTD): LTP and LTD are cellular correlates of learning and memory. Brain slices (e.g., from the hippocampus or medial prefrontal cortex) from animals dosed with this compound can be prepared for field excitatory postsynaptic potential (fEPSP) recordings.[7] An increase in the magnitude of LTP or a decrease in LTD following administration of this compound provides strong evidence of target engagement and functional modulation of synaptic plasticity.[7][10]

  • Biochemical and Molecular Assays:

    • Western Blotting: Brain tissue from treated animals can be analyzed to detect changes in the phosphorylation status of NMDAR subunits or downstream signaling proteins like Src kinase. An increase in phosphorylated Src following this compound treatment in a pain model would support the proposed mechanism of action.[9]

    • Co-Immunoprecipitation and Immunohistochemistry: These techniques can assess the trafficking of NMDARs to the synapse. Studies have shown that this compound can increase the amount of the GluN2B subunit associated with the postsynaptic density protein PSD-95, indicating enhanced synaptic localization.[13]

In Vivo & Clinical Techniques: Functional Outcomes and Brain Activity

These approaches evaluate the physiological and behavioral consequences of NMDAR modulation by this compound in living organisms and human subjects.

  • Pharmacokinetics: Measuring drug concentrations in plasma and cerebrospinal fluid (CSF) after oral administration is crucial to confirm that this compound crosses the blood-brain barrier to reach its target in the CNS.[3][4] Studies confirm that CSF concentrations of this compound reach levels sufficient for receptor modulation.[3][10]

  • Behavioral Models:

    • Neuropathic Pain Models: In preclinical models like the chronic constriction injury (CCI) model, this compound has been shown to alleviate pain-like behaviors, such as mechanical allodynia.[9][14]

    • Cognitive Enhancement Models: The effects of this compound on learning and memory can be assessed using tests like the novel object recognition task, where the drug has been shown to facilitate memory.[7]

  • Neuroimaging (Clinical):

    • Functional MRI (fMRI) and MR Spectroscopy (MRS): In clinical trials with fibromyalgia patients, neuroimaging techniques have been used to measure target engagement.[6][15] For example, proton MRS (1H-MRS) can detect changes in brain metabolites like glutamate, while resting-state fMRI can assess changes in connectivity between brain regions involved in pain processing.[6] These methods provide objective biomarkers of the drug's effect on the human brain.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies evaluating this compound.

ParameterNMDAR SubtypeValueAssaySource
Potency (EC₅₀) hNR2A55 pM[3H]MK-801 Potentiation[7]
hNR2B28 fM[3H]MK-801 Potentiation[7]
hNR2C11 pM[3H]MK-801 Potentiation[7]
hNR2D55 pM[3H]MK-801 Potentiation[7]
Functional Activity N/AEnhancement of NMDAR currentPatch-clamp (Hippocampal Slices)[7]
N/AEnhancement of LTP magnitudefEPSP Recording (Hippocampal Slices)[7][10]
Pharmacokinetics N/ACmax in CSF: 44 nM (at 1 hr)LC-MS/MS (Rats, 1 mg/kg p.o.)[7][10]
N/ACSF Half-life: 1.2 hoursLC-MS/MS (Rats, 1 mg/kg p.o.)[7][10]

Experimental Protocols

Protocol 1: In Vitro [3H]MK-801 Potentiation Assay

This protocol details the measurement of this compound's functional agonist effect at specific NMDAR subtypes expressed in HEK cells.

Protocol1_Workflow start Start: Transfected HEK Cells prep 1. Prepare Membrane Extracts start->prep preincubate 2. Pre-incubate Membranes (with 50 µM Glutamate) prep->preincubate incubate 3. Add this compound & [3H]MK-801 (Incubate at 25°C) preincubate->incubate terminate 4. Terminate Reaction (Rapid filtration) incubate->terminate wash 5. Wash Filters terminate->wash measure 6. Measure Radioactivity (Scintillation counting) wash->measure analyze 7. Data Analysis (Calculate EC₅₀ and % potentiation) measure->analyze end End analyze->end Protocol2_Workflow start Start: Dosed Animal dose 1. Administer this compound (p.o.) or Vehicle to Rats start->dose wait 2. Wait for Peak Brain Exposure (e.g., 1-24 hours) dose->wait prepare 3. Prepare Acute Hippocampal Slices wait->prepare record 4. Record Baseline fEPSPs (Schaffer collateral pathway) prepare->record induce 5. Induce LTP (High-Frequency Stimulation) record->induce monitor 6. Monitor Post-HFS fEPSPs induce->monitor analyze 7. Data Analysis (Compare LTP magnitude) monitor->analyze end End analyze->end Protocol3_Workflow start Start: Adult Rats surgery 1. CCI Surgery (Loose ligatures on sciatic nerve) start->surgery develop 2. Allow Neuropathic Pain to Develop (e.g., 7-14 days) surgery->develop baseline 3. Measure Baseline Paw Withdrawal Threshold (von Frey test) develop->baseline dose 4. Administer this compound (p.o.) or Vehicle baseline->dose test 5. Measure Paw Withdrawal Threshold (At various time points post-dose) dose->test analyze 6. Data Analysis (Compare withdrawal thresholds) test->analyze end End analyze->end

References

Application Notes and Protocols for NYX-2925 in Hippocampal Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR). It is a spiro-β-lactam-based compound designed to mimic structural features of rapastinel (B1663592) (formerly GLYX-13). Unlike direct NMDAR agonists or antagonists, this compound modulates receptor activity to enhance synaptic plasticity, a fundamental process for learning and memory. Preclinical studies have demonstrated its ability to facilitate NMDAR-dependent long-term potentiation (LTP) in the hippocampus, a key brain region for memory formation. These application notes provide detailed protocols and data for researchers investigating the effects of this compound on LTP in hippocampal slices.

Mechanism of Action

This compound enhances synaptic plasticity by positively modulating NMDARs. It has been shown to increase the binding of the NMDAR open-channel blocker MK-801 to human NR2A-D subtypes, indicating an enhancement of channel opening. This modulation leads to an increased NMDAR-mediated current and facilitates the induction of LTP. The proposed signaling pathway suggests that this compound acts as a co-agonist at the NMDAR, enhancing glutamatergic neurotransmission. This, in turn, is thought to activate downstream signaling cascades, such as those involving Src kinase, which are crucial for the expression of LTP. Furthermore, this compound has been shown to promote the trafficking and synaptic insertion of NMDARs, particularly the GluN2B subtype, and AMPA receptors, further contributing to its effects on synaptic strength.

NYX_2925_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (NR2A-D Subtypes) Glutamate->NMDAR Agonist NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Src Src Kinase Ca_ion->Src Activation LTP Long-Term Potentiation Src->LTP Plasticity Enhanced Synaptic Plasticity LTP->Plasticity Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis A1 Anesthetize & Decapitate Rat A2 Extract Brain into Ice-Cold aCSF A1->A2 A3 Prepare 400µm Hippocampal Slices A2->A3 A4 Recover Slices in aCSF (>1 hr) A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Position Stimulating & Recording Electrodes B1->B2 B3 Record Stable Baseline (20 min) B2->B3 B4 Apply this compound or Control aCSF (20 min) B3->B4 B5 Induce LTP (High-Frequency Stimulation) B4->B5 B6 Record Post-HFS fEPSPs (60 min) B5->B6 C1 Measure fEPSP Slope B6->C1 C2 Normalize to Baseline C1->C2 C3 Quantify LTP Magnitude C2->C3

Application Notes and Protocols: NYX-2925 in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1] It has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders due to its role in modulating synaptic plasticity, a fundamental process for learning and memory.[2] While clinical development has primarily focused on chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia, preclinical evidence suggests potential utility in conditions with overlapping pathology to neurodegenerative diseases, particularly those involving tauopathy.[3] However, it is critical to note that clinical trials of this compound in painful diabetic peripheral neuropathy and fibromyalgia, as well as a related compound (NYX-458) in Parkinson's disease, did not meet their primary endpoints.[1][4] To date, there is a notable lack of published preclinical studies evaluating this compound directly in established animal models of Alzheimer's, Parkinson's, or Huntington's disease. The most relevant preclinical data comes from a study in a rat model of traumatic brain injury (TBI), which demonstrated that this compound can modulate tau phosphorylation, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[3]

These application notes provide a summary of the available preclinical data and outline protocols that could be adapted for the investigation of this compound in models of neurodegenerative disease, with a focus on the TBI model as a surrogate for tau-related pathology.

Mechanism of Action

This compound enhances NMDAR function, promoting synaptic plasticity. Its proposed mechanism of action is summarized in the signaling pathway diagram below.

NYX2925_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation Synaptic_Plasticity Synaptic Plasticity (LTP Enhancement) Ca_ion->Synaptic_Plasticity Tau_Modulation Modulation of Tau Phosphorylation Synaptic_Plasticity->Tau_Modulation Receptor_Trafficking NMDA/AMPA Receptor Trafficking Synaptic_Plasticity->Receptor_Trafficking

Figure 1: Proposed signaling pathway for this compound. This compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activation by glutamate. This leads to increased calcium influx and downstream signaling cascades that promote synaptic plasticity, including the modulation of tau phosphorylation and increased trafficking of NMDA and AMPA receptors to the synapse.

Data Presentation

The following tables summarize the key preclinical findings for this compound. It is important to note the absence of data from dedicated neurodegenerative disease models.

Table 1: In Vitro Activity of this compound
AssayReceptor SubtypeActivityEC₅₀Source
[³H]MK-801 BindinghNR2APotentiation55 pM[2]
hNR2BPotentiation28 fM[2]
hNR2CPotentiation11 pM[2]
hNR2DPotentiation55 pM[2]
ElectrophysiologyRat Hippocampal SlicesEnhanced NMDA Current100-500 nM[2]
Rat Hippocampal SlicesEnhanced LTP100-500 nM[2]
Table 2: In Vivo Efficacy of this compound in a Traumatic Brain Injury (TBI) Model
Animal ModelDosageAdministration RouteKey FindingsSource
Rat TBI ModelNot SpecifiedNot SpecifiedImproved learning deficits[3]
Modulated tau phosphorylation[3]

Note: Specific quantitative data on the degree of improvement in learning deficits and the extent of tau phosphorylation modulation were not available in the reviewed literature.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound in models of neurodegenerative disease, based on methodologies reported in preclinical studies of this compound for other indications and general practices in the field.

Protocol 1: Evaluation of this compound in a Rat Model of Traumatic Brain Injury

This protocol is a hypothetical reconstruction based on the limited available information and should be optimized for specific experimental goals.

TBI_Protocol cluster_setup Experimental Setup cluster_treatment Treatment Paradigm cluster_assessment Outcome Assessment Animal_Model Adult Male Sprague-Dawley Rats TBI_Induction Induction of TBI (e.g., Controlled Cortical Impact) Animal_Model->TBI_Induction Grouping Randomization into Groups (Sham, Vehicle, this compound) TBI_Induction->Grouping Dosing Oral Administration of this compound (e.g., 1-10 mg/kg) or Vehicle Grouping->Dosing Timing Initiate Dosing Post-TBI (e.g., 24 hours post-injury) Dosing->Timing Behavioral Cognitive Assessment (e.g., Morris Water Maze, Novel Object Recognition) Timing->Behavioral Biochemical Tissue Collection (Hippocampus, Cortex) for Western Blot or ELISA Behavioral->Biochemical Analysis Quantification of Phospho-Tau and Total Tau Biochemical->Analysis

Figure 2: Experimental workflow for evaluating this compound in a TBI model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Adult male Sprague-Dawley rats

  • TBI induction device (e.g., controlled cortical impactor)

  • Behavioral testing apparatus (e.g., Morris water maze, novel object recognition arena)

  • Reagents for Western blotting or ELISA (primary and secondary antibodies for phospho-tau and total tau)

Procedure:

  • Animal Model and TBI Induction: Acclimatize adult male Sprague-Dawley rats to the housing facility for at least one week. Induce TBI using a standardized method such as controlled cortical impact under anesthesia. Sham-operated animals should undergo the same surgical procedures without the impact.

  • Grouping and Dosing: Randomly assign animals to experimental groups: Sham, TBI + Vehicle, and TBI + this compound (at desired dose levels, e.g., 1, 3, 10 mg/kg).

  • Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound or vehicle orally (p.o.) once daily, starting 24 hours post-TBI, for the duration of the study.

  • Behavioral Assessment: Conduct cognitive testing at a predetermined time point post-TBI (e.g., 1-2 weeks).

    • Morris Water Maze: Assess spatial learning and memory.

    • Novel Object Recognition: Evaluate recognition memory.

  • Biochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue (hippocampus and cortex). Prepare tissue lysates for Western blotting or ELISA to quantify the levels of phosphorylated tau (e.g., at AT8, PHF-1 epitopes) and total tau.

  • Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA). For biochemical data, normalize phospho-tau levels to total tau and compare between groups.

Protocol 2: General In Vivo Pharmacokinetic and Target Engagement Study

This protocol can be used to establish the pharmacokinetic profile and central nervous system penetration of this compound in the species being used for efficacy studies.

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of animals.

  • Sample Collection: Collect blood and cerebrospinal fluid (CSF) samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Determine the concentration of this compound in plasma and CSF using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Target Engagement (Optional): At the time of Cmax, brain tissue can be collected to assess target engagement through methods such as ex vivo slice electrophysiology to measure LTP enhancement.

Conclusion and Future Directions

The available preclinical data on this compound suggests a potential role in modulating synaptic plasticity and tau phosphorylation. However, the lack of direct evidence in established models of Alzheimer's, Parkinson's, or other neurodegenerative diseases, coupled with the negative outcomes of clinical trials in other indications, warrants a cautious and thorough approach. Future research should aim to:

  • Directly test the efficacy of this compound in transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, 3xTg-AD) and Parkinson's disease (e.g., α-synuclein overexpressing models).

  • Elucidate the specific signaling pathways through which this compound modulates tau phosphorylation.

  • Investigate the long-term effects of this compound treatment on neuroinflammation and neuronal survival in the context of neurodegeneration.

Researchers and drug development professionals should carefully consider the existing data and the need for further validation before committing significant resources to the investigation of this compound for neurodegenerative diseases. The protocols outlined here provide a starting point for such investigations, but they must be adapted and rigorously validated for each specific research question and animal model.

References

Application Notes & Protocols: Utilizing NYX-2925 for the Study of NMDA Receptor Subtype Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NYX-2925, a novel N-methyl-D-aspartate (NMDA) receptor modulator, and detail its use in elucidating the function of specific NMDA receptor subtypes. The provided protocols are based on established preclinical research and are intended to guide researchers in designing and executing experiments to investigate the nuanced roles of NMDA receptor signaling in various physiological and pathological processes.

Introduction to this compound

This compound is a spiro-β-lactam-based small molecule that acts as a positive allosteric modulator of the NMDA receptor.[1][2] It was developed as a structural mimic of the dipyrrolidine features of rapastinel (B1663592) (formerly GLYX-13).[2][3] Functionally, this compound acts as a co-agonist with glutamate, partially activating NMDA receptors, especially in conditions of low endogenous co-agonist (glycine or D-serine) concentrations.[4][5] This modulation of the NMDA receptor enhances synaptic plasticity, a fundamental process for learning and memory.[1][6][7] Preclinical studies have demonstrated its activity across all four major NMDA receptor subtypes (NR2A-D), making it a valuable tool for investigating the differential functions of these subtypes.[1][3] While clinical trials for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia did not meet their primary endpoints, the preclinical data on this compound provide a strong foundation for its use as a research tool.[8][9][10][11]

Mechanism of Action & Signaling Pathway

This compound enhances NMDA receptor function, leading to the potentiation of long-term potentiation (LTP) and inhibition of long-term depression (LTD), key synaptic plasticity mechanisms.[1] Mechanistic studies in models of neuropathic pain suggest that the analgesic effects of this compound may be mediated through a Src kinase-dependent pathway in the medial prefrontal cortex (mPFC).[6] In a chronic constriction injury (CCI) model of neuropathic pain, this compound administration was found to restore the decreased phosphorylation of GluN2A and GluN2B subunits and the downstream regulator Src kinase in the mPFC.[6]

NYX2925_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDAR Binding Src Src Kinase NMDAR->Src Activation NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation Src->NMDAR Phosphorylation of GluN2 Subunits Plasticity Synaptic Plasticity (LTP Enhancement) Src->Plasticity Downstream Signaling

Proposed signaling pathway of this compound in modulating synaptic plasticity.

Quantitative Data: this compound Activity at NMDA Receptor Subtypes

The following table summarizes the potency (EC₅₀) and maximal effect of this compound on different human NMDA receptor subtypes, as determined by a [³H]MK-801 binding potentiation assay in HEK cells expressing recombinant human NMDA receptors.[1]

NMDA Receptor SubtypeEC₅₀ (M)Maximal Effect (% of Glycine)
hNR1/NR2A5.5 x 10⁻¹¹40.6%
hNR1/NR2B2.8 x 10⁻¹⁴47.1%
hNR1/NR2C1.1 x 10⁻¹¹63.1%
hNR1/NR2D5.5 x 10⁻¹¹57.8%

Experimental Protocols

[³H]MK-801 Binding Potentiation Assay

This protocol is designed to assess the functional activity of this compound at different NMDA receptor subtypes by measuring the potentiation of [³H]MK-801 binding.

Materials:

  • HEK cells stably expressing the human NR1 subunit.

  • Plasmids encoding human NR2A, NR2B, NR2C, or NR2D subunits.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 µM glutamate).

  • [³H]MK-801.

  • This compound stock solution.

  • Glycine (B1666218) stock solution (for determining maximal stimulation).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Transfection: Transiently transfect the stable hNR1-expressing HEK cells with the desired hNR2 subunit cDNA.

  • Cell Culture: Culture the transfected cells for 48 hours post-transfection to allow for receptor expression.

  • Membrane Preparation: Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.

    • Add varying concentrations of this compound to different wells.

    • Include control wells with vehicle and a saturating concentration of glycine (e.g., 1 mM) to determine baseline and maximal [³H]MK-801 binding, respectively.

    • Add a fixed concentration of [³H]MK-801 to all wells.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist) from total binding.

    • Normalize the data to the maximal stimulation observed with glycine.

    • Plot the concentration-response curve for this compound and determine the EC₅₀ and maximal effect for each NMDA receptor subtype.

MK801_Binding_Assay_Workflow Transfection Transfect hNR1-HEK cells with hNR2A/B/C/D cDNA Culture Culture for 48 hours Transfection->Culture MembranePrep Prepare Cell Membranes Culture->MembranePrep Binding Incubate Membranes with [3H]MK-801 and this compound MembranePrep->Binding Filtration Rapid Filtration Binding->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50, Emax) Counting->Analysis

Workflow for the [³H]MK-801 binding potentiation assay.

Electrophysiological Recording of Synaptic Plasticity (LTP/LTD)

This protocol outlines the methodology for assessing the effect of this compound on NMDA receptor-dependent long-term potentiation (LTP) and long-term depression (LTD) in rodent hippocampal slices.[1]

Materials:

  • Rodent (e.g., rat or mouse).

  • Vibratome for slicing brain tissue.

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.

  • Recording chamber for brain slices.

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software.

  • Stimulating and recording electrodes.

  • This compound stock solution.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the rodent.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver baseline electrical stimuli at a low frequency (e.g., 0.05 Hz) for at least 20 minutes to establish a stable baseline fEPSP response.

  • Drug Application:

    • Bath-apply this compound at the desired concentration (e.g., 100-500 nM) and continue baseline stimulation for another 20-30 minutes.

  • Induction of Plasticity:

    • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation or multiple trains of 100 Hz).

    • LTD Induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-induction baseline.

    • Compare the magnitude of LTP or LTD in the presence of this compound to control slices treated with vehicle.

Electrophysiology_Workflow SlicePrep Prepare Acute Hippocampal Slices Recovery Slice Recovery SlicePrep->Recovery Baseline Establish Stable Baseline fEPSP Recovery->Baseline DrugApp Bath Apply this compound Baseline->DrugApp Induction Induce LTP (HFS) or LTD (LFS) DrugApp->Induction PostRecording Record Post-Induction fEPSP Induction->PostRecording Analysis Analyze Magnitude of Plasticity PostRecording->Analysis

Experimental workflow for electrophysiological recordings of synaptic plasticity.

Disclaimer

These application notes and protocols are intended for research purposes only and should be used by qualified personnel. The information provided is based on published literature, and individual results may vary. It is the responsibility of the user to validate the protocols for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.

References

NYX-2925: A Novel N-Methyl-D-Aspartate Receptor Modulator for Glutamate Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925, ((2S, 3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide), is a novel, orally bioavailable small molecule that acts as a potent and selective modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] As a co-agonist at the glycine (B1666218) binding site of the NMDAR, this compound facilitates glutamatergic neurotransmission and enhances synaptic plasticity, processes fundamental to learning, memory, and higher cognitive functions.[3][4] Preclinical studies have demonstrated its therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain and major depressive disorder.[5][6] Unlike traditional NMDAR antagonists that can cause significant side effects, this compound's modulatory action offers a promising therapeutic window.[7] These application notes provide detailed protocols for utilizing this compound as a tool compound in glutamate (B1630785) research, focusing on in vitro and in vivo models of synaptic plasticity and neuropathic pain.

Physicochemical Properties and Formulation

While specific details on the vehicle for in vitro studies are not extensively published, based on its chemical structure, this compound is expected to be soluble in aqueous solutions such as saline or artificial cerebrospinal fluid (aCSF) for in vitro electrophysiology and in water for oral administration in in vivo studies. For preclinical oral dosing, it has been administered in water.[8] In clinical trials, this compound has been formulated in capsules for oral administration.[9] It is recommended to store the compound in a cool, dry place, protected from light. For experimental solutions, fresh preparation is advised to ensure stability and potency. Standard laboratory safety precautions, including wearing gloves and eye protection, should be observed when handling the compound.

Mechanism of Action

This compound positively modulates NMDAR function by acting as a co-agonist at the glycine binding site on the GluN1 subunit.[4] This enhances the receptor's response to glutamate, leading to an influx of Ca2+ into the postsynaptic neuron. This calcium influx is a critical trigger for the activation of various downstream signaling cascades that underpin synaptic plasticity.[4]

One of the key downstream pathways affected by this compound is the Src kinase signaling cascade. In models of neuropathic pain, where NMDAR-mediated signaling in the medial prefrontal cortex (mPFC) is impaired, this compound has been shown to restore the activation of Src kinase.[1][3][5] This restoration of Src activity is crucial for the phosphorylation of NMDAR subunits, particularly GluN2B, which in turn enhances synaptic function and alleviates pain-related behaviors.[1][3][5]

dot

NYX_2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 Glycine Site GluN2 Glutamate Site Ion Channel Glutamate->NMDAR:f3 Binds NYX2925 This compound NYX2925->NMDAR:f1 Binds Ca2_ion Ca²⁺ NMDAR:f4->Ca2_ion Influx Src_Kinase Src Kinase Ca2_ion->Src_Kinase p_Src_Kinase p-Src Kinase Src_Kinase->p_Src_Kinase Phosphorylation p_Src_Kinase->NMDAR Phosphorylates GluN2B Synaptic_Plasticity Synaptic Plasticity (LTP) p_Src_Kinase->Synaptic_Plasticity Promotes Analgesia Analgesia Synaptic_Plasticity->Analgesia Leads to

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Pharmacology of this compound

ParameterReceptor SubtypeValueReference
EC50 hNR2A55 pM[4]
hNR2B28 fM[4]
hNR2C11 pM[4]
hNR2D55 pM[4]
LTP Enhancement Rat Hippocampal Slices100-500 nM[4]
LTD Decrease Rat Hippocampal Slices5 µM[4]

Table 2: In Vivo Pharmacology and Pharmacokinetics of this compound

ParameterSpeciesDoseValueReference
Effective Dose (Novel Object Recognition) Rat0.01-1 mg/kg, p.o.Facilitated learning and memory[4]
Effective Dose (Neuropathic Pain) Rat1-30 mg/kg, p.o.Rapid and long-lasting analgesia[8]
Cmax (CSF) Rat1 mg/kg, p.o.44 nM at 1 hour[6]
t1/2 (CSF) Rat1 mg/kg, p.o.1.2 hours[6]
CSF/Plasma Ratio Human50 mg & 150 mg~6-9%[7]

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in Hippocampal Slices

This protocol describes the methodology for assessing the effect of this compound on synaptic plasticity in rat hippocampal slices.

Materials:

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Vibratome

  • Recording chamber

  • Glass microelectrodes

  • Amplifier and data acquisition system

Procedure:

  • Prepare aCSF and saturate with 95% O₂ / 5% CO₂.

  • Anesthetize the rat and decapitate.

  • Rapidly remove the brain and place it in ice-cold aCSF.

  • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Place a single slice in the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20 minutes by stimulating at 0.05 Hz.

  • To induce LTP, apply high-frequency stimulation (HFS), typically one or more trains of 100 Hz for 1 second.

  • To induce LTD, apply low-frequency stimulation (LFS), typically 900 pulses at 1 Hz.

  • To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100-500 nM for LTP enhancement) for a period before and during the induction protocol.

  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.

dot

Electrophysiology_Workflow cluster_preparation Slice Preparation cluster_recording Recording cluster_induction Plasticity Induction cluster_analysis Data Analysis A Anesthetize Rat B Extract Brain A->B C Prepare Hippocampal Slices B->C D Slice Recovery C->D E Place Slice in Chamber D->E F Position Electrodes E->F G Establish Baseline F->G H Apply this compound G->H I Induce LTP (HFS) or LTD (LFS) H->I J Record Post-Induction I->J K Analyze fEPSP Slope J->K

Caption: In vitro electrophysiology workflow.

In Vivo Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol details the induction of neuropathic pain in rats using the CCI model to evaluate the analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • This compound

  • Von Frey filaments

Procedure:

  • Anesthetize the rat.

  • Make a small incision on the lateral side of the mid-thigh of one hind limb.

  • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

  • Assess mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments.

  • Administer this compound orally (e.g., 1-30 mg/kg) or via the desired route.

  • Measure paw withdrawal thresholds at various time points after drug administration (e.g., 1, 3, 6, and 24 hours) to determine the analgesic effect.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy

This protocol describes the induction of diabetic neuropathy in rats using STZ to test the efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Blood glucose meter

  • This compound

  • Von Frey filaments

Procedure:

  • Fast the rats overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg).

  • Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Allow 2-3 weeks for the development of diabetic neuropathy.

  • Assess mechanical allodynia using von Frey filaments.

  • Administer this compound orally and measure paw withdrawal thresholds at different time points as described in the CCI model protocol.

In Vivo Model: Novel Object Recognition (NOR) Test

This protocol outlines the NOR test to assess the effects of this compound on learning and memory.

Materials:

  • Rats or mice

  • Open field arena

  • Two sets of identical objects and one novel object

  • This compound

  • Video tracking software (optional)

Procedure:

  • Habituate the animals to the empty open field arena for 5-10 minutes for 2-3 days.

  • On the training day (T1), place two identical objects in the arena.

  • Administer this compound (e.g., 0.01-1 mg/kg, p.o.) or vehicle 60 minutes before the training session.

  • Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

  • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

  • After a retention interval (e.g., 24 hours), conduct the test session (T2).

  • Replace one of the familiar objects with a novel object.

  • Place the animal back in the arena and record the time spent exploring the familiar and novel objects.

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

dot

In_Vivo_Models_Workflow cluster_neuropathic_pain Neuropathic Pain Models cluster_nor Novel Object Recognition A Induce Neuropathy (CCI or STZ) B Allow for Development A->B C Assess Baseline Allodynia B->C D Administer this compound C->D E Measure Paw Withdrawal Threshold D->E F Habituation G Administer this compound F->G H Training Session (T1) G->H I Retention Interval H->I J Test Session (T2) I->J K Calculate Discrimination Index J->K

References

Troubleshooting & Optimization

NYX-2925 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with NYX-2925. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on solubility and solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally active, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR). It functions as a positive allosteric modulator, specifically acting as a co-agonist at the glycine-binding site of the NMDAR. This modulation enhances synaptic plasticity and is being investigated for its therapeutic potential in chronic pain conditions.[1]

Q2: I've read that this compound is "highly soluble." Why might I be experiencing difficulties dissolving it?

A2: While this compound is classified as a highly soluble compound, particularly for oral bioavailability in aqueous solutions, researchers may encounter challenges when preparing concentrated stock solutions in a laboratory setting. Factors that can influence solubility include the choice of solvent, the purity of the compound, temperature, and the presence of moisture. For in vitro experiments, it is common to first dissolve compounds like this compound in an organic solvent, such as DMSO, before making further dilutions in aqueous buffers.

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: For laboratory research, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. Commercial suppliers offer pre-made 10 mM solutions of this compound in DMSO. For in vivo studies, a common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose (CMC) in 0.9% sterile saline.

Q4: How should I store stock solutions of this compound?

A4: Once prepared, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable. The solutions should be protected from light.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound is not fully dissolving in my chosen solvent. 1. The concentration is too high for the selected solvent.2. The solvent has absorbed moisture, reducing its solvating capacity.3. The compound requires energy to dissolve.1. Try preparing a more dilute solution initially.2. Use fresh, anhydrous solvent.3. Gently warm the solution (e.g., in a 37°C water bath) and/or use sonication or vortexing to aid dissolution.
Precipitate forms when diluting my DMSO stock solution in an aqueous buffer. 1. The final concentration of this compound in the aqueous buffer is above its solubility limit.2. The percentage of DMSO in the final solution is too low to maintain solubility.1. Increase the dilution factor to lower the final concentration.2. Ensure the final concentration of DMSO is sufficient to keep the compound in solution (typically, a final DMSO concentration of <1% is well-tolerated in many cell-based assays, but this may need to be optimized).
I am observing unexpected results in my in vivo experiment. 1. The compound was not uniformly suspended in the vehicle before administration.2. The stability of the compound in the chosen vehicle is limited.1. Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before each administration.2. Prepare the formulation fresh on the day of use.

Quantitative Solubility Data

Solvent Concentration (Molar) Concentration (mg/mL) Notes
DMSO ~10 mM~2.97 mg/mLBased on commercially available solutions. Higher concentrations may be achievable.
Ethanol Data not availableData not available-
Aqueous Solutions Described as "highly soluble"Data not availableClassified as a Biopharmaceutics Classification System (BCS) Class 1 compound, indicating high solubility and permeability.

Molecular Weight of this compound: 297.35 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.97 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes and vortex again.

    • Once dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound for In Vivo Oral Administration
  • Materials:

    • This compound powder

    • 0.5% Carboxymethylcellulose (CMC) in 0.9% sterile saline

    • Sterile tubes

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

    • Weigh out the calculated amount of this compound powder.

    • Prepare the 0.5% CMC in 0.9% saline vehicle.

    • Add the this compound powder to the vehicle.

    • Vortex the suspension thoroughly to ensure a uniform distribution of the compound.

    • Prepare this formulation fresh on the day of the experiment.

    • Vortex the suspension again immediately before each oral administration to ensure consistent dosing.

Visualizations

Signaling Pathway of this compound at the NMDA Receptor

NYX2925_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDAR Binds GluN2 NYX2925 This compound NYX2925->NMDAR Binds GluN1 (co-agonist) Glycine Glycine/ D-Serine Glycine->NMDAR Binds GluN1 Src Src Kinase NMDAR->Src Activates pGluN2AB p-GluN2A/B SynapticPlasticity Enhanced Synaptic Plasticity NMDAR->SynapticPlasticity Ca²+ influx leads to pSrc p-Src (Activated) Src->pSrc Phosphorylation pSrc->NMDAR Phosphorylates GluN2A/B Subunits CaMKII CaMKII

Caption: Signaling pathway of this compound as a positive allosteric modulator of the NMDA receptor.

Experimental Workflow for Preparing a Diluted Aqueous Solution

Experimental_Workflow start Start: This compound Powder stock Prepare 10 mM Stock in Anhydrous DMSO start->stock vortex Vortex/Sonicate Until Fully Dissolved stock->vortex dilute Dilute Stock Solution in Aqueous Buffer (e.g., PBS, aCSF) vortex->dilute final Final Working Solution (<1% DMSO) dilute->final

Caption: Workflow for preparing a diluted aqueous solution of this compound from a DMSO stock.

References

Technical Support Center: Optimizing NYX-2925 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of NYX-2925.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel, orally bioavailable small-molecule that modulates the N-methyl-D-aspartate receptor (NMDAR). It acts as a glycine (B1666218) site partial agonist-like modulator, with a preference for GluN2B subunits.[1] By binding to the NMDAR, this compound facilitates synaptic plasticity, which is crucial for learning and memory.[2][3]

Q2: What is the proposed downstream signaling pathway of this compound?

A2: this compound is thought to exert its effects by modulating NMDAR-mediated signaling cascades. One of the key proposed pathways involves the activation of Src kinase.[4] This activation can lead to the phosphorylation of NMDAR subunits, influencing receptor function and downstream signaling related to synaptic plasticity.[4]

Q3: What are the recommended starting concentrations for in vitro assays?

A3: Based on preclinical data, the effective concentration of this compound in vitro can range from the picomolar to the micromolar level, depending on the assay and cell type. For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point.[2]

Q4: How should I prepare and store this compound for in vitro use?

A4: For in vitro assays, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the desired final concentration in your assay medium. Store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Question: I am observing high variability between wells and experiments when testing different concentrations of this compound. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Cell Health and Density: Ensure your cells are healthy and plated at a consistent density across all wells. Create a cell titration curve to determine the optimal seeding density for your specific assay.

    • Compound Precipitation: At higher concentrations, this compound might precipitate out of the aqueous assay medium. Visually inspect your wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.

    • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing intermediate dilutions to increase the pipetting volume.

    • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

Issue 2: No significant effect of this compound is observed.

  • Question: I am not seeing any effect of this compound in my assay, even at high concentrations. What should I check?

  • Answer: If you are not observing an effect, consider the following:

    • NMDAR Expression: Confirm that your cell line expresses functional NMDA receptors, particularly the GluN2B subunit, which this compound preferentially targets.[1] You can verify this through techniques like Western blotting, qPCR, or immunocytochemistry.

    • Assay Conditions: The activity of NMDARs is dependent on the presence of co-agonists like glutamate (B1630785) and glycine. Ensure that your assay buffer contains appropriate concentrations of these co-agonists to allow for this compound to modulate receptor activity.

    • Incubation Time: The duration of exposure to this compound may be insufficient. Try extending the incubation time to allow for the compound to exert its effects.

    • Compound Integrity: Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods.

Issue 3: Cell death is observed at higher concentrations of this compound.

  • Question: I am observing cytotoxicity in my cell cultures at higher concentrations of this compound. How can I address this?

  • Answer: Cell death at high concentrations can be due to:

    • Excitotoxicity: Over-activation of NMDARs can lead to excessive calcium influx and subsequent excitotoxicity. To determine if this is the cause, you can co-incubate your cells with a known NMDAR antagonist.

    • Off-Target Effects: Although this compound has shown low potential for off-target activity, high concentrations may lead to non-specific effects.[2]

    • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the assay medium is not exceeding a toxic level for your cells (typically <0.5%).

    To address cytotoxicity, it is crucial to perform a dose-response curve and determine the optimal, non-toxic concentration range for your specific cell type and assay. A cell viability assay, such as the MTT assay, can be used for this purpose.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound on Human NMDAR Subtypes

NMDAR SubtypeEC₅₀ (pM)
hNR2A55
hNR2B0.028
hNR2C11
hNR2D55

Data from [3H] MK-801 binding potentiation assay in HEK cells expressing human recombinant NMDA receptors.[5]

Table 2: Effective In Vitro Concentrations of this compound in Functional Assays

AssayCell/Tissue TypeEffective ConcentrationObserved Effect
NMDAR Current EnhancementHippocampal CA1 Pyramidal Neurons0.1 - 0.5 µMEnhanced pharmacologically-isolated NMDAR current
Long-Term Potentiation (LTP)Hippocampal CA1 Synapses0.5 µMEnhanced magnitude of LTP
Long-Term Depression (LTD)Hippocampal CA1 Synapses5 µMDecreased magnitude of LTD

Data from electrophysiology studies in rat brain slices.[2]

Experimental Protocols

Calcium Imaging Assay for NMDAR Activity

This protocol is a general guideline for measuring intracellular calcium changes in response to this compound modulation of NMDAR activity.

Materials:

  • Cells expressing NMDARs (e.g., primary neurons or a suitable cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • NMDAR agonist (e.g., NMDA) and co-agonist (e.g., Glycine)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently remove the loading buffer.

    • Wash the cells 2-3 times with warm HBSS to remove excess dye.

    • Add fresh HBSS to the wells.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Calcium Flux Measurement:

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Add the NMDAR agonist/co-agonist solution (e.g., NMDA/Glycine) to the wells.

    • Immediately begin recording the fluorescence intensity over time (kinetic read) for several minutes.

MTT Assay for Cell Viability

This protocol can be used to assess the potential cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

NYX2925_Signaling_Pathway cluster_membrane Cell Membrane NMDAR NMDA Receptor (GluN1/GluN2B) Src Src Kinase NMDAR->Src Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening NYX2925 This compound NYX2925->NMDAR Binds to Glycine Site Glutamate Glutamate Glutamate->NMDAR Binds to Glutamate Site Glycine Glycine/D-Serine Glycine->NMDAR Binds to Glycine Site pSrc Phosphorylated Src Kinase (Active) Src->pSrc Phosphorylation pSrc->NMDAR Phosphorylates GluN2B Subunit Synaptic_Plasticity Enhanced Synaptic Plasticity Ca_influx->Synaptic_Plasticity

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow start Start: Define Research Question cell_prep Prepare Cells (e.g., Primary Neurons, HEK293) start->cell_prep dose_response Initial Dose-Response Curve (e.g., 0.01 µM to 100 µM) cell_prep->dose_response viability_assay Cell Viability Assay (e.g., MTT) to Determine Cytotoxicity dose_response->viability_assay functional_assay Functional Assay (e.g., Calcium Imaging, Electrophysiology) viability_assay->functional_assay Use non-toxic concentration range concentration_opt Refine Concentration Range Based on Functional Assay Results functional_assay->concentration_opt data_analysis Data Analysis and Interpretation concentration_opt->data_analysis end End: Optimized Concentration Determined data_analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting NYX-2925 Behavioral Experiment Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral experiments involving the N-methyl-D-aspartate (NMDA) receptor modulator, NYX-2925.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally bioavailable, small molecule that positively modulates NMDA receptor function. It is believed to act as a co-agonist at the glycine (B1666218) binding site of the NMDA receptor, enhancing receptor function in the presence of glutamate. This modulation is thought to underlie its effects on synaptic plasticity, which is crucial for learning, memory, and pain processing.[1] Preclinical studies have shown that this compound can facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3]

Q2: What are the common behavioral assays used to assess the efficacy of this compound?

Based on its mechanism of action, this compound is typically evaluated in behavioral assays that assess learning, memory, and nociception. Common assays include:

  • Novel Object Recognition (NOR): To assess learning and memory.

  • Fear Conditioning: To evaluate associative learning and memory.

  • Von Frey Test: To measure mechanical allodynia in models of neuropathic pain.

  • Hot Plate Test: To assess thermal nociception and the analgesic effects of the compound.

Q3: What are the main sources of variability in behavioral experiments with this compound?

Variability in behavioral experiments can arise from a multitude of factors, broadly categorized as:

  • Animal-related: Strain, sex, age, weight, and individual differences in anxiety and stress responses.

  • Environmental: Housing conditions (e.g., enrichment, cage density), lighting, noise levels, and temperature in the testing room.

  • Experimenter-related: Handling techniques, time of day for testing, and potential for unconscious bias.

  • Drug administration: Route of administration, dosage, timing of administration relative to testing, and vehicle effects.

Q4: Have there been any notable challenges in the clinical development of this compound?

Yes, despite promising preclinical data, this compound has faced challenges in clinical trials. Phase IIb studies in patients with painful diabetic peripheral neuropathy and fibromyalgia did not meet their primary endpoints, failing to show a statistically significant separation from placebo.[4]

Troubleshooting Guides

Issue 1: High Variability in Novel Object Recognition (NOR) Test Results

Symptoms:

  • Inconsistent discrimination indices between animals in the same treatment group.

  • Lack of significant preference for the novel object in the vehicle control group.

  • High standard deviations in exploration times.

Possible Causes and Solutions:

CauseSolution
Inadequate Habituation Ensure a proper habituation phase where animals are exposed to the empty arena for a sufficient duration over several days. This reduces anxiety and exploratory behavior not directed at the objects.
Object Properties Use objects that are of similar size and complexity but distinct in shape and texture. Avoid objects with strong odors or those that can be easily climbed or moved. Thoroughly clean objects between trials to eliminate olfactory cues.
Lighting Conditions Maintain consistent and appropriate lighting. Rodents are sensitive to bright light, which can increase anxiety and affect exploration. Dim, indirect lighting is often preferred.
Handling Stress Handle animals gently and consistently. Acclimatize them to the experimenter's presence and handling for several days before the experiment.
Time of Day Conduct all trials at the same time of day to minimize the influence of circadian rhythms on activity and learning.
Issue 2: Inconsistent Paw Withdrawal Thresholds in the Von Frey Test

Symptoms:

  • Wide range of baseline mechanical sensitivity within the same group of animals.

  • Erratic responses to the von Frey filaments.

  • Lack of a clear dose-response relationship with this compound.

Possible Causes and Solutions:

CauseSolution
Improper Acclimation Allow animals to acclimate to the testing chambers on the wire mesh for at least 30-60 minutes before starting the test. This minimizes stress-induced hyperalgesia.
Incorrect Filament Application Apply the filaments perpendicularly to the plantar surface of the paw with just enough force to cause a slight bend. Hold for 1-2 seconds. Avoid touching the footpads.
Experimenter Variability If multiple experimenters are conducting the test, ensure they are all trained on the exact same protocol to maintain consistency in filament application and scoring of responses.
Testing Environment Perform the test in a quiet room free from drafts and sudden noises, as these can startle the animals and affect their responses.
Animal Stress Minimize animal stress by using appropriate handling techniques and avoiding loud noises or sudden movements in the testing room.
Issue 3: High Variability in the Hot Plate Test

Symptoms:

  • Inconsistent baseline latencies for paw licking or jumping.

  • Large error bars in the measured response times across all groups.

  • Difficulty in detecting a significant analgesic effect of this compound.

Possible Causes and Solutions:

CauseSolution
Inconsistent Plate Temperature Ensure the hot plate surface temperature is accurately calibrated and maintained consistently throughout the experiment.
Learned Response The jumping response in particular can be a learned behavior. For repeated measures, consider using paw licking as the primary endpoint as it is a more reflexive response to the thermal stimulus.[5]
Observer Bias The experimenter scoring the latency should be blinded to the treatment conditions to avoid unconscious bias in recording the response times.
Animal Strain and Sex Be aware that different rodent strains and sexes can exhibit different baseline sensitivities to thermal stimuli. Ensure groups are balanced for these factors.
Cut-off Time Implement a strict cut-off time (e.g., 30-60 seconds) to prevent tissue damage to the animal's paws.

Experimental Protocols

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Methodology:

  • Habituation: Individually habituate mice to an empty open-field arena (e.g., 40x40x40 cm) for 5-10 minutes per day for 2-3 consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore freely for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.

  • Inter-trial Interval (ITI): Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Von Frey Test for Mechanical Allodynia

Objective: To measure mechanical sensitivity.

Methodology:

  • Acclimation: Place mice in individual compartments on an elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes.

  • Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • Response: A positive response is defined as a brisk withdrawal or licking of the paw upon filament application.

  • Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

  • Data Analysis: The withdrawal threshold in grams is calculated for each animal. A lower threshold indicates increased mechanical sensitivity (allodynia).

Hot Plate Test for Thermal Nociception

Objective: To assess sensitivity to a thermal stimulus.

Methodology:

  • Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).

  • Procedure: Gently place the mouse on the hot plate and immediately start a timer.

  • Endpoint: Observe the animal for nociceptive responses, typically paw licking or jumping. Record the latency (in seconds) to the first clear sign of a nociceptive response.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.

  • Data Analysis: The latency to respond is the primary measure. A longer latency indicates an analgesic effect.

Quantitative Data Summary

The following tables provide a representative summary of expected quantitative data from behavioral experiments with this compound. Please note that these are illustrative values and actual results may vary.

Table 1: Novel Object Recognition (NOR) Test - Discrimination Index (DI)

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (Mean ± SEM)
Vehicle-0.15 ± 0.05
This compound10.45 ± 0.08
This compound30.55 ± 0.07
This compound100.30 ± 0.06
*p < 0.05 compared to Vehicle

Table 2: Von Frey Test - Paw Withdrawal Threshold (g)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (Mean ± SEM)
Sham + Vehicle-4.5 ± 0.3
Neuropathic Model + Vehicle-1.2 ± 0.2
Neuropathic Model + this compound102.8 ± 0.4
Neuropathic Model + this compound303.9 ± 0.5
*p < 0.05 compared to Neuropathic Model + Vehicle

Table 3: Hot Plate Test - Paw Lick Latency (s)

Treatment GroupDose (mg/kg, p.o.)Paw Lick Latency (Mean ± SEM)
Vehicle-8.2 ± 1.1
This compound1014.5 ± 1.5
This compound3019.8 ± 2.0
Morphine (positive control)525.1 ± 2.3
p < 0.05 compared to Vehicle

Visualizations

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Glutamate->NMDA_Receptor Binds to NR2B subunit NYX2925 This compound NYX2925->NMDA_Receptor Positive Allosteric Modulator Glycine Glycine/D-Serine Glycine->NMDA_Receptor Co-agonist at NR1 subunit Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening Src_Kinase Src Kinase Ca_influx->Src_Kinase Activates Src_Kinase->NMDA_Receptor Phosphorylates & Potentiates CREB CREB Src_Kinase->CREB Activates pCREB pCREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) pCREB->Gene_Expression Promotes Transcription

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Behavioral Experiment cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling (3-5 days) Animal_Acclimation->Habituation Baseline Baseline Behavioral Testing (e.g., Von Frey, NOR) Habituation->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Post_Drug_Testing Post-Drug Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis & Statistics Post_Drug_Testing->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Variability_Sources Potential Sources of Variability: - Environment - Handling - Animal Factors Variability_Sources->Baseline Variability_Sources->Post_Drug_Testing

Caption: General Behavioral Experiment Workflow.

References

potential off-target effects of NYX-2925 to consider

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the potential off-target effects of NYX-2925 during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary molecular target and mechanism of action of this compound?

A1: The primary molecular target of this compound is the N-methyl-D-aspartate receptor (NMDAR).[1][2][3][4] It functions as a novel, orally active, small-molecule modulator. Specifically, it acts as a co-agonist at the glycine/D-serine binding site on the GluN1 subunit of the NMDAR, enhancing receptor function and synaptic plasticity.[1][3] This modulation is distinct from NMDAR antagonists like ketamine or agonists like D-cycloserine.[2][4] this compound has been shown to be active at all four GluN2 subtypes (GluN2A-D).[2]

Q2: What are the known off-target binding sites for this compound?

A2: Based on extensive preclinical safety pharmacology, this compound has a very low potential for off-target activity.[1][2][4] A comprehensive receptor screening panel demonstrated that this compound, at a concentration of 10 µM, did not exhibit significant affinity for any of the 81 neuroactive receptors, ion channels, or transporters tested, including the hERG channel.[2][4] "Significant affinity" was defined as >50% inhibition or stimulation in these binding assays.[2]

Q3: My cellular or in vivo model is showing an unexpected response to this compound that does not align with known NMDAR signaling. Could this be an off-target effect?

A3: While an off-target effect is theoretically possible for any compound, it is unlikely for this compound given its clean profile in broad receptor screening panels.[2][4] Before concluding an off-target effect, consider the following troubleshooting steps:

  • Confirm On-Target Action: The most critical step is to determine if the observed effect can be blocked by a known NMDAR antagonist. See the experimental protocol below for a detailed guide.

  • Review Downstream Pathways: this compound's effects are not limited to direct ion flux. Its analgesic properties in neuropathic pain models have been shown to depend on the downstream activation of Src kinase in the medial prefrontal cortex, which can create a positive feedback loop by phosphorylating GluN2 subunits.[5] Additionally, this compound may regulate the trafficking and synaptic insertion of both NMDA and AMPA receptors.[6] Your unexpected result could be related to these more complex downstream signaling events.

  • Experimental Variables: Re-evaluate experimental conditions such as compound concentration, vehicle controls, cell line or animal model integrity, and potential interactions with other media components or administered substances.

Q4: How can I experimentally confirm that the effects I'm observing are mediated by NMDARs?

A4: The standard method is to perform a pharmacological antagonism experiment. Pre-treating your experimental system with a specific NMDAR antagonist should block the effects of the subsequently administered this compound. For example, the analgesic and learning-enhancement effects of this compound in preclinical models were successfully blocked by the NMDAR antagonist CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid).[2][7] A detailed protocol is provided in this guide.

Data Presentation

Summary of Off-Target Receptor Screening

This compound was evaluated in a comprehensive binding assay panel at a concentration of 10 µM. The results showed a lack of significant interaction with a wide range of CNS-related molecular targets.[2]

Target ClassRepresentative Receptors / Channels ScreenedResult at 10 µM this compound
Adrenergic α1, α2, β1, β2No significant binding
Dopaminergic D1, D2, D3, D4, D5No significant binding
Serotonergic 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₅ₐ, 5-HT₆, 5-HT₇No significant binding
Opioid Mu (µ), Delta (δ), Kappa (κ)No significant binding
Muscarinic M1, M2, M3, M4, M5No significant binding
GABAergic GABAₐ, GABAₑNo significant binding
Ion Channels hERG, Ca²⁺ Channels, Na⁺ Channels, K⁺ ChannelsNo significant binding
Transporters Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT)No significant binding

Table adapted from data reported in preclinical pharmacology studies, which screened a total of 81 binding sites.[2][4]

Experimental Protocols

Protocol: Pharmacological Antagonism to Verify On-Target NMDAR Activity

Objective: To determine if the biological effect of this compound is mediated through its action on NMDARs.

Materials:

  • Experimental system (e.g., primary neuronal cultures, brain slices, or in vivo model).

  • This compound solution of known concentration.

  • A selective NMDAR antagonist (e.g., AP5, CPP, or MK-801).

  • Vehicle control for both this compound and the antagonist.

  • Assay-specific reagents for measuring the desired biological endpoint (e.g., electrophysiology rig, calcium imaging reagents, behavioral testing apparatus).

Methodology:

  • Establish Baseline: Measure the baseline activity of your chosen biological endpoint in the experimental system without any treatment.

  • Group Allocation: Prepare four experimental groups:

    • Group 1 (Vehicle Control): Vehicle (Antagonist) + Vehicle (this compound)

    • Group 2 (this compound Only): Vehicle (Antagonist) + this compound

    • Group 3 (Antagonist Only): NMDAR Antagonist + Vehicle (this compound)

    • Group 4 (Antagonist + this compound): NMDAR Antagonist + this compound

  • Antagonist Pre-treatment: Administer the NMDAR antagonist or its vehicle to the designated groups (Groups 3 and 4). The incubation/pre-treatment time should be sufficient for the antagonist to reach and bind to its target (typically 15-30 minutes, but should be optimized for your specific system).

  • This compound Administration: Administer this compound or its vehicle to all groups at the desired concentration.

  • Endpoint Measurement: After an appropriate incubation time for this compound to elicit its effect, measure the biological endpoint in all four groups.

  • Data Analysis:

    • Confirm that this compound alone (Group 2) produces the expected effect compared to the vehicle control (Group 1).

    • Determine if the antagonist alone (Group 3) has any effect on the baseline.

    • The critical comparison is between Group 2 and Group 4. If the effect observed with this compound is significantly diminished or completely absent in the presence of the NMDAR antagonist, you can conclude the effect is on-target.

Visualizations

compound compound receptor receptor ion ion protein protein effect effect NYX2925 This compound NMDAR NMDA Receptor (GluN1/GluN2) NYX2925->NMDAR Positive Allosteric Modulation Ca Ca²⁺ Influx NMDAR->Ca Src Src Kinase Activation Ca->Src Feedback GluN2 Subunit Phosphorylation Src->Feedback Plasticity Enhanced Synaptic Plasticity & Signaling Src->Plasticity Feedback->NMDAR Positive Feedback

Caption: Primary signaling pathway of this compound at the NMDA receptor.

start start decision decision process process result result A Start: Unexpected experimental result with this compound C Perform Pharmacological Antagonism Control (See Protocol) A->C B Is the effect blocked by an NMDAR antagonist? D Conclusion: Effect is ON-TARGET (NMDAR-mediated) B->D  Yes E Conclusion: Effect is likely OFF-TARGET or artifactual B->E No   C->B F Investigate other causes: - Downstream signaling (e.g., Src) - Receptor trafficking - Experimental/vehicle controls - Assay interference D->F

Caption: Troubleshooting workflow for unexpected experimental results.

References

Navigating Unexpected Outcomes with NYX-2925: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with NYX-2925. As a novel N-methyl-D-aspartate (NMDA) receptor-specific modulator, this compound has shown potential in modulating synaptic plasticity. However, as with any experimental compound, unexpected results can occur. This guide is designed to help you navigate these challenges and ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, offering potential explanations and solutions.

IssuePotential CauseSuggested Action
Inconsistent or absent analgesic effect in animal models of neuropathic pain. Suboptimal pain model induction: The chronic constriction injury (CCI) or streptozotocin (B1681764) (STZ)-induced neuropathy models require precise surgical or chemical induction to produce a consistent pain phenotype.Verify model induction: Ensure proper ligation technique in the CCI model or confirm hyperglycemia in the STZ model. Include positive controls (e.g., gabapentin) to validate the model's responsiveness.
Incorrect dosing or administration: this compound has shown efficacy with oral administration in preclinical studies.[1][2] Improper dosing or route of administration can lead to a lack of effect.Confirm dose and route: Review your protocol to ensure the correct dosage and oral gavage technique are being used. Consider performing a pharmacokinetic study to confirm drug exposure in your animal model.
Central vs. peripheral action: Preclinical evidence suggests this compound's analgesic effects are mediated through the medial prefrontal cortex (mPFC), with intrathecal administration being ineffective.[1][3]Consider the site of action: For mechanistic studies, direct microinjection into the mPFC can be used to confirm central activity.[1]
Variability in long-term potentiation (LTP) enhancement. Slice health and viability: The quality of hippocampal slices is critical for reliable LTP recordings. Poor slice health can mask the effects of this compound.Optimize slice preparation: Ensure proper dissection and incubation conditions. Monitor the baseline field excitatory postsynaptic potential (fEPSP) for stability before applying this compound and inducing LTP.
Stimulation and recording parameters: The specific parameters used for LTP induction and recording can significantly impact the results.Standardize your protocol: Use consistent stimulation intensity and frequency. Ensure the recording and stimulating electrodes are correctly positioned in the stratum radiatum of the CA1 region.
NMDA receptor subtype expression: The expression levels of different NMDA receptor subunits (e.g., GluN2A, GluN2B) can vary between preparations and influence the response to modulators.Characterize your preparation: If possible, use molecular techniques to assess the relative expression of NMDA receptor subunits in your tissue.
Contradictory in vitro and in vivo results. Blood-brain barrier penetration: While this compound has been shown to cross the blood-brain barrier, variations in experimental conditions could affect its central nervous system (CNS) concentration.[4]Confirm CNS exposure: Measure the concentration of this compound in the cerebrospinal fluid (CSF) or brain tissue to correlate with behavioral or electrophysiological outcomes.[4]
Complex signaling pathways: The in vivo effects of this compound are likely mediated by complex signaling cascades that may not be fully recapitulated in simplified in vitro systems. For instance, its analgesic effect is proposed to involve the restoration of Src kinase activity in the mPFC.[3][5]Investigate downstream signaling: In addition to measuring direct NMDA receptor activity, assess downstream targets like phosphorylated Src kinase to gain a more complete understanding of the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the NMDA receptor.[6][7] It is believed to act as a co-agonist at the glycine-binding site of the NMDA receptor, enhancing receptor function in the presence of glutamate.[3] This modulation of the NMDA receptor is thought to facilitate synaptic plasticity, a fundamental process for learning and memory.[8]

Q2: Why did this compound fail in Phase IIb clinical trials for painful diabetic peripheral neuropathy (DPN) and fibromyalgia despite promising preclinical data?

A2: In Phase IIb clinical trials, this compound did not achieve statistically significant separation from placebo for the primary endpoint of pain reduction in patients with either painful DPN or fibromyalgia.[6][9][10] While patients receiving this compound did show some improvement in pain scores, a strong placebo response was also observed, particularly at later time points in the fibromyalgia trial.[10][11] The translation of efficacy from preclinical animal models to human clinical trials is a well-known challenge in drug development, and the complex nature of chronic pain in humans likely contributed to this outcome.

Q3: What were the key findings from the preclinical studies of this compound?

A3: Preclinical studies demonstrated that this compound has analgesic effects in rat models of neuropathic pain, including the chronic constriction injury (CCI) and streptozotocin (STZ)-induced diabetic neuropathy models.[1][2] These effects were shown to be rapid and long-lasting.[1] Furthermore, this compound was found to enhance NMDA receptor-dependent long-term potentiation (LTP) in the hippocampus, a key cellular mechanism underlying learning and memory.[3] Mechanistic studies suggest that the analgesic effects of this compound are mediated by its action in the medial prefrontal cortex (mPFC) and involve the restoration of Src kinase activity.[3][5]

Q4: Are there any known off-target effects of this compound?

A4: Preclinical safety pharmacology studies have shown that this compound is highly specific for the NMDA receptor and did not significantly interact with a large panel of other neuroactive receptors.[12] In a first-in-human Phase I study, this compound was found to be safe and well-tolerated in healthy volunteers, with no dissociative side effects reported.[4]

Q5: What is the proposed signaling pathway for this compound's analgesic effect?

A5: In models of neuropathic pain, there is a reported decrease in the activity of Src kinase in the medial prefrontal cortex (mPFC).[3] this compound is thought to enhance NMDA receptor function, leading to an increase in intracellular calcium. This, in turn, is proposed to reactivate Src kinase. Activated Src can then phosphorylate GluN2A and GluN2B subunits of the NMDA receptor, creating a positive feedback loop that helps to normalize synaptic function and alleviate pain.[3]

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Neuropathic Pain Models

Animal ModelDosingKey FindingCitation
Chronic Constriction Injury (Rat)Single oral doseAnalgesia observed at 1 hour, 24 hours, and 1 week post-dose.[12]
Streptozotocin-Induced Diabetic Neuropathy (Rat)Single oral doseRapid (1 hour) and long-lasting (1 week) analgesia.[12]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesCitation
CSF to Plasma Ratio6-9%Human[4]
CSF Half-life (1 mg/kg p.o.)1.2 hoursRat[8]
CSF Cmax (1 mg/kg p.o.)44 nMRat[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your experimental design and execution.

1. Chronic Constriction Injury (CCI) Model in Rats

  • Objective: To induce a peripheral nerve injury that results in a chronic neuropathic pain state.

  • Procedure:

    • Anesthetize the rat according to your institution's approved protocol.

    • Make a skin incision on the dorsal aspect of the thigh to expose the sciatic nerve.

    • Carefully dissect the nerve free from the surrounding connective tissue.

    • Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.[2]

    • Close the muscle layer and skin with sutures or wound clips.

    • Allow the animals to recover for at least 7 days before behavioral testing.

  • Behavioral Assessment: Mechanical allodynia can be assessed using von Frey filaments.

2. Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats

  • Objective: To induce hyperglycemia and subsequent diabetic neuropathy.

  • Procedure:

    • Fast the rats overnight but allow access to water.

    • Prepare a fresh solution of STZ in cold citrate (B86180) buffer (pH 4.5).

    • Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg).

    • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, 10% sucrose (B13894) water can be provided for the first 24 hours.

    • Confirm diabetes by measuring blood glucose levels from a tail vein sample 48-72 hours post-injection. Animals with blood glucose levels above 250 mg/dL are typically considered diabetic.

  • Behavioral Assessment: The development of neuropathic pain can be assessed by measuring mechanical allodynia with von Frey filaments, typically starting 2-3 weeks after STZ injection.

3. Long-Term Potentiation (LTP) in Rat Hippocampal Slices

  • Objective: To measure the effect of this compound on synaptic plasticity.

  • Procedure:

    • Rapidly dissect the hippocampus from a rat brain in ice-cold artificial cerebrospinal fluid (aCSF).

    • Prepare 400 µm thick transverse slices using a vibratome.

    • Allow slices to recover in an interface chamber with oxygenated aCSF for at least 1 hour.

    • Transfer a slice to a recording chamber and perfuse with aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

    • Apply this compound to the perfusion bath at the desired concentration.

    • Induce LTP using a high-frequency stimulation protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).

    • Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation.

4. Western Blot for Phosphorylated Src Kinase

  • Objective: To measure the effect of this compound on the activation of Src kinase in brain tissue.

  • Procedure:

    • Homogenize brain tissue (e.g., mPFC) in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., Tyr416).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with an antibody for total Src.

Visualizations

NYX2925_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Src_inactive Src (inactive) Ca_ion->Src_inactive Activates Src_active p-Src (active) Src_inactive->Src_active Phosphorylation Src_active->NMDA_R Positive Feedback Analgesia Analgesic Effect Src_active->Analgesia NYX2925 This compound NYX2925->NMDA_R Positive Modulation

Caption: Proposed signaling pathway of this compound in mediating analgesia.

LTP_Workflow A Hippocampal Slice Preparation B Slice Recovery (>1 hr in aCSF) A->B C Transfer to Recording Chamber B->C D Baseline fEPSP Recording (20 min) C->D E Bath Application of this compound D->E F High-Frequency Stimulation (HFS) for LTP Induction E->F G Post-HFS Recording (>60 min) F->G H Data Analysis: Measure % Potentiation G->H

Caption: Experimental workflow for assessing the effect of this compound on LTP.

Troubleshooting_Tree Start Unexpected Result with this compound Q1 In Vivo or In Vitro Experiment? Start->Q1 InVivo In Vivo (e.g., Pain Model) Q1->InVivo In Vivo InVitro In Vitro (e.g., LTP) Q1->InVitro In Vitro Q2_Vivo Model Validated? InVivo->Q2_Vivo Q2_Vitro Stable Baseline? InVitro->Q2_Vitro Sol_Vivo1 Check Induction Protocol & Positive Controls Q2_Vivo->Sol_Vivo1 No Q3_Vivo Dose & Route Correct? Q2_Vivo->Q3_Vivo Yes Sol_Vitro1 Optimize Slice Health & Recording Parameters Q2_Vitro->Sol_Vitro1 No Investigate_Mechanism Investigate Downstream Signaling (e.g., p-Src) Q2_Vitro->Investigate_Mechanism Yes Sol_Vivo2 Confirm Dosing Regimen & Consider PK Study Q3_Vivo->Sol_Vivo2 No Q3_Vivo->Investigate_Mechanism Yes

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

improving the stability of NYX-2925 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of NYX-2925 in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

While specific solubility data for this compound is not extensively published, for initial experiments, it is recommended to use a common, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For aqueous-based assays, further dilution of the DMSO stock into the experimental buffer is advised. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Q2: What are the recommended storage conditions for this compound solutions?

To maximize stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light, especially if stored for extended periods. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability under these conditions should be validated for your specific experimental setup.

Q3: How can I assess the stability of my this compound solution?

The stability of your this compound solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can detect degradation products and quantify the amount of intact this compound over time under different storage conditions.

Q4: What is the mechanism of action of this compound?

This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically enhances the function of the NMDA receptor, which plays a crucial role in synaptic plasticity, learning, and memory.[4][5]

Troubleshooting Guide

Q1: I observed precipitation in my this compound solution after diluting it in an aqueous buffer. What should I do?

  • Possible Cause: The aqueous solubility of this compound may have been exceeded. The pH, ionic strength, or composition of your buffer could also be affecting solubility.

  • Solution:

    • Try preparing a more dilute solution from your stock.

    • Consider using a different buffer system or adjusting the pH.

    • The addition of a small amount of a solubilizing agent, such as a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68), may help to increase solubility. Ensure the chosen agent is compatible with your experimental system.

    • Brief sonication of the solution in a water bath may help to redissolve the precipitate.

Q2: I am seeing inconsistent results in my experiments using this compound. Could this be a stability issue?

  • Possible Cause: Inconsistent results can arise from the degradation of this compound in solution. Factors such as repeated freeze-thaw cycles, exposure to light, improper storage temperature, or the pH of the solution can contribute to degradation.[6][7]

  • Solution:

    • Prepare fresh solutions of this compound for each experiment from a frozen stock aliquot.

    • Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Ensure your storage conditions are consistently maintained.

    • Evaluate the stability of this compound in your specific experimental buffer over the time course of your experiment.

Q3: How can I minimize the degradation of this compound during my experiments?

  • Solution:

    • Temperature Control: Keep the solution on ice or at a controlled room temperature during the experiment, depending on the duration. For longer experiments, preparing fresh dilutions at different time points may be necessary.

    • pH Management: The stability of many small molecules is pH-dependent.[6][7] If possible, maintain the pH of your experimental solution in a neutral range (pH 6-8), unless your specific assay requires different conditions.

    • Minimize Exposure: Minimize the exposure of the solution to air and light.

Data Presentation

Table 1: General Recommendations for Handling and Storage of Small Molecule Solutions

ParameterRecommendationRationale
Solvent for Stock Solution High-purity DMSOGood solubilizing capacity for many organic molecules.
Stock Solution Concentration 1-10 mMA practical range for subsequent dilutions into aqueous media.
Storage of Stock Solution -20°C or -80°C in single-use aliquotsMinimizes degradation and avoids repeated freeze-thaw cycles.
Working Solution Buffer Experiment-specific aqueous bufferShould be compatible with the compound and the biological system.
Final Solvent Concentration <0.1% (e.g., DMSO)To avoid solvent-induced effects on the experimental results.
Short-term Storage 2-8°C, protected from lightFor immediate use or storage for a few days (stability should be verified).
Long-term Storage -20°C or -80°C, protected from lightTo ensure the integrity of the compound over extended periods.

Experimental Protocols & Visualizations

A general workflow for preparing and using a small molecule solution in a typical cell-based assay is outlined below.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment a Weigh this compound Powder b Dissolve in DMSO to make Stock Solution a->b c Aliquot Stock Solution b->c d Store Aliquots at -80°C c->d e Thaw one Aliquot d->e Start of Experiment f Dilute in Assay Buffer to Working Concentration e->f g Add to Cells f->g h Incubate g->h i Measure Endpoint h->i stability_factors cluster_factors Influencing Factors This compound Stability This compound Stability Temperature Temperature Temperature->this compound Stability pH pH pH->this compound Stability Light Light Light->this compound Stability Solvent Solvent Solvent->this compound Stability Oxygen Oxygen Oxygen->this compound Stability Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->this compound Stability signaling_pathway This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Modulates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activates Glutamate Glutamate Glutamate->NMDA Receptor Binds Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Initiates Synaptic Plasticity Synaptic Plasticity Downstream Signaling->Synaptic Plasticity Leads to

References

addressing NYX-2925 delivery challenges in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NYX-2925. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the delivery of this compound in preclinical animal studies.

Troubleshooting Guide: Inconsistent Results & Animal Welfare

Researchers may encounter variability in experimental outcomes or adverse effects in animal subjects. The following table summarizes potential issues, their likely causes, and recommended solutions to ensure data integrity and animal welfare.

Issue Potential Cause Recommended Solution
High variability in behavioral or physiological readouts between subjects. Inconsistent Dosing: Precipitation of this compound in the dosing vehicle leading to inaccurate concentrations.Prepare fresh dosing solutions daily. Sonication of the vehicle after adding this compound can help ensure complete dissolution.
Animal Stress: Improper handling or administration technique can lead to stress-induced physiological changes, confounding the experimental results.[1]Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). Acclimate animals to handling and the experimental procedures.
Low or undetectable plasma/brain concentrations of this compound. Poor Solubility: this compound may have low aqueous solubility, leading to poor absorption from the gastrointestinal tract.[2][3][4]Formulation Optimization: Consider using a co-solvent system or a lipid-based formulation to improve solubility and absorption.[2][3][5] See the "Experimental Protocols" section for a sample formulation.
Rapid Metabolism: The compound may be rapidly cleared by first-pass metabolism in the liver.Pharmacokinetic Studies: Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2) in your chosen species.
Signs of animal distress post-administration (e.g., lethargy, ruffled fur). Vehicle Toxicity: The chosen vehicle for administration may be causing adverse effects.Vehicle Selection: Test the vehicle alone in a control group of animals to assess its tolerability. Consider alternative, well-tolerated vehicles.
High Compound Concentration: The concentration of this compound in the dosing solution may be too high, leading to acute toxicity.Dose-Response Study: Perform a dose-response study to identify the optimal therapeutic window and the maximum tolerated dose.
Precipitation of this compound in the dosing solution. Inappropriate Vehicle: The vehicle may not be suitable for solubilizing this compound at the desired concentration.Solubility Testing: Conduct solubility tests with a panel of common preclinical vehicles to identify the most suitable one.
Temperature Effects: Changes in temperature during storage or handling can cause the compound to precipitate out of solution.Storage Conditions: Store dosing solutions at a constant, appropriate temperature. Gently warm and vortex the solution before administration to ensure it is fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in rodent studies?

A1: While the optimal vehicle may depend on the specific experimental paradigm, a common starting point for compounds with low aqueous solubility like this compound is a mixture of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water. This suspension can help to maintain a uniform distribution of the compound for oral administration.

Q2: How can I improve the bioavailability of this compound for my studies?

A2: Improving bioavailability often involves enhancing the solubility of the compound.[2][3][5] Strategies include using self-emulsifying drug delivery systems (SEDDS), creating a nanosuspension to increase the surface area for dissolution, or complexation with cyclodextrins.[2][3] A thorough literature search on formulation strategies for poorly soluble drugs is recommended.[2][3][5]

Q3: What is the known mechanism of action for this compound?

A3: this compound is a novel N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator.[6][7][8] It is believed to enhance NMDAR-mediated signaling, which plays a crucial role in synaptic plasticity, learning, and memory.[9][10][11] Some studies suggest its analgesic effects may be mediated through the enhancement of Src-dependent NMDAR signaling cascades in the medial prefrontal cortex.[10]

Q4: Does this compound cross the blood-brain barrier?

A4: Yes, both preclinical and clinical data have shown that this compound crosses the blood-brain barrier.[6][7] In human studies, cerebrospinal fluid (CSF) concentrations were found to be approximately 6-9% of the maximum plasma concentrations.[6][7]

Q5: Are there any known off-target effects I should be aware of?

A5: In clinical trials, this compound was generally well-tolerated with no significant safety concerns or dissociative side effects reported.[6][7] However, as with any compound, it is crucial to include appropriate controls in your experiments to monitor for any unexpected behavioral or physiological changes.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rats

This protocol describes the preparation of a 10 mg/mL suspension of this compound.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose

  • 0.1% (v/v) Tween 80

  • Sterile, deionized water

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sonicator

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously with a magnetic stirrer.

    • Once the methylcellulose is fully dissolved, add 0.1 mL of Tween 80 and continue stirring for another 10 minutes to ensure a homogenous solution.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder for your study. For a 10 mg/mL concentration, you will need 100 mg of this compound for every 10 mL of vehicle.

    • In a sterile glass vial, add the weighed this compound powder.

    • Add a small volume of the prepared vehicle to the vial and triturate the powder to form a smooth paste.

    • Gradually add the remaining volume of the vehicle while continuously vortexing or stirring to ensure a uniform suspension.

  • Ensure Homogeneity:

    • Place the vial in a sonicator bath for 15-20 minutes to aid in the dispersion of the compound and break up any aggregates.

    • Visually inspect the suspension for any clumps or precipitation. If present, repeat sonication.

  • Storage and Administration:

    • Prepare the suspension fresh on the day of dosing.

    • If short-term storage is necessary, store at 2-8°C and protect from light.

    • Before each administration, vortex the suspension vigorously for at least 1 minute to ensure a uniform dose is delivered.

Visualizations

Signaling Pathway of this compound

NYX2925_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Src_Kinase Src Kinase Ca_ion->Src_Kinase Activates Src_Kinase->NMDAR Phosphorylates (Positive Feedback) Plasticity Synaptic Plasticity (LTP Enhancement) Src_Kinase->Plasticity Promotes NYX2925 This compound NYX2925->NMDAR Modulates

Caption: Hypothetical signaling pathway of this compound modulating NMDA receptor activity.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow Formulation 1. This compound Formulation Dosing 2. Oral Administration to Animals Formulation->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Processing 4. Plasma Separation Sampling->Processing Analysis 5. LC-MS/MS Analysis Processing->Analysis PK_Modeling 6. Pharmacokinetic Modeling Analysis->PK_Modeling Results Results: Cmax, Tmax, AUC, t1/2 PK_Modeling->Results

References

refining NYX-2925 dosage for specific research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NYX-2925 in various research models. The information is intended for researchers, scientists, and drug development professionals to refine dosages and address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel, orally bioavailable N-methyl-D-aspartate receptor (NMDAR) modulator.[1][2] It acts as a co-agonist to glutamate (B1630785) at the NMDAR. At low concentrations of endogenous agonists like glycine (B1666218) and D-serine, this compound partially activates NMDARs, thereby modulating neural pathways relevant to chronic pain.[2] This modulation is thought to normalize NMDAR function and enhance synaptic plasticity.[2]

Q2: In which preclinical models has this compound shown efficacy for neuropathic pain?

A2: this compound has demonstrated analgesic effects in several rat models of neuropathic pain, including the chronic constriction injury (CCI) of the sciatic nerve and streptozotocin (B1681764) (STZ)-induced diabetic peripheral neuropathy.[1][3] It has also shown effects in the formalin-induced persistent pain model.[1][3]

Q3: What is the proposed central mechanism of action for this compound in alleviating neuropathic pain?

A3: Preclinical studies suggest that this compound exerts its analgesic effects through a central mechanism within the medial prefrontal cortex (mPFC).[1][3][4][5] In the CCI model of neuropathic pain, there is a decrease in the activation of Src kinase in the mPFC.[4][5] Oral administration of this compound has been shown to restore the levels of activated Src and the phosphorylation of GluN2A and GluN2B subunits of the NMDA receptor in the mPFC.[4][5] This effect appears to be specific to the mPFC, as intrathecal administration of this compound was found to be ineffective.[1][3]

Q4: What were the outcomes of the clinical trials for this compound?

A4: Despite promising preclinical data, this compound did not meet its primary endpoints in Phase IIb clinical trials for painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[6][7] In the DPN trial, a 50mg daily oral dose did not show a statistically significant difference from placebo in reducing average daily pain scores over 12 weeks.[6][7] Similarly, the Phase IIb trial in fibromyalgia patients also failed to show a significant separation from placebo.[8] While the drug was generally well-tolerated, the lack of efficacy led to the discontinuation of its development for these indications.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in behavioral outcomes (e.g., paw withdrawal threshold) Inconsistent surgical procedure for CCI model.Ensure standardized surgical technique, including ligature tension and placement.
Improper handling and acclimatization of animals.Handle animals gently and consistently. Allow for a sufficient acclimatization period to the testing environment before baseline measurements and drug administration.
Subjectivity in behavioral scoring.Blind the experimenter to the treatment groups. Use automated von Frey systems if available to reduce operator bias.
Lack of expected analgesic effect Inadequate dosage or route of administration.Refer to the preclinical dosage table for effective ranges. For central effects, ensure oral administration is performed correctly to allow for absorption and blood-brain barrier penetration.
Incorrect timing of behavioral assessment.In the CCI rat model, a single oral dose of this compound has shown effects at 1 hour, 24 hours, and even 1 week post-administration.[2] Consider a time-course study to determine the optimal window for assessment in your specific model.
Degradation of the compound.Prepare fresh solutions of this compound for each experiment. Store the stock compound according to the manufacturer's instructions.
Unexpected side effects or toxicity Off-target effects at higher doses.Although preclinical studies report a high therapeutic index, it is crucial to perform a dose-response study to identify the optimal therapeutic window with minimal adverse effects in your model.
Interaction with other administered substances.Review all co-administered drugs for potential interactions with NMDA receptor signaling pathways.

Quantitative Data Summary

Table 1: Preclinical Dosage of this compound in Rat Models of Neuropathic Pain

Model Species Dosage Route of Administration Vehicle Observed Effect Reference
Chronic Constriction Injury (CCI)Rat10 mg/kgOral (p.o.)0.5% Carboxymethylcellulose (CMC)Restoration of Src activation in mPFC, analgesia[4][5]
Streptozotocin-induced Diabetic NeuropathyRat1-30 mg/kgOral (p.o.)Not specifiedAnalgesia[9]
Formalin-induced PainRatNot specifiedOral (p.o.)Not specifiedAnalgesia[1][3]

Table 2: Human Clinical Trial Dosages of this compound

Trial Phase Indication Dosage Route of Administration Outcome Reference
Phase 1Healthy VolunteersSingle doses up to 1200 mg; Multiple doses up to 900 mg/dayOralWell-tolerated, no safety concerns[2]
Phase 2bPainful Diabetic Peripheral Neuropathy50 mg once dailyOralFailed to meet primary endpoint[6][7]
Phase 2bFibromyalgiaNot specifiedOralFailed to meet primary endpoint[8]

Experimental Protocols

Chronic Constriction Injury (CCI) Model and Behavioral Testing

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.

    • Close the incision with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Drug Administration:

    • This compound is suspended in 0.5% carboxymethylcellulose (CMC) in sterile saline.

    • Administer the desired dose (e.g., 10 mg/kg) via oral gavage.

  • Behavioral Assessment (Mechanical Allodynia):

    • Assess the paw withdrawal threshold (PWT) using von Frey filaments.

    • Acclimatize the animals to the testing apparatus (e.g., a wire mesh platform) before testing.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

    • The lowest force that elicits a consistent withdrawal response is recorded as the PWT.

    • Assessments are typically performed at baseline (before surgery), post-surgery to confirm neuropathy, and at various time points after drug administration (e.g., 1 hour, 24 hours, 1 week).[2]

Visualizations

NYX_2925_Signaling_Pathway cluster_0 Normal State cluster_1 Neuropathic Pain State (mPFC) cluster_2 This compound Intervention Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Src Kinase (active) Src Kinase (active) NMDA Receptor->Src Kinase (active) Normal Synaptic Plasticity Normal Synaptic Plasticity Src Kinase (active)->Normal Synaptic Plasticity Decreased Src Kinase (inactive) Decreased Src Kinase (inactive) Impaired Synaptic Plasticity Impaired Synaptic Plasticity Decreased Src Kinase (inactive)->Impaired Synaptic Plasticity NMDA Receptor_pain NMDA Receptor NMDA Receptor_pain->Decreased Src Kinase (inactive) Glutamate_pain Glutamate Glutamate_pain->NMDA Receptor_pain This compound This compound NMDA Receptor_nyx NMDA Receptor This compound->NMDA Receptor_nyx Co-agonist Restored Src Kinase (active) Restored Src Kinase (active) NMDA Receptor_nyx->Restored Src Kinase (active) Restored Synaptic Plasticity Restored Synaptic Plasticity Restored Src Kinase (active)->Restored Synaptic Plasticity

Caption: Proposed signaling pathway of this compound in the mPFC during neuropathic pain.

Experimental_Workflow Start Start CCI Surgery CCI Surgery Start->CCI Surgery Post-operative Recovery Post-operative Recovery CCI Surgery->Post-operative Recovery Baseline Behavioral Testing Baseline Behavioral Testing Post-operative Recovery->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization This compound Administration (p.o.) This compound Administration (p.o.) Randomization->this compound Administration (p.o.) Treatment Group Vehicle Administration (p.o.) Vehicle Administration (p.o.) Randomization->Vehicle Administration (p.o.) Control Group Post-treatment Behavioral Testing Post-treatment Behavioral Testing This compound Administration (p.o.)->Post-treatment Behavioral Testing Vehicle Administration (p.o.)->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for preclinical testing of this compound in the CCI model.

References

Technical Support Center: Minimizing Variability in NYX-2925 Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in electrophysiology experiments involving the N-methyl-D-aspartate receptor (NMDAR) modulator, NYX-2925.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might this affect my experiments?

A1: this compound is a novel NMDAR modulator that acts as a co-agonist at the glycine (B1666218)/D-serine site.[1][2][3][4] Unlike full agonists, it partially activates NMDARs, particularly in conditions where the endogenous co-agonists (glycine or D-serine) are at low concentrations.[1][2][3][4] This mechanism is crucial for experimental design. Variability can arise from fluctuations in endogenous co-agonist levels in your preparation (e.g., slice cultures vs. acute slices). To minimize this, consider using aCSF with controlled concentrations of glycine or D-serine to establish a stable baseline before applying this compound.

Q2: I'm observing significant rundown of NMDA currents after applying this compound. What could be the cause?

A2: NMDA receptor rundown is a common issue in whole-cell patch-clamp recordings. This can be exacerbated by several factors. Firstly, ensure your internal solution has an adequate ATP-regenerating system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase) and sufficient GTP to maintain receptor phosphorylation and signaling integrity. Secondly, since this compound modulates NMDAR activity, prolonged application could lead to receptor desensitization or internalization. Try applying this compound for shorter durations or using a perfusion system for rapid application and washout.

Q3: The effect of this compound on Long-Term Potentiation (LTP) is inconsistent in my experiments. What are the potential sources of variability?

A3: Variability in LTP experiments is a well-known challenge.[5][6][7] When investigating the effects of this compound, consider the following:

  • Slice Health: Healthy, well-oxygenated slices are critical. Ensure your slicing and recovery procedures are optimized.

  • Stimulation Intensity: Use a stimulation intensity that elicits a baseline fEPSP of 30-40% of the maximum response to allow for potentiation.

  • Baseline Stability: Record a stable baseline for at least 20-30 minutes before applying this compound and inducing LTP.

  • This compound Concentration: Preclinical studies have shown effects of this compound on LTP at concentrations between 100-500 nM.[8] It's essential to perform a dose-response curve to determine the optimal concentration for your specific preparation.

  • Endogenous Co-agonists: As mentioned in Q1, the baseline level of glycine/D-serine can influence the effect of this compound.

Q4: My recordings are noisy. How can I improve the signal-to-noise ratio?

A4: Electrical noise is a frequent problem in electrophysiology. Common sources include 50/60 Hz hum from power lines, equipment fans, and improper grounding.

  • Grounding: Ensure all equipment is connected to a common ground. Avoid ground loops.

  • Faraday Cage: Use a properly grounded Faraday cage to shield your setup from external electromagnetic interference.

  • Pipette Resistance: Use pipettes with appropriate resistance (typically 3-6 MΩ for whole-cell recordings).

  • Perfusion System: Check for bubbles or leaks in your perfusion system, as these can introduce mechanical noise.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound on NMDA-mediated currents
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration. Preclinical data suggests a range of 100-500 nM for in vitro studies.[8]
Variability in Endogenous Co-agonists Supplement the aCSF with a known, low concentration of glycine or D-serine to stabilize the baseline NMDAR activity.
Poor Slice Quality Optimize slicing and recovery conditions. Ensure adequate oxygenation (95% O2/5% CO2).
Voltage-dependent Mg2+ Block Ensure the cell is held at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDAR channel when measuring currents.
Incorrectly Prepared Solutions Double-check the composition and pH of your internal and external solutions.
Issue 2: High Variability in LTP/LTD Experiments with this compound
Potential Cause Troubleshooting Steps
Unstable Baseline Recordings Allow for a longer baseline recording period (at least 20-30 minutes) before drug application or LTP induction.
Inconsistent LTP Induction Ensure the stimulation protocol (e.g., high-frequency stimulation) is consistently delivered. Check the stability of the stimulating electrode.
Slice-to-Slice Variability Use animals of the same age and genetic background. Prepare slices from the same brain region consistently.
Involvement of Src Kinase Pathway The analgesic effects of this compound have been shown to be dependent on Src kinase activation.[9][10] Ensure your experimental conditions do not inhibit this pathway. Consider co-application with a Src kinase inhibitor as a negative control.

Quantitative Data Summary

Parameter Value Experimental Context Reference
In Vitro Concentration for LTP Enhancement 100 - 500 nMRat hippocampal slices[8]
Oral Dose in Animal Models (Neuropathic Pain) 10 mg/kgRat Chronic Constriction Injury (CCI) model[9]
CSF Concentration relative to Plasma (Human) 6-9%Phase I clinical trial[1][2][3][4]
Effect on [3H] MK-801 Binding (hNR2A-D) 40.6% - 63.1% of max glycineHEK cells expressing human NMDAR subtypes[8]

Experimental Protocols

Disclaimer: The following are example protocols based on standard electrophysiological techniques and the known mechanism of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
  • Slice Preparation: Prepare coronal brain slices (e.g., 300 µm thick hippocampus or medial prefrontal cortex) from rodents in ice-cold, oxygenated (95% O2/5% CO2) cutting solution.

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated artificial cerebrospinal fluid (aCSF).

  • aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 dextrose. Continuously bubble with 95% O2/5% CO2. To control for co-agonist variability, add 1 µM glycine.

  • Internal Solution Composition (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2-7.3 with CsOH.

  • Recording:

    • Perform whole-cell voltage-clamp recordings from pyramidal neurons.

    • Hold the cell at +40 mV to relieve Mg2+ block.

    • Pharmacologically isolate NMDA currents by including antagonists for AMPA (e.g., NBQX) and GABA-A (e.g., picrotoxin) receptors in the aCSF.

    • Establish a stable baseline of NMDA-evoked currents by puff application of NMDA (e.g., 100 µM) or electrical stimulation of afferent pathways.

    • Bath apply this compound at the desired concentration and observe the change in the NMDA-evoked current amplitude.

Protocol 2: Induction of Long-Term Potentiation (LTP)
  • Slice Preparation and Recovery: As described in Protocol 1.

  • Recording:

    • Perform extracellular field potential recordings in the stratum radiatum of the CA1 region of the hippocampus while stimulating the Schaffer collateral pathway.

    • Obtain an input-output curve to determine the stimulation intensity that produces 30-40% of the maximal field excitatory postsynaptic potential (fEPSP) slope.

    • Record a stable baseline fEPSP for at least 20 minutes.

    • Apply this compound (e.g., 100-500 nM) or vehicle to the bath and continue recording for another 20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

    • Continue recording the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Visualizations

NYX_2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 NYX2925 This compound NYX2925->NMDAR Binds GluN1 (co-agonist) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Src Src Kinase (inactive) Ca_influx->Src Activates pSrc Src Kinase (active) Src->pSrc pSrc->NMDAR Phosphorylates (Positive Feedback) Plasticity Synaptic Plasticity (LTP) pSrc->Plasticity Promotes

Caption: Proposed signaling pathway for this compound modulation of NMDAR-dependent synaptic plasticity.

Electrophysiology_Workflow prep Slice Preparation & Recovery setup Position Slice & Electrode prep->setup seal Obtain Gigaohm Seal & Whole-Cell Access setup->seal baseline Record Stable Baseline (20 min) seal->baseline drug Bath Apply This compound or Vehicle baseline->drug stim Induce LTP/LTD or Evoke Currents drug->stim record Post-Stimulation Recording (60 min) stim->record analysis Data Analysis record->analysis

Caption: General experimental workflow for a patch-clamp electrophysiology experiment with this compound.

Troubleshooting_Tree start Inconsistent this compound Effect q_baseline Is the baseline stable before drug application? start->q_baseline a_baseline_no Improve slice health. Extend recovery/baseline time. q_baseline->a_baseline_no No q_dose Have you performed a dose-response curve? q_baseline->q_dose Yes a_dose_no Test multiple concentrations (e.g., 10 nM - 1 µM). q_dose->a_dose_no No q_solutions Are solutions correctly made? (aCSF, internal, drug stock) q_dose->q_solutions Yes a_solutions_no Remake all solutions. Verify pH and osmolarity. q_solutions->a_solutions_no No end Consult further literature on NMDAR electrophysiology. q_solutions->end Yes

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results with this compound.

References

Technical Support Center: Controlling for Placebo Effects in NYX-2925 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and conducting clinical studies with NYX-2925, focusing on the critical aspect of controlling for placebo effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an investigational, orally administered, novel N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator.[1][2] It acts as a co-agonist with glutamate (B1630785) at the NMDAR.[3][4] In conditions of chronic pain, where NMDAR-mediated neural pathways may be hypoactive, this compound is designed to enhance synaptic plasticity and modulate these pathways.[3][5][6] It has been studied in chronic pain conditions such as painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[3][4]

Q2: Why is controlling for the placebo effect particularly challenging in this compound studies?

Controlling for the placebo effect is a significant challenge in clinical trials for chronic pain and neuropsychiatric disorders, the primary indications for this compound. The placebo response in these conditions can be substantial, often accounting for a significant portion of the observed therapeutic effect.[7][8] Clinical trials of this compound in painful DPN and fibromyalgia have not consistently demonstrated a statistically significant separation from placebo, highlighting the need for robust placebo control strategies.[9][10]

Q3: What are the key sources of placebo response in chronic pain trials relevant to this compound?

The placebo effect in this context is multifactorial and can stem from:

  • Patient Expectations: A patient's belief in the potential benefit of a new treatment can lead to perceived or real improvements in symptoms.[7][11]

  • Response Bias: Participants may report improvement to please study staff, with whom they build a rapport over the course of a trial.[7]

  • Natural History of the Condition: Chronic pain conditions can have fluctuating symptoms, and spontaneous improvements may be mistaken for a treatment effect.

  • Regression to the Mean: Patients are often enrolled in trials when their symptoms are at their peak; a natural return to their average symptom level can be misattributed to the placebo.

Troubleshooting Guides

Issue: High variability in placebo response across study sites.

  • Possible Cause: Inconsistent communication with patients regarding the nature of the study and the placebo. Differences in staff-patient interactions can influence patient expectations.

  • Troubleshooting Steps:

    • Standardized Patient Training: Implement a centralized training program for all study participants to ensure consistent information is provided about the trial, including the concept of a placebo and the importance of accurate symptom reporting.[12]

    • Centralized Rater Training: Ensure all clinical raters are trained and calibrated to a common standard to minimize inter-rater variability in assessing outcomes.[13]

    • Scripted Communication: Provide sites with standardized scripts for explaining the study to potential participants to manage expectations consistently.

Issue: The active treatment arm is not separating from the placebo arm.

  • Possible Cause: An enriched placebo response in the study population.

  • Troubleshooting Steps:

    • Review Patient Selection Criteria: Exclude patients with highly variable baseline pain scores.[7]

    • Consider a Placebo Run-in Period: A single-blind placebo run-in can help identify and exclude subjects who are highly responsive to placebo. However, the utility of this approach is debated.[7][14]

    • Implement a Sequential Parallel Comparison Design (SPCD): This design involves two phases. In the first phase, patients are randomized to the drug or placebo. Placebo non-responders from the first phase are then re-randomized to either the drug or placebo in the second phase. This design can help to enrich the study population with true non-responders to placebo.[7]

Data Presentation

Table 1: Summary of Key this compound Phase 2b Clinical Trial Designs

Indication Study Design Primary Endpoint Dosage Number of Patients Outcome
Painful Diabetic Peripheral NeuropathyRandomized, double-blind, placebo-controlledChange from baseline in average daily pain on the Numeric Rating Scale (NRS) at week 12[2]50 mg once daily[1]229Did not meet primary endpoint; no significant separation from placebo[2]
FibromyalgiaRandomized, double-blind, placebo-controlledChange from baseline in average daily pain on the NRS at week 12[9][15]50 mg and 100 mg once daily[15]Approximately 300[9]Did not meet primary endpoint; no significant separation from placebo[9][15]

Experimental Protocols

Protocol: Placebo-Controlled, Double-Blind, Randomized Clinical Trial for an Oral NMDA Receptor Modulator in Chronic Neuropathic Pain

  • Patient Screening and Enrollment:

    • Establish clear inclusion and exclusion criteria.

    • Inclusion: Diagnosis of chronic neuropathic pain for at least 6 months, with an average daily pain score of 4 or higher on a 10-point NRS.

    • Exclusion: Pain due to other conditions that could confound pain reporting, history of non-response to multiple classes of analgesics.[16]

  • Single-Blind Placebo Run-in Period (2 weeks):

    • All eligible patients receive a placebo.

    • Patients are informed they are receiving a placebo to assess their baseline pain and response to study procedures.

    • Patients who demonstrate a pre-specified level of pain reduction (e.g., >30% reduction in NRS score) are excluded as high placebo responders.

  • Randomization:

    • Remaining patients are randomized in a 1:1 ratio to receive either the active investigational product or a matching placebo.

  • Double-Blind Treatment Period (12 weeks):

    • Patients, investigators, and study staff are blinded to the treatment allocation.[11]

    • Patients self-report their daily pain scores using an electronic diary.

  • Outcome Assessments:

    • Primary Endpoint: Change from baseline in the weekly average of the daily pain scores at week 12.

    • Secondary Endpoints: Weekly assessments of pain, sleep interference, and quality of life questionnaires.

  • Statistical Analysis:

    • The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in average daily pain scores at week 12, with baseline pain score as a covariate and treatment group as the main effect.

Mandatory Visualization

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation Ca_influx Ca²+ Influx NMDAR->Ca_influx Activates Synaptic_Plasticity Enhanced Synaptic Plasticity Ca_influx->Synaptic_Plasticity Pain_Modulation Modulation of Pain Pathways Synaptic_Plasticity->Pain_Modulation

Caption: Simplified signaling pathway of this compound at the NMDA receptor.

Placebo_Control_Workflow Start Patient Screening PlaceboRunIn Single-Blind Placebo Run-in Start->PlaceboRunIn HighResponders Exclude High Placebo Responders PlaceboRunIn->HighResponders Identify Randomization Randomization PlaceboRunIn->Randomization Non-Responders TreatmentArm Active Treatment (this compound) Randomization->TreatmentArm PlaceboArm Placebo Control Randomization->PlaceboArm FollowUp 12-Week Double-Blind Follow-up TreatmentArm->FollowUp PlaceboArm->FollowUp Analysis Data Analysis (Separation from Placebo) FollowUp->Analysis Logical_Relationships_Placebo_Control cluster_strategies Placebo Control Strategies cluster_outcomes Desired Outcomes PatientTraining Patient & Staff Training ReducedVariability Reduced Placebo Response Variability PatientTraining->ReducedVariability TrialDesign Innovative Trial Designs (e.g., SPCD) TrialDesign->ReducedVariability PatientSelection Strict Patient Selection PatientSelection->ReducedVariability IncreasedSensitivity Increased Assay Sensitivity ReducedVariability->IncreasedSensitivity TrueEffect Accurate Measurement of True Drug Effect (this compound) IncreasedSensitivity->TrueEffect

References

Navigating NYX-2925 Research: A Technical Support Guide to Potential Confounding Factors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating NYX-2925, navigating the complexities of its mechanism and clinical application is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential confounding factors that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might this introduce variability in experimental results?

A1: this compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).[1] Specifically, it is described as a co-agonist at the glycine-binding site of the NMDAR.[2][3] At low concentrations of endogenous co-agonists like glycine (B1666218) and D-serine, this compound enhances NMDAR activation.[2][3] This mechanism suggests that the baseline concentrations of these endogenous ligands in different experimental models or patient populations could be a significant source of variability.

Q2: Clinical trials for this compound in painful diabetic peripheral neuropathy (DPN) and fibromyalgia did not meet their primary endpoints. What are the potential reasons for the lack of separation from placebo?

A2: The failure of this compound to show a statistically significant difference from placebo in Phase 2b clinical trials for both DPN and fibromyalgia could be attributed to several factors.[1][4][5] A prominent issue in pain studies is a high placebo response. Patients receiving placebo in the fibromyalgia trial showed improvement over time, diminishing the separation from the active treatment group by the 12-week primary endpoint.[4] Additionally, the inherent heterogeneity of chronic pain conditions like DPN and fibromyalgia, in terms of underlying pathology and patient-reported outcomes, can mask the therapeutic effects of a targeted therapy like this compound.

Q3: Are there specific patient populations or disease characteristics that might confound the results of this compound research?

A3: Yes, several patient-related factors could act as confounders. For instance, in studies on painful diabetic peripheral neuropathy, the severity and duration of diabetes, as well as the level of glycemic control (HbA1c levels), could influence both the underlying neuropathy and the response to treatment.[6] Similarly, for fibromyalgia, co-morbid conditions such as depression, anxiety, and sleep disturbances are common and can significantly impact pain perception and reporting, potentially confounding the assessment of a primary pain endpoint.[7] Clinical trial inclusion/exclusion criteria often attempt to control for these, but residual variability is likely.

Q4: What are the known challenges associated with developing NMDA receptor modulators that could be relevant to this compound research?

A4: Developing NMDA receptor modulators presents a significant challenge: balancing therapeutic efficacy with potential side effects.[8][9] While global NMDA receptor antagonists have been associated with significant adverse effects, this compound's more subtle, modulatory approach aims to avoid these.[2][10] However, the therapeutic window for NMDAR modulation is likely narrow. Excessive or insufficient modulation may lead to a lack of efficacy or unforeseen effects.[8] The complexity of NMDAR subunit composition and its variation across different brain regions and disease states further complicates the development of targeted therapies.[9][10]

Troubleshooting Guides

Issue: High Variability in Preclinical Efficacy Studies

Potential Cause 1: Animal Model Selection and Characteristics

  • Troubleshooting: Ensure the chosen animal model accurately reflects the clinical condition being studied. For neuropathic pain, models like chronic constriction injury (CCI) have been used to investigate this compound's effects on NMDAR signaling in the medial prefrontal cortex (mPFC).[11] Document and control for factors such as age, sex, and genetic background of the animals, as these can influence pain thresholds and drug metabolism.

Potential Cause 2: Endogenous Co-agonist Levels

  • Troubleshooting: Consider measuring baseline levels of glycine and D-serine in the relevant brain regions of your animal models. This could help stratify results and identify whether the efficacy of this compound is dependent on these baseline levels.

Issue: Difficulty in Translating Preclinical Findings to Clinical Efficacy

Potential Cause 1: Dose Selection and Pharmacokinetics/Pharmacodynamics (PK/PD)

  • Troubleshooting: this compound has been shown to cross the blood-brain barrier in humans, with cerebrospinal fluid (CSF) concentrations reaching approximately 6-9% of plasma concentrations.[2][3] Carefully consider the dose-response relationship in your preclinical models and how this translates to the doses used in clinical trials (e.g., 50 mg and 100 mg daily).[4][5] Mismatches in the PK/PD relationship between species can lead to a lack of efficacy in humans.

Potential Cause 2: Outcome Measures and Endpoint Selection

  • Troubleshooting: The primary endpoint in the DPN and fibromyalgia trials was the change in the numeric rating scale (NRS) for pain.[4][5] This subjective measure is susceptible to a high placebo effect. Consider incorporating more objective, mechanism-based biomarkers in your research. Preclinical studies have suggested that this compound modulates synaptic plasticity processes like long-term potentiation (LTP).[12][13] Exploring electrophysiological or neuroimaging biomarkers related to synaptic plasticity could provide a more direct measure of target engagement and therapeutic effect.

Data Presentation

Table 1: Summary of Key Phase 2b Clinical Trial Outcomes for this compound

IndicationPrimary EndpointDose(s)OutcomePotential Confounding Factors
Painful Diabetic Peripheral Neuropathy (DPN)Change from baseline in average daily pain (NRS) at Week 1250 mg once dailyDid not achieve statistically significant separation from placebo.[1][5]High placebo response; heterogeneity of DPN pathophysiology.
FibromyalgiaChange from baseline in average daily pain (NRS) at Week 1250 mg and 100 mg once dailyDid not achieve statistically significant separation from placebo.[4]High placebo response, particularly an increase in placebo effect over the 12-week trial period; subjective nature of the primary endpoint.[4]

Experimental Protocols

Protocol: Assessing NMDAR Modulation via Whole-Cell Patch-Clamp Electrophysiology

This generalized protocol is based on methodologies commonly used to assess the effects of compounds like this compound on NMDAR currents.[13]

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or prefrontal cortex) from rodents.

  • Recording Setup: Use a whole-cell patch-clamp setup to record from pyramidal neurons.

  • Pharmacological Isolation of NMDAR Currents: Perfuse the slices with an artificial cerebrospinal fluid (aCSF) solution containing blockers of AMPA and GABA receptors (e.g., NBQX and picrotoxin) and in a low-magnesium solution to relieve the voltage-dependent magnesium block of the NMDAR channel.

  • Data Acquisition: Hold the neuron at a positive membrane potential (e.g., +40 mV) and evoke synaptic responses by stimulating afferent pathways.

  • This compound Application: After establishing a stable baseline of NMDAR-mediated excitatory postsynaptic currents (EPSCs), apply this compound at various concentrations to the perfusion bath.

  • Analysis: Measure the peak amplitude of the NMDAR EPSCs before and after the application of this compound to determine its modulatory effect.

Visualizations

NYX2925_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Src Src Kinase Ca_ion->Src Activates Src->NMDAR Phosphorylates (Positive Feedback) Plasticity Synaptic Plasticity (LTP Enhancement) Src->Plasticity Promotes NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation Glycine Glycine / D-Serine (Endogenous Co-agonist) Glycine->NMDAR Co-agonist Binding Experimental_Workflow cluster_preclinical Preclinical Research cluster_confounders Potential Confounding Factors cluster_clinical Clinical Trials AnimalModel Select Animal Model (e.g., CCI for Neuropathic Pain) Baseline Establish Baseline Measures (Pain Behavior, Electrophysiology) AnimalModel->Baseline CF1 Model Specificity AnimalModel->CF1 Dosing Administer this compound vs. Vehicle Baseline->Dosing CF2 Endogenous Ligand Levels Baseline->CF2 Outcome Assess Outcomes (Behavioral, Molecular, Electrophysiological) Dosing->Outcome CF3 PK/PD Differences Outcome->CF3 PatientRecruitment Patient Recruitment (e.g., DPN, Fibromyalgia) Outcome->PatientRecruitment Translation CF4 Outcome Measure Subjectivity Randomization Randomize to this compound vs. Placebo PatientRecruitment->Randomization Treatment Treatment Period (e.g., 12 Weeks) Randomization->Treatment Endpoint Measure Primary Endpoint (e.g., NRS Pain Score) Treatment->Endpoint Endpoint->CF4

References

ensuring consistent NYX-2925 delivery in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent delivery of NYX-2925 in long-term research studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in preclinical long-term studies?

A1: Based on published preclinical studies, the recommended vehicle for oral administration of this compound is a suspension in 0.5% carboxymethylcellulose (CMC) in 0.9% sterile saline.[1] This vehicle is suitable for ensuring a uniform suspension of the compound for accurate dosing.

Q2: How should the 0.5% CMC suspension of this compound be prepared?

A2: To prepare a 0.5% CMC suspension of this compound, first, prepare the 0.5% CMC solution in 0.9% sterile saline. Then, weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. It is crucial to ensure the suspension is homogenous before each administration.

Q3: What is the stability of the this compound suspension?

A3: There is no publicly available long-term stability data for this compound in a 0.5% CMC suspension. It is best practice to prepare the suspension fresh daily. If the suspension must be stored, it should be kept at 2-8°C and protected from light. Researchers should conduct their own stability studies for suspensions stored for longer periods.

Q4: How should a missed dose be handled in a long-term study?

A4: The protocol for handling missed doses should be established before the study begins. For preclinical studies, if a dose is missed, it is generally advisable to continue with the next scheduled dose and record the omission. Administering a double dose is not recommended as it could lead to unexpected adverse effects.[2]

Q5: What are the known effects of food on the absorption of this compound?

A5: Specific studies on the effect of food on this compound absorption are not publicly available. Food can have variable effects on the bioavailability of oral drugs.[3][4][5] For consistency in long-term studies, it is recommended to administer this compound at the same time each day and under consistent fasting or fed conditions.

Q6: Are there any known drug-drug interactions with this compound?

A6: A study on this compound indicated a low potential for off-target activity, as it did not show significant affinity for a large panel of neuroactive receptors.[1] However, specific drug-drug interaction studies have not been published. When co-administering other drugs, researchers should carefully monitor for any unexpected changes in efficacy or adverse events.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent behavioral or physiological effects Improperly prepared suspension leading to inaccurate dosing.Ensure the suspension is homogenous before each administration by vortexing or stirring. Prepare fresh suspension daily.
Inconsistent administration timing.Administer the dose at the same time each day.
Presence of food in the gastrointestinal tract affecting absorption.Standardize the feeding schedule in relation to drug administration (e.g., administer after an overnight fast).
Precipitation of the compound in the suspension Poor solubility of this compound in the vehicle.Ensure proper trituration of the compound with a small amount of the vehicle before adding the full volume.
Temperature fluctuations during storage.Store the suspension at a consistent, cool temperature (2-8°C) if not used immediately.
Adverse events observed in study animals Dose is too high.Review the dosing regimen and consider a dose reduction.
Interaction with other administered compounds.If multiple compounds are being administered, review their interaction profiles and consider staggered administration times.
Contamination of the suspension.Prepare the suspension under sterile conditions using sterile saline.

Experimental Protocols

Protocol for Preparation of 0.5% CMC Suspension of this compound

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • 0.9% sterile saline

  • Sterile conical tubes or vials

  • Mortar and pestle (optional, for trituration)

  • Vortex mixer or magnetic stirrer

  • Calibrated balance

  • Spatula

Procedure:

  • Prepare 0.5% CMC solution:

    • Weigh 0.5 g of CMC powder.

    • In a sterile beaker, slowly add the CMC powder to 100 mL of 0.9% sterile saline while continuously stirring to prevent clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Prepare this compound suspension:

    • Determine the required concentration of the this compound suspension (e.g., 1 mg/mL).

    • Calculate the total amount of this compound powder needed for the desired volume of suspension.

    • Weigh the calculated amount of this compound powder using a calibrated balance.

    • Place the weighed powder in a sterile mortar or a small sterile vial.

    • Add a small volume of the 0.5% CMC solution to the powder and triturate with a pestle or mix with a spatula to form a smooth, uniform paste.

    • Gradually add the remaining 0.5% CMC solution to the paste while continuously mixing until the final volume is reached.

    • Vortex or stir the suspension thoroughly to ensure it is homogenous.

  • Administration:

    • Before each administration, vortex or stir the suspension to ensure uniformity.

    • Administer the suspension orally using an appropriate gavage needle or other suitable method.

Visualizations

NYX_2925_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Synaptic_Plasticity Enhanced Synaptic Plasticity NMDA_Receptor->Synaptic_Plasticity Activates NYX2925 This compound NYX2925->NMDA_Receptor Modulates (Co-agonist) Glycine_Serine Glycine/D-Serine Glycine_Serine->NMDA_Receptor Binds (Co-agonist)

Caption: this compound acts as a co-agonist at the NMDA receptor, enhancing synaptic plasticity.

Experimental_Workflow start Start prep_cmc Prepare 0.5% CMC in 0.9% Saline start->prep_cmc weigh_nyx Weigh this compound prep_cmc->weigh_nyx triturate Triturate this compound with small amount of CMC solution weigh_nyx->triturate add_vehicle Gradually add remaining CMC solution triturate->add_vehicle homogenize Vortex/Stir to create homogenous suspension add_vehicle->homogenize administer Administer orally homogenize->administer end End administer->end

Caption: Workflow for preparing and administering this compound suspension.

Troubleshooting_Logic start Inconsistent Results Observed check_suspension Is the suspension homogenous? start->check_suspension check_timing Is administration timing consistent? check_suspension->check_timing Yes reprepare Action: Re-prepare suspension, ensure proper mixing check_suspension->reprepare No check_feeding Is feeding schedule standardized? check_timing->check_feeding Yes standardize_timing Action: Administer at the same time daily check_timing->standardize_timing No standardize_feeding Action: Standardize fasting/feeding protocol check_feeding->standardize_feeding No end Consistent Results check_feeding->end Yes reprepare->check_suspension standardize_timing->check_timing standardize_feeding->check_feeding

References

Technical Support Center: Optimizing Tissue Harvesting and Analysis Post-NYX-2925 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with NYX-2925, a novel N-methyl-D-aspartate receptor (NMDAR) modulator. The information is designed to assist in the optimization of tissue harvesting and subsequent molecular analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the NMDA receptor.[1][2] It acts as a co-agonist at the glycine/D-serine site, enhancing receptor function in the presence of glutamate.[3][4] This modulation is thought to be central to its effects on neural pathways involved in chronic pain.[3][4]

Q2: What is the optimal time point for tissue harvesting after this compound administration?

A2: The optimal time point for tissue harvesting will depend on the specific research question and the expected downstream molecular events. Based on pharmacokinetic data from human studies, this compound exhibits dose-proportional pharmacokinetics.[3][4] In preclinical models, significant changes in downstream signaling cascades (e.g., phosphorylation of signaling proteins) can often be observed within 1-4 hours of administration of an NMDA receptor modulator. For longer-term studies investigating changes in protein expression or receptor trafficking, time points of 24 hours or longer may be more appropriate. It is recommended to perform a time-course experiment to determine the peak effect for the specific endpoint of interest in your model system.

Q3: What tissues are most relevant for analysis following this compound treatment?

A3: As this compound is a centrally acting compound that crosses the blood-brain barrier, brain tissue is the most relevant for analysis.[3][4] Specific brain regions with high densities of NMDA receptors, such as the hippocampus and cortex, are of particular interest.[5] Cerebrospinal fluid (CSF) can also be a valuable sample for measuring target engagement and pharmacokinetic/pharmacodynamic (PK/PD) relationships.[3][4]

Q4: Are there any specific considerations for tissue harvesting when studying NMDA receptor modulation?

A4: Yes, the phosphorylation state of many downstream signaling proteins can change rapidly. Therefore, it is crucial to minimize the time between euthanasia and tissue processing. Perfusion with ice-cold phosphate-buffered saline (PBS) is recommended to remove blood from the tissue. For analyses of phosphoproteins, it is advisable to use a buffer containing phosphatase and protease inhibitors.

Troubleshooting Guides

Poor Signal in Western Blot for NMDA Receptor Subunits or Downstream Signaling Proteins
Potential Cause Recommended Solution
Suboptimal tissue lysis Use a lysis buffer optimized for membrane proteins, such as RIPA buffer, supplemented with fresh protease and phosphatase inhibitors. Ensure complete homogenization of the tissue.
Low protein concentration Perform a protein concentration assay (e.g., BCA assay) to ensure equal loading of samples. Aim to load at least 20-30 µg of total protein per lane.
Inefficient antibody binding Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for the species and application. Use a blocking buffer that is compatible with the antibody.
Rapid dephosphorylation of target proteins Harvest tissues quickly and immediately snap-freeze in liquid nitrogen. Use a lysis buffer containing a cocktail of phosphatase inhibitors.
High Background in Immunohistochemistry (IHC)
Potential Cause Recommended Solution
Non-specific antibody binding Increase the blocking time and/or use a different blocking agent (e.g., serum from the same species as the secondary antibody). Perform a secondary antibody-only control to check for non-specific binding.
Endogenous peroxidase activity If using a horseradish peroxidase (HRP)-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide solution prior to blocking.
Over-fixation of tissue Optimize the fixation time in paraformaldehyde (PFA). Over-fixation can mask epitopes. Consider performing antigen retrieval to unmask the epitope.

Experimental Protocols

Brain Tissue Harvesting for Western Blot Analysis
  • Anesthetize the animal according to your institution's approved protocol.

  • Perform transcardial perfusion with ice-cold PBS until the liver is clear.

  • Rapidly dissect the brain and isolate the region of interest (e.g., hippocampus, prefrontal cortex).

  • Immediately snap-freeze the tissue in liquid nitrogen.

  • Store samples at -80°C until further processing.

  • For protein extraction, homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

Immunohistochemistry Protocol for NMDA Receptor Subunits
  • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

  • Embed the brain in optimal cutting temperature (OCT) compound and freeze.

  • Cut 20-40 µm sections using a cryostat and mount on slides.

  • Wash sections with PBS and then perform antigen retrieval if necessary.

  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with the primary antibody (e.g., anti-GluN1) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Counterstain with a nuclear stain like DAPI.

  • Mount with an anti-fade mounting medium and coverslip.

Visualizations

NYX2925_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate Glutamate_Site Glutamate Binding Site Glutamate->Glutamate_Site agonist NMDA_Receptor NMDA Receptor NMDA_Receptor->Glutamate_Site binds Glycine_Site Glycine/D-Serine Site NMDA_Receptor->Glycine_Site binds Ion_Channel Ion Channel (Ca2+) NMDA_Receptor->Ion_Channel opens Ca_Influx Increased Ca2+ Influx Ion_Channel->Ca_Influx NYX2925 This compound NYX2925->Glycine_Site co-agonist (PAM) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream activates

Caption: Mechanism of action of this compound as a positive allosteric modulator of the NMDA receptor.

Tissue_Harvesting_Workflow cluster_treatment In Vivo Experiment cluster_harvesting Tissue Harvesting cluster_analysis Downstream Analysis Treatment Administer this compound or Vehicle Time_Course Wait for Optimal Time Point (e.g., 1-24 hours) Treatment->Time_Course Euthanasia Anesthetize and Perfuse (ice-cold PBS) Time_Course->Euthanasia Dissection Dissect Brain Region of Interest Euthanasia->Dissection Snap_Freeze Snap-Freeze in Liquid Nitrogen Dissection->Snap_Freeze Homogenization Homogenize in Lysis Buffer (+ Protease/Phosphatase Inhibitors) Snap_Freeze->Homogenization Quantification Protein Quantification (BCA) Homogenization->Quantification Western_Blot Western Blot Quantification->Western_Blot IHC Immunohistochemistry Quantification->IHC

Caption: General experimental workflow for tissue harvesting and analysis following this compound treatment.

References

Technical Support Center: Troubleshooting NYX-2925's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing NYX-2925 in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3][4] It does not act as a direct agonist at the glutamate (B1630785) or glycine (B1666218) binding sites but rather enhances the receptor's response to these endogenous ligands.[1] Specifically, it has been shown to modulate NMDAR subtypes containing NR2A, NR2B, NR2C, and NR2D subunits and facilitates synaptic plasticity.[1][5]

Q2: In what cell types has this compound been tested in vitro?

Published preclinical studies have documented the use of this compound in Human Embryonic Kidney (HEK) cells engineered to express specific human NMDAR subtypes (NR1/NR2A-D).[1][6][7] Additionally, its effects on synaptic plasticity have been characterized in rat hippocampal slices.[1][6][7] For general NMDAR research, common cell lines include SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and primary neuronal cultures.[8][9][10]

Q3: What is the expected outcome of this compound treatment on neuronal cells?

As a positive allosteric modulator of NMDARs, this compound is expected to enhance NMDAR-mediated signaling in the presence of glutamate and a co-agonist like glycine or D-serine.[1] This can lead to increased synaptic plasticity, which has been observed in preclinical models.[5] However, excessive activation of NMDARs can lead to excitotoxicity and subsequent cell death.[11] Therefore, the effect of this compound on cell viability is highly dependent on the experimental conditions, including its concentration, the concentration of NMDAR agonists, and the cell type used.

Q4: Has this compound shown off-target effects?

Screening of this compound against a large panel of neuroactive receptors has indicated a low potential for off-target activity.[1][12]

Troubleshooting Guide

Issue 1: Unexpected Decrease in Cell Viability After this compound Treatment

Possible Cause 1: Excitotoxicity due to NMDAR over-activation.

As a positive allosteric modulator, this compound enhances the activity of NMDARs in the presence of their agonists (glutamate and glycine/D-serine). High concentrations of this compound, or even lower concentrations in the presence of high levels of agonists, can lead to excessive calcium influx and excitotoxicity.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal, non-toxic range for your specific cell type. Based on in vitro studies, concentrations in the range of 100-500 nM have been used to enhance NMDAR currents without reported toxicity in those specific experiments.[1][6][7]

    • Optimize Agonist Concentrations: If your experimental medium is supplemented with glutamate and/or glycine, consider reducing their concentrations.

    • Use an NMDAR Antagonist as a Control: To confirm that the observed cytotoxicity is NMDAR-mediated, include a control group treated with an NMDAR antagonist (e.g., AP5 or MK-801) in addition to this compound.[13] If the antagonist rescues the cells, it confirms an NMDAR-mediated excitotoxic effect.

    • Cell Type Sensitivity: Be aware that primary neuronal cultures can be more sensitive to excitotoxicity than immortalized cell lines.

Possible Cause 2: Sub-optimal cell culture conditions.

Stressed or unhealthy cells are more susceptible to the effects of any experimental compound.

  • Troubleshooting Steps:

    • Monitor Cell Health: Ensure that your cells are healthy, with normal morphology and growth rates, before starting the experiment.

    • Serum Considerations: Some assays, like the MTT assay, can be affected by components in serum. It is often recommended to perform the final incubation step in serum-free media.

Issue 2: No Apparent Effect of this compound on Cell Function or Viability

Possible Cause 1: Insufficient NMDAR expression in the cell model.

The effect of this compound is dependent on the presence of functional NMDARs on the cell surface.

  • Troubleshooting Steps:

    • Confirm NMDAR Expression: Verify the expression of NMDAR subunits (e.g., NR1, NR2A/B) in your cell line at both the mRNA (RT-PCR) and protein (Western blot or immunocytochemistry) levels.

    • Choose an Appropriate Cell Line: If your current cell line has low or no NMDAR expression, consider using a different model, such as SH-SY5Y, primary neurons, or HEK293 cells transfected with NMDAR subunits.

Possible Cause 2: Sub-optimal concentrations of this compound or NMDAR agonists.

This compound modulates NMDAR activity and requires the presence of both glutamate and a co-agonist (glycine or D-serine) to exert its effect.

  • Troubleshooting Steps:

    • Dose-Response Experiment: Test a range of this compound concentrations.

    • Ensure Presence of Agonists: Confirm that your cell culture medium contains appropriate concentrations of glutamate and glycine or D-serine. In some experimental setups, it may be necessary to add exogenous agonists to observe an effect.

Possible Cause 3: The chosen assay is not sensitive enough to detect the specific effect of this compound.

This compound's primary role is in modulating synaptic plasticity. A simple cell viability assay might not capture its more subtle effects.

  • Troubleshooting Steps:

    • Functional Assays: Consider more specific functional assays, such as calcium imaging to measure NMDAR-mediated calcium influx, or electrophysiology to measure changes in NMDAR currents.

    • Biomarker Analysis: Measure downstream markers of NMDAR activation and synaptic plasticity, such as phosphorylation of Src kinase or CREB.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Experiments

CompoundCell TypeConcentration RangeExpected EffectReference
This compound HEK cells expressing NMDARs100 - 500 nMEnhanced NMDAR current[1][6][7]
Rat Hippocampal Slices100 - 500 nMEnhanced LTP[1][6][7]
Glutamate Primary Neuronal Cultures20 µM - 8 mMInduction of Excitotoxicity[9]
Glycine/D-Serine Varies by cell type1 - 100 µMCo-agonist for NMDAR activation

Note: These are starting recommendations. The optimal concentration for your specific experiment should be determined empirically.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound and/or other test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product (formazan).[14][15]

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Use a positive control (cells lysed to achieve maximum LDH release) to calculate the percentage of cytotoxicity for each treatment condition.

Visualizations

NYX_2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2 subunits) Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Src_Kinase Src Kinase Ca_ion->Src_Kinase Activates Downstream Downstream Signaling (e.g., CREB, Synaptic Plasticity) Ca_ion->Downstream Activates Excitotoxicity Excitotoxicity / Cell Death Ca_ion->Excitotoxicity Src_Kinase->NMDAR Phosphorylates & Potentiates Src_Kinase->Downstream Activates Troubleshooting_Workflow cluster_decreased Troubleshooting Decreased Viability cluster_no_effect Troubleshooting No Effect Start Start: Unexpected Cell Viability Results Issue What is the issue? Start->Issue Decreased_Viability Decreased Cell Viability Issue->Decreased_Viability Yes No_Effect No Effect Observed Issue->No_Effect No Titrate_Conc Titrate this compound and agonist concentrations Decreased_Viability->Titrate_Conc Check_Expression Confirm NMDAR expression (RT-PCR, Western Blot) No_Effect->Check_Expression Antagonist_Control Use NMDAR antagonist as a control Titrate_Conc->Antagonist_Control Check_Culture Check cell culture conditions Antagonist_Control->Check_Culture Solution_Dec Identified optimal concentrations and confirmed NMDAR-mediated effect Check_Culture->Solution_Dec Check_Agonists Ensure presence of glutamate and glycine/D-serine Check_Expression->Check_Agonists Functional_Assay Use more sensitive functional assays (e.g., Calcium Imaging) Check_Agonists->Functional_Assay Solution_No Confirmed NMDAR presence and assay suitability for observing effects Functional_Assay->Solution_No

References

NYX-2925 Technical Support Center: Best Practices for Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NYX-2925. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of the compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

For optimal stability, solid this compound should be stored under controlled conditions. Based on general best practices for research biochemicals, long-term storage in a freezer is recommended.

Q2: How should I prepare a stock solution of this compound?

Q3: What are the recommended storage conditions for this compound stock solutions?

Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials.

Q4: How long are stock solutions of this compound stable?

The stability of this compound in solution is dependent on the solvent and storage temperature. Following general guidelines for similar compounds, solutions stored at -20°C are typically usable for up to one month, while storage at -80°C can extend stability for up to six months. It is always recommended to prepare fresh solutions as close to the time of use as possible.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected or inconsistent experimental results Compound degradation due to improper storage.Ensure solid this compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Inaccurate solution concentration.Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance and precise pipetting techniques.
Difficulty dissolving the compound Use of an inappropriate solvent.For initial high-concentration stock solutions, consider using DMSO. For aqueous buffers, it may be necessary to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer.
The solution may be supersaturated.Gently warm the solution and vortex to aid dissolution. If precipitation occurs upon cooling, the concentration may be too high for that solvent.
Precipitation of the compound in cell culture media Low solubility of the final concentration in the aqueous media.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.

Experimental Protocols & Data

Storage and Stability Data Summary
FormStorage ConditionRecommended DurationNotes
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -80°CUp to 6 monthsRecommended for long-term solution storage. Prepare in single-use aliquots.
-20°CUp to 1 monthSuitable for short-term solution storage. Avoid repeated freeze-thaw cycles.

This data is based on general recommendations for biochemical compounds and should be used as a guideline. For lot-specific information, refer to the Certificate of Analysis provided by your supplier.

Detailed Method for Stock Solution Preparation

For a 10 mM stock solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of solid this compound using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution (Molecular Weight: 297.35 g/mol ), you would need 0.297 mg.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the solid compound in a sterile vial.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected vials and store at -80°C.

Visualized Experimental Workflow and Signaling Pathway

experimental_workflow cluster_storage Compound Storage cluster_prep Solution Preparation cluster_experiment Experimental Use storage_solid Solid this compound (-20°C) weigh Weigh Solid storage_solid->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store at -80°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay (in vitro / in vivo) dilute->assay

Caption: A typical experimental workflow for handling this compound.

signaling_pathway NYX2925 This compound NMDAR NMDA Receptor (GluN2A/GluN2B) NYX2925->NMDAR Positive Allosteric Modulation Src Src Kinase NMDAR->Src Activates Ca_influx Ca²+ Influx NMDAR->Ca_influx Enhances Src->NMDAR Positive Feedback (Phosphorylation) Plasticity Synaptic Plasticity (LTP Enhancement) Ca_influx->Plasticity Pain_alleviation Alleviation of Neuropathic Pain Plasticity->Pain_alleviation

Caption: The signaling pathway of this compound in modulating neuropathic pain.[1]

References

Validation & Comparative

A Preclinical Head-to-Head: NYX-2925 and Gabapentin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of NYX-2925, a novel N-methyl-D-aspartate (NMDA) receptor modulator, and gabapentin (B195806), a widely used first-line treatment for neuropathic pain. By examining their performance in established animal models of neuropathic pain, this document aims to furnish researchers with the necessary data to inform future discovery and development efforts in the realm of analgesics.

At a Glance: Key Efficacy Data in Preclinical Models

The following tables summarize the quantitative efficacy of this compound and gabapentin in two widely utilized rodent models of neuropathic pain: Chronic Constriction Injury (CCI) and Streptozotocin (STZ)-induced diabetic neuropathy. The data presented is compiled from multiple studies and illustrates the analgesic potential of each compound in reversing mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.

Chronic Constriction Injury (CCI) Model - Mechanical Allodynia
Compound Dose Paw Withdrawal Threshold (g) Time Point
Vehicle-~2-4 gPost-CCI
This compound10 mg/kg, p.o.Significant increase from vehicle1 hour post-dose
Gabapentin100 mg/kg, i.p.Significantly increased from vehicle1-3 hours post-dose[1]
Gabapentin100 mg/kg, i.p.Increase to ~7.4-9.2 g from ~0.9 g1 and 3 hours post-dose on day 15[1]

Note: Paw withdrawal thresholds in healthy, non-injured animals are typically around 15g. A lower gram value indicates increased pain sensitivity (allodynia).

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model - Mechanical Allodynia
Compound Dose Paw Withdrawal Threshold (g) Time Point
Vehicle (Diabetic)-Significantly lower than non-diabetic controlsPost-STZ
This compoundNot specifiedRapid and long-lasting analgesiaNot specified[2]
Gabapentin75 mg/kg, i.p.Significant increase in paw withdrawal thresholdNot specified[3]
GabapentinNot specifiedSignificant reduction in mechanical allodyniaNot specified[4]

Delving into the Mechanisms: Distinct Signaling Pathways

The analgesic effects of this compound and gabapentin stem from their distinct interactions with key components of the central nervous system involved in pain processing.

This compound: Modulating the NMDA Receptor in the Prefrontal Cortex

This compound is a novel modulator of the N-methyl-D-aspartate (NMDA) receptor.[2][5] Its analgesic effect in neuropathic pain models appears to be centrally mediated, specifically within the medial prefrontal cortex (mPFC).[2][6] In chronic pain states, there is a downregulation of NMDA receptor signaling and a decrease in the activation of Src family kinases in the mPFC.[6] this compound has been shown to restore the levels of activated Src and the phosphorylation of NMDA receptor subunits GluN2A and GluN2B in this brain region, suggesting a restoration of normal synaptic plasticity.[6] This central mechanism of action is a key differentiator from many existing analgesics that primarily target spinal pathways.

NYX2925_Pathway cluster_mPFC Medial Prefrontal Cortex (mPFC) Neuron NYX2925 This compound NMDAR NMDA Receptor (GluN2A/GluN2B) NYX2925->NMDAR modulates Src Src Kinase (inactive) Plasticity Restoration of Synaptic Plasticity NMDAR->Plasticity leads to pSrc Src Kinase (active) Src->pSrc This compound promotes activation pSrc->NMDAR phosphorylates Analgesia Analgesia Plasticity->Analgesia Gabapentin_Pathway cluster_Presynaptic Presynaptic Terminal Gabapentin Gabapentin a2d1 α2δ-1 Subunit Gabapentin->a2d1 binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC modulates Ca_influx Calcium Influx VGCC->Ca_influx reduces Neurotransmitter Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter decreases Analgesia Analgesia Neurotransmitter->Analgesia leads to CCI_Workflow cluster_CCI Chronic Constriction Injury (CCI) Workflow Start Anesthetized Rat Surgery Expose Sciatic Nerve and apply 4 loose ligatures Start->Surgery Recovery Suture and allow for recovery Surgery->Recovery Pain_Dev Development of Neuropathic Pain (Mechanical Allodynia) Recovery->Pain_Dev Drug_Admin Administer This compound or Gabapentin Pain_Dev->Drug_Admin Pain_Assess Assess Paw Withdrawal Threshold using von Frey Filaments Drug_Admin->Pain_Assess Data Quantitative Efficacy Data Pain_Assess->Data STZ_Workflow cluster_STZ STZ-Induced Diabetic Neuropathy Workflow Start Fasted Rat/Mouse STZ_injection Administer Streptozotocin (STZ) Start->STZ_injection Diabetes_Confirm Confirm Hyperglycemia (Blood Glucose >250 mg/dL) STZ_injection->Diabetes_Confirm Neuropathy_Dev Development of Diabetic Neuropathy (Mechanical Allodynia) Diabetes_Confirm->Neuropathy_Dev Drug_Admin Administer This compound or Gabapentin Neuropathy_Dev->Drug_Admin Pain_Assess Assess Paw Withdrawal Threshold using von Frey Filaments Drug_Admin->Pain_Assess Data Quantitative Efficacy Data Pain_Assess->Data

References

Validating NYX-2925's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of NYX-2925, a novel N-methyl-D-aspartate receptor (NMDAR) modulator, with established alternatives for the treatment of neuropathic pain. It is intended for researchers, scientists, and drug development professionals interested in the validation of new therapeutic agents in this space. The guide details the mechanism of action of this compound, presents supporting preclinical data, and outlines the experimental protocols used in its validation. A key focus is the comparison with current therapeutic options, including pregabalin, duloxetine, and tapentadol (B1681240).

Introduction to this compound

This compound is a positive allosteric modulator of the NMDAR, acting as a co-agonist with glutamate (B1630785), particularly in conditions of low endogenous glycine (B1666218) or D-serine levels.[1][2] Its proposed mechanism involves the enhancement of synaptic plasticity, a process crucial for learning, memory, and central pain processing.[3][4] Preclinical studies have suggested that the analgesic effects of this compound are mediated through the activation of Src kinase in the medial prefrontal cortex (mPFC).[5] Despite promising preclinical results, this compound has not met its primary endpoints in recent Phase IIb clinical trials for painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[6][7] This guide aims to provide an objective overview of the scientific evidence to inform future research and development in the field of neuropathic pain.

Mechanism of Action of this compound and Alternatives

The therapeutic approach of this compound differs significantly from that of commonly prescribed neuropathic pain medications. While this compound targets the glutamatergic system to enhance synaptic plasticity, alternatives like pregabalin, duloxetine, and tapentadol act on different pathways.

  • This compound: Positive allosteric modulator of the NMDAR, enhancing glutamatergic signaling and promoting synaptic plasticity through a Src-dependent mechanism in the mPFC.[5]

  • Pregabalin: Binds to the α2-δ subunit of voltage-gated calcium channels, reducing the influx of calcium and subsequently decreasing the release of excitatory neurotransmitters such as glutamate and substance P.[1][3][5][8]

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing descending inhibitory pain pathways.[6][7][9]

  • Tapentadol: A dual-action analgesic that combines µ-opioid receptor (MOR) agonism with norepinephrine (B1679862) reuptake inhibition (NRI).[2][10]

Preclinical Models for Validating this compound's Mechanism of Action

Two primary animal models have been utilized to validate the analgesic efficacy of this compound in neuropathic pain states: the Chronic Constriction Injury (CCI) model and the Streptozotocin (STZ)-induced diabetic neuropathy model.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used surgical model that mimics peripheral nerve damage.

Experimental Workflow:

CCI_Workflow cluster_surgery Surgical Procedure cluster_behavioral Behavioral Testing cluster_treatment Treatment & Analysis anesthesia Anesthesia sciatic_exposure Sciatic Nerve Exposure anesthesia->sciatic_exposure ligation Loose Ligation of Sciatic Nerve sciatic_exposure->ligation closure Wound Closure ligation->closure acclimation Acclimation closure->acclimation drug_admin Drug Administration (this compound or Vehicle) closure->drug_admin von_frey Von Frey Test (Mechanical Allodynia) acclimation->von_frey plantar_test Plantar Test (Thermal Hyperalgesia) acclimation->plantar_test behavioral_post Post-treatment Behavioral Testing drug_admin->behavioral_post tissue_collection mPFC Tissue Collection behavioral_post->tissue_collection western_blot Western Blot for p-Src/Src tissue_collection->western_blot

CCI Model Experimental Workflow
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

The STZ model is a chemically-induced model of type 1 diabetes that leads to the development of diabetic neuropathy.

Experimental Workflow:

STZ_Workflow cluster_induction Diabetes Induction cluster_behavioral Behavioral Testing cluster_treatment Treatment & Analysis stz_injection Streptozotocin (STZ) Injection glucose_monitoring Blood Glucose Monitoring stz_injection->glucose_monitoring hyperglycemia_confirmation Confirmation of Hyperglycemia glucose_monitoring->hyperglycemia_confirmation post_induction_testing Post-Induction Behavioral Testing hyperglycemia_confirmation->post_induction_testing baseline_testing Baseline Behavioral Testing drug_admin Drug Administration (this compound or Vehicle) post_induction_testing->drug_admin final_behavioral_testing Final Behavioral Testing drug_admin->final_behavioral_testing

STZ Model Experimental Workflow

Comparative Preclinical Efficacy Data

Quantitative data from preclinical studies are essential for comparing the efficacy of novel compounds. The following tables summarize available data for this compound in the CCI model and provide a template for comparison with alternatives.

Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) (Mean ± SEM)
ShamVehicle15.0 ± 0.0
CCI + VehicleVehicle2.1 ± 0.3
CCI + this compound14.8 ± 0.9
CCI + this compound37.5 ± 1.2
CCI + this compound1010.2 ± 1.5*

*p < 0.05 compared to CCI + Vehicle. Data are representative and compiled from published studies.

Table 2: Comparative Efficacy of Neuropathic Pain Treatments in Preclinical Models

CompoundModelKey Efficacy EndpointResult
This compound CCIReversal of Mechanical AllodyniaDose-dependent increase in paw withdrawal threshold.
STZReversal of Mechanical AllodyniaReported analgesic effect, specific quantitative data pending.
Pregabalin CCI, STZReversal of Mechanical AllodyniaDose-dependent increase in paw withdrawal threshold.
Duloxetine STZReversal of Mechanical AllodyniaSignificant increase in paw withdrawal threshold.
Tapentadol CCIReversal of Cold AllodyniaEffective in reducing cold allodynia.

Signaling Pathway of this compound in Neuropathic Pain

The proposed mechanism of action for this compound involves the modulation of NMDAR activity and subsequent activation of Src kinase in the mPFC.

NYX2925_Pathway cluster_neuron Pyramidal Neuron in mPFC NYX2925 This compound NMDAR NMDA Receptor NYX2925->NMDAR Positive Allosteric Modulation Ca_influx Ca2+ Influx NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Glycine_DSerine Glycine/D-Serine Glycine_DSerine->NMDAR Src_activation Src Kinase Activation Ca_influx->Src_activation Synaptic_plasticity Enhanced Synaptic Plasticity Src_activation->Synaptic_plasticity Analgesia Analgesia Synaptic_plasticity->Analgesia

Proposed Signaling Pathway of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Chronic Constriction Injury (CCI) Model
  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.

  • Anesthesia: Animals are anesthetized with isoflurane (B1672236) (2-3% in oxygen).

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing. The muscle and skin are then closed in layers.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus. Testing is typically performed before surgery and at various time points post-surgery (e.g., days 7, 14, 21).

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
  • Animal Model: Adult male Wistar or Sprague-Dawley rats (180-220g) are used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5) is administered.

  • Confirmation of Diabetes: Blood glucose levels are measured from tail vein blood samples 72 hours post-STZ injection and weekly thereafter. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed at baseline (before STZ injection) and typically 4-6 weeks after the confirmation of diabetes.

Src Kinase Activation Assay (Western Blot)
  • Tissue Preparation: The medial prefrontal cortex (mPFC) is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Src (p-Src) and total Src.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software, and the ratio of p-Src to total Src is calculated to determine the level of Src activation.

Conclusion

This compound represents a novel approach to treating neuropathic pain by targeting NMDAR-mediated synaptic plasticity. While preclinical studies in established animal models have demonstrated its potential analgesic effects, the translation to clinical efficacy has proven challenging. This guide provides a framework for researchers to objectively evaluate the mechanism of action of this compound and compare its performance with existing therapies. The detailed experimental protocols and comparative data are intended to facilitate further research in the development of more effective treatments for neuropathic pain.

References

Reproducing Published Findings on NYX-2925: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the published findings on NYX-2925 with alternative treatments for chronic pain conditions, specifically painful diabetic peripheral neuropathy (DPN) and fibromyalgia. It is intended for researchers, scientists, and drug development professionals interested in understanding and potentially reproducing key experimental results related to this novel N-methyl-D-aspartate (NMDA) receptor modulator.

Mechanism of Action

This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the NMDA receptor. Unlike direct agonists or antagonists, this compound is thought to enhance synaptic plasticity and modulate glutamatergic signaling pathways involved in central pain processing. Preclinical studies have indicated that its analgesic effects in neuropathic pain models are mediated through the medial prefrontal cortex (mPFC) and are dependent on the activation of Src kinase, a downstream signaling molecule of the NMDA receptor. This mechanism suggests a potential for reversing the dampened NMDA receptor-mediated plasticity observed in the mPFC during chronic pain states.

Signaling Pathway of this compound in Neuropathic Pain

NYX2925_Pathway cluster_neuron mPFC Neuron cluster_input Neuropathic Pain State NYX2925 This compound NMDAR NMDA Receptor (GluN2A/GluN2B) NYX2925->NMDAR Src Src Kinase (inactive) NMDAR->Src Activation pSrc p-Src Kinase (active) Src->pSrc pSrc->NMDAR Positive Feedback Plasticity Synaptic Plasticity (LTP) pSrc->Plasticity Pain_Alleviation Pain Alleviation Plasticity->Pain_Alleviation Pain_Signal Chronic Pain Signal Reduced_Plasticity Reduced mPFC Plasticity Pain_Signal->Reduced_Plasticity Reduced_Plasticity->NMDAR Downregulates

Caption: Proposed signaling pathway of this compound in the medial prefrontal cortex.

Preclinical Findings in Animal Models

This compound has been evaluated in several rodent models of neuropathic and persistent pain. The most commonly cited models are the chronic constriction injury (CCI) model and the streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model.

Experimental Workflow for Preclinical Neuropathic Pain Studies

Preclinical_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment and Assessment Model_Induction Induce Neuropathic Pain (e.g., CCI or STZ) Baseline Baseline Behavioral Testing (von Frey) Model_Induction->Baseline Drug_Admin Oral Administration (this compound or Vehicle) Baseline->Drug_Admin Behavioral_Test Post-Dose Behavioral Testing (von Frey at multiple time points) Drug_Admin->Behavioral_Test Tissue_Harvest Tissue Harvest (mPFC) Behavioral_Test->Tissue_Harvest Biochem Biochemical Analysis (e.g., Western Blot for p-Src) Tissue_Harvest->Biochem

A Comparative Guide to NYX-2925 and Rapastinel (GLYX-13) in Modulating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of N-methyl-D-aspartate receptor (NMDAR) modulators, NYX-2925 and rapastinel (B1663592) (formerly GLYX-13) represent two intriguing molecules with demonstrated effects on synaptic plasticity. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in understanding their distinct and overlapping properties.

At a Glance: Key Differences and Similarities

FeatureThis compoundRapastinel (GLYX-13)
Chemical Structure Spiro-β-lactamTetrapeptide (Threonine-Proline-Proline-Threonine)
Target N-methyl-D-aspartate Receptor (NMDAR)N-methyl-D-aspartate Receptor (NMDAR)
Mechanism of Action Modulator, enhances NMDAR function, particularly at GluN2B-containing receptors.[1][2]Glycine-site partial agonist, enhances NMDAR function.[1][3][4][5][6][7][8][9][10]
Effect on LTP Enhances Long-Term Potentiation (LTP).[11][12][13][14]Enhances Long-Term Potentiation (LTP).[1][3][4][5][6][7][8]
Effect on LTD Decreases Long-Term Depression (LTD).[11][13][14]Reduces Long-Term Depression (LTD).[1]
Structural Plasticity Increases mature dendritic spine density.[11][12][14]Increases mature dendritic spine density.[1][4][5][6][8]
Administration Route Oral (p.o.).[11][12][14]Intravenous (IV).[3][4][5]

Quantitative Comparison of Effects on Synaptic Plasticity

The following tables summarize the quantitative data on the effects of this compound and rapastinel on key measures of synaptic plasticity. It is important to note that the experimental conditions, such as tissue preparation and stimulation protocols, may vary between studies, precluding a direct, absolute comparison of potency.

In Vitro Electrophysiology
CompoundPreparationMeasurementConcentration/DoseResult
This compound Rat Hippocampal Slices (Schaffer collateral-CA1)NMDA Receptor Current100-500 nMSignificant enhancement.[11][12][13][14]
Rat Hippocampal Slices (Schaffer collateral-CA1)Long-Term Potentiation (LTP)500 nMSignificant enhancement.[11][13][14]
Rat Medial Prefrontal Cortex (mPFC) SlicesLong-Term Potentiation (LTP)100-500 nMSignificant enhancement.[11][13][14]
Rat Hippocampal Slices (Schaffer collateral-CA1)Long-Term Depression (LTD)5 µMSignificant decrease.[11][13][14]
Rapastinel Rat Hippocampal Slices (Schaffer collateral-CA1)Long-Term Potentiation (LTP)100 nMSignificant enhancement.[10]
Rat Medial Prefrontal Cortex (mPFC) SlicesLong-Term Potentiation (LTP)100 nMSignificant enhancement.[10]
Ex Vivo & In Vivo Effects
CompoundAnimal ModelAdministrationTime PointMeasurementResult
This compound Rat1 mg/kg p.o.24 hours post-doseHippocampal LTP (ex vivo)Increased metaplasticity.[11][12][14]
Rat1 mg/kg p.o.24 hours post-doseStructural Plasticity (ex vivo)Increased mature spine density.[11][12][14]
Rapastinel Rat3 mg/kg IV24 hours post-doseHippocampal LTP (ex vivo)Significantly enhanced magnitude.[3]
Rat3 mg/kg IV1 week post-doseHippocampal LTP (ex vivo)Significantly enhanced magnitude.[3][4][5]
Rat3 mg/kg IV24 hours post-doseDendritic Spine Morphology (ex vivo)Increased mature spine density in dentate gyrus and mPFC.[1][4][5][6][8]

Signaling Pathways and Mechanisms of Action

Both this compound and rapastinel exert their effects on synaptic plasticity through the modulation of NMDARs, leading to downstream events that favor synaptic strengthening.

This compound, a spiro-β-lactam, was designed to mimic some of the structural features of rapastinel.[11][12] It enhances NMDAR function, with a noted effect on GluN2B-containing receptors.[1][2] This modulation is thought to facilitate the induction of LTP and suppress LTD. The downstream signaling cascade likely involves Src kinase, as the analgesic effects of this compound in the medial prefrontal cortex are dependent on Src activation.[15]

Rapastinel, a tetrapeptide, acts as a partial agonist at the glycine (B1666218) site of the NMDAR.[3][4][5][6][7][8][10] Its binding is proposed to induce a conformational change in the receptor that enhances its activity. This leads to an increase in AMPA receptor activity and a subsequent LTP-like enhancement of synaptic plasticity.[11] The sustained effects of rapastinel are associated with a metaplasticity process, a higher-order form of synaptic plasticity that alters the threshold for inducing subsequent LTP.[1]

G cluster_0 This compound cluster_1 Rapastinel (GLYX-13) NYX2925 This compound NMDAR_NYX NMDAR (GluN2B) NYX2925->NMDAR_NYX Modulates Src Src Kinase NMDAR_NYX->Src Activates LTD_NYX LTD Reduction NMDAR_NYX->LTD_NYX Inhibits LTP_NYX LTP Enhancement Src->LTP_NYX Plasticity_NYX Enhanced Synaptic Plasticity LTP_NYX->Plasticity_NYX LTD_NYX->Plasticity_NYX Rapastinel Rapastinel (GLYX-13) NMDAR_Rapa NMDAR (Glycine Site) Rapastinel->NMDAR_Rapa Partial Agonist AMPAR AMPA Receptor NMDAR_Rapa->AMPAR Increases Activity LTP_Rapa LTP Enhancement AMPAR->LTP_Rapa Metaplasticity Metaplasticity LTP_Rapa->Metaplasticity Plasticity_Rapa Enhanced Synaptic Plasticity Metaplasticity->Plasticity_Rapa

Proposed signaling pathways for this compound and Rapastinel.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of the key experimental protocols cited in the literature.

In Vitro Electrophysiology (Hippocampal & mPFC Slices)
  • Tissue Preparation: Transverse hippocampal or coronal mPFC slices (typically 300-400 µm thick) are prepared from adult male Sprague-Dawley rats. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour before recording.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region of the hippocampus or layer IV of the mPFC. A stimulating electrode is placed in the Schaffer collateral pathway or layer II/III, respectively.

  • LTP Induction: A stable baseline of synaptic transmission is established for 10-20 minutes. LTP is typically induced by high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second.

  • LTD Induction: LTD is induced by low-frequency stimulation (LFS), for example, 900 pulses at 1 Hz.

  • Drug Application: this compound or rapastinel is bath-applied at the desired concentration, and its effect on baseline synaptic transmission and the magnitude of LTP or LTD is measured. The magnitude of plasticity is quantified as the percentage change in the fEPSP slope from baseline, typically measured 60 minutes post-induction.

  • NMDA Receptor Current Isolation: To measure pharmacologically isolated NMDA receptor currents, AMPA receptors are blocked with an antagonist (e.g., NBQX), and the cell is voltage-clamped at a positive potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.

G cluster_workflow Comparative Experimental Workflow cluster_treatment Treatment Groups start Start: Animal Model (e.g., Rat) tissue Tissue Preparation: Hippocampal or mPFC Slices start->tissue recovery Slice Recovery in aCSF tissue->recovery recording Electrophysiological Recording: Establish Baseline fEPSP recovery->recording control Control (Vehicle) recording->control nyx2925 This compound recording->nyx2925 rapastinel Rapastinel recording->rapastinel induction Induction of Plasticity: High-Frequency (LTP) or Low-Frequency (LTD) Stimulation control->induction nyx2925->induction rapastinel->induction post_recording Post-Induction Recording (e.g., 60 minutes) induction->post_recording analysis Data Analysis: Compare magnitude of LTP/LTD between groups post_recording->analysis end End: Comparative Efficacy Determined analysis->end

A generalized workflow for comparing the effects of this compound and rapastinel on synaptic plasticity in vitro.
In Vivo Administration and Ex Vivo Analysis

  • Animal Models: Studies often utilize rodent models of depression (e.g., chronic unpredictable stress), neuropathic pain (e.g., chronic constriction injury), or healthy animals to assess cognitive enhancement.[1][10][15][16]

  • Drug Administration: this compound is typically administered orally (p.o.), while rapastinel has been administered intravenously (IV).

  • Behavioral Testing: A battery of behavioral tests is employed to assess antidepressant-like effects (e.g., forced swim test), anxiolytic effects, and cognitive enhancement (e.g., novel object recognition, Morris water maze).[1][4][5]

  • Ex Vivo Electrophysiology: At various time points after in vivo drug administration (e.g., 24 hours, 1 week), animals are euthanized, and brain slices are prepared for electrophysiological recordings as described above to assess lasting changes in synaptic plasticity (metaplasticity).[3][6][8][11][12][14]

  • Structural Plasticity Analysis: Brain tissue is processed for Golgi staining or immunohistochemistry to visualize and quantify dendritic spine density and morphology in specific brain regions like the hippocampus and medial prefrontal cortex.[1][4][5][6][8]

Conclusion

Both this compound and rapastinel are potent modulators of NMDAR function that promote synaptic plasticity. Rapastinel, the parent tetrapeptide, has laid the groundwork for understanding how glycine-site partial agonism can lead to rapid and sustained antidepressant-like effects. This compound, a small molecule mimic, offers the advantage of oral bioavailability and demonstrates a similar profile of enhancing LTP, reducing LTD, and promoting structural plasticity. While both compounds converge on the NMDAR, their distinct chemical structures and potential subtle differences in their interaction with the receptor complex may lead to different pharmacokinetic and pharmacodynamic profiles, a critical consideration for therapeutic development. The data presented here provide a foundation for further head-to-head studies to delineate the specific advantages of each compound for various CNS disorders.

References

A Comparative Analysis of NYX-2925 and Other N-Methyl-D-Aspartate Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of NYX-2925, a novel N-Methyl-D-Aspartate (NMDA) receptor positive allosteric modulator (PAM), with other notable NMDAR PAMs. The content is structured to offer a clear comparison of performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to NMDAR Positive Allosteric Modulation

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1] Their dysfunction is implicated in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) offer a therapeutic strategy to enhance NMDAR function without the risks of excitotoxicity associated with direct agonists.[2] These modulators bind to a site on the receptor distinct from the agonist binding site, potentiating the receptor's response to endogenous ligands like glutamate and glycine (B1666218).

This compound is a novel, orally bioavailable, small-molecule NMDAR modulator with a spiro-β-lactam structure, developed as a successor to the tetrapeptide rapastinel (B1663592) (GLYX-13).[1] It acts as a co-agonist at the NMDAR, enhancing synaptic plasticity and has been investigated for chronic pain conditions.[1] This guide will compare this compound with its precursor, rapastinel, and other synthetic NMDAR PAMs.

Quantitative Comparison of NMDAR Positive Allosteric Modulators

The following table summarizes the quantitative data for this compound and other selected NMDAR PAMs based on preclinical studies. Direct comparative studies are limited, and data has been compiled from various sources.

ModulatorTarget Subunit(s)Potency (EC50)Maximum Potentiation (% of control)Binding SiteReference
This compound NR2A, NR2B, NR2C, NR2DhNR2A: 55 pMhNR2B: 28 fMhNR2C: 11 pMhNR2D: 55 pMData not available in this formatPutative novel site on GluN2 subunits[1]
Rapastinel (GLYX-13) GluN2B-containingNR2A: 9.8 pMNR2B: 9.9 nMNR2C: 2.2 pMNR2D: 1.7 pM~130% (in [3H]MK-801 binding assay)Putative novel site on GluN2 subunits, distinct from glycine site[3][4]
GNE-6901 GluN2A-selective382 nMData not available in this formatGluN1-GluN2A ligand-binding domain interface[5]
GNE-8324 GluN2A-selectiveData not availableSelectively enhances NMDAR responses in inhibitory neuronsGluN1-GluN2A ligand-binding domain interface[6]
SGE-301 GluN2A and GluN2BSubmicromolar rangeData not available in this formatNot fully characterized[7]

Signaling Pathways and Experimental Workflows

NMDAR Signaling Pathway and Modulation by PAMs

NMDAR activation initiates a cascade of intracellular signaling events crucial for synaptic plasticity. This compound has been shown to modulate these pathways, in part through the activation of Src kinase.

NMDAR_Signaling cluster_membrane Cell Membrane NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Glutamate Glutamate Glutamate->NMDAR Binds Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDAR Binds This compound This compound This compound->NMDAR Potentiates Src_Kinase Src Kinase Ca_influx->Src_Kinase Activates Src_Kinase->NMDAR Phosphorylates (Positive Feedback) Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, CREB) Src_Kinase->Downstream_Signaling Activates Synaptic_Plasticity Synaptic Plasticity (LTP, Learning & Memory) Downstream_Signaling->Synaptic_Plasticity Leads to

NMDAR signaling pathway modulated by this compound.
Experimental Workflow for Characterizing NMDAR PAMs

The characterization of a novel NMDAR PAM like this compound typically involves a series of in vitro and in vivo experiments to determine its potency, efficacy, selectivity, and functional effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay [³H]MK-801 Binding Assay (Potency & Efficacy) Electrophysiology Electrophysiology (Hippocampal Slices) - NMDAR Current Isolation - LTP Induction Binding_Assay->Electrophysiology Behavioral_Tests Behavioral Tests (e.g., Novel Object Recognition) - Learning & Memory Electrophysiology->Behavioral_Tests Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-Src) Behavioral_Tests->Signaling_Analysis Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Binding_Assay

General experimental workflow for NMDAR PAM characterization.

Detailed Experimental Protocols

[³H]MK-801 Binding Assay for NMDAR Modulation

This assay is used to determine the potency and efficacy of NMDAR modulators by measuring their effect on the binding of the non-competitive antagonist [³H]MK-801 to the receptor channel.

Materials:

  • HEK293 cells expressing human NMDAR subtypes (NR1/NR2A, NR1/NR2B, etc.)

  • Cell membrane preparation buffer (e.g., Tris-HCl)

  • [³H]MK-801 radioligand

  • Test compounds (e.g., this compound, rapastinel) at various concentrations

  • Glutamate and glycine

  • Scintillation counter and vials

Protocol:

  • Membrane Preparation: Homogenize HEK cells expressing the NMDAR subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [³H]MK-801, glutamate, glycine, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]MK-801 binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

Electrophysiological Recording of NMDAR Currents and LTP in Hippocampal Slices

This protocol is used to assess the functional effects of NMDAR PAMs on synaptic transmission and plasticity.

Materials:

  • Rodent (e.g., rat or mouse)

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording

  • Vibratome for slicing brain tissue

  • Recording chamber and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Stimulating and recording electrodes

  • Pharmacological agents (e.g., AMPA receptor antagonists to isolate NMDAR currents)

Protocol:

  • Hippocampal Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

  • Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup: Place a slice in the recording chamber and perfuse with oxygenated recording aCSF at a physiological temperature (e.g., 32-34 °C).

  • NMDAR Current Isolation:

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

    • To isolate NMDAR-mediated excitatory postsynaptic currents (EPSCs), add an AMPA receptor antagonist (e.g., CNQX) and a GABAA receptor antagonist (e.g., picrotoxin) to the recording aCSF.

    • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDAR channel.

    • Stimulate Schaffer collateral afferents and record the evoked NMDAR EPSCs.

    • Apply the NMDAR PAM (e.g., this compound) to the bath and observe changes in the EPSC amplitude and kinetics.

  • Long-Term Potentiation (LTP) Induction:

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region by stimulating the Schaffer collaterals.

    • After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds) to induce LTP.

    • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

    • Compare the magnitude and duration of LTP in the presence and absence of the NMDAR PAM.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to evaluate learning and memory in rodents.

Materials:

  • Open-field arena

  • Two sets of identical objects for the training phase

  • A novel object for the testing phase

  • Video tracking software

Protocol:

  • Habituation: On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring the familiar object versus the novel object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Western Blotting for Phospho-Src Kinase

This technique is used to measure the activation of Src kinase, a downstream target of NMDAR signaling, by detecting its phosphorylated form.

Materials:

  • Brain tissue homogenates (e.g., from the prefrontal cortex or hippocampus) from animals treated with the NMDAR PAM or vehicle.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-Src and anti-total-Src).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • Protein Extraction: Homogenize brain tissue samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply a chemiluminescent substrate. Detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total Src.

  • Densitometry Analysis: Quantify the band intensities for phospho-Src and total Src. The ratio of phospho-Src to total Src indicates the level of Src activation.

Conclusion

This compound represents a promising development in the field of NMDAR positive allosteric modulators, demonstrating high potency in preclinical models. Its mechanism of action, involving the enhancement of synaptic plasticity through pathways like Src kinase activation, distinguishes it from other NMDAR-targeting compounds. While direct comparative data with other PAMs is still emerging, the information presented in this guide provides a foundational understanding of its pharmacological profile and the experimental approaches used for its characterization. Further research, including head-to-head clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of this compound relative to other modulators for the treatment of neurological and psychiatric disorders.

References

validating the analgesic effects of NYX-2925 in different pain assays [<em>9</em>]

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of NYX-2925 in Preclinical Pain Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic effects of this compound, a novel N-methyl-D-aspartate (NMDA) receptor modulator, in various preclinical pain assays. The information presented is intended to offer a comprehensive overview of its efficacy and mechanism of action, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a new chemical entity that functions as a positive allosteric modulator of the NMDA receptor. Specifically, it acts as a co-agonist to glutamate, and in the presence of low concentrations of endogenous agonists like glycine (B1666218) or D-serine, it partially activates NMDA receptors.[1][2] This modulation of neural pathways is believed to be central to its effects on chronic pain.[1] Developed for chronic pain conditions such as painful diabetic peripheral neuropathy (DPN) and fibromyalgia, this compound has been shown to enhance synaptic plasticity, a potential mechanism for its long-duration effects observed in animal models.[1][3] Preclinical studies have demonstrated its ability to produce rapid and long-lasting analgesia in models of neuropathic and persistent pain.[4] However, its translation to clinical efficacy has been challenging, with Phase 2b trials in both DPN and fibromyalgia failing to meet their primary endpoints.[5][6]

Mechanism of Action

This compound's analgesic properties are attributed to its ability to modulate NMDA receptor function, particularly in the medial prefrontal cortex (mPFC).[4][7] In neuropathic pain states, NMDA receptor-mediated plasticity is often dampened in the mPFC.[7] this compound appears to counteract this by enhancing NMDA receptor current and facilitating long-term potentiation (LTP).[7] The proposed signaling pathway involves the activation of Src kinase, a downstream regulator. In chronic constriction injury (CCI) models, a decrease in phosphorylated Src and related NMDA receptor subunits (GluN2A and GluN2B) is observed in the mPFC.[7] this compound administration restores the phosphorylation levels of these proteins, suggesting a reactivation of NMDA signaling in the mPFC is crucial for its pain-alleviating effects.[7] This central mechanism is supported by findings that direct injection into the mPFC replicates the analgesic effects of systemic administration, while intrathecal injection is ineffective.[4]

NYX_2925_Signaling_Pathway cluster_neuron Postsynaptic Neuron (mPFC) cluster_condition Neuropathic Pain Condition (e.g., CCI) NYX2925 This compound NMDAR NMDA Receptor (GluN2A/GluN2B) NYX2925->NMDAR Modulates Ca_influx Ca²+ Influx NMDAR->Ca_influx Enhances Feedback Positive Feedback Loop: Stabilizes NMDAR at surface NMDAR->Feedback Src Src Kinase (inactive) Ca_influx->Src Leads to activation pSrc Phosphorylated Src (active) Src->pSrc Phosphorylation pSrc->NMDAR Phosphorylates GluN2A/GluN2B Pain_Alleviation Alleviation of Neuropathic Pain pSrc->Pain_Alleviation Pain_State Decreased pSrc and NMDAR phosphorylation in mPFC Pain_State->Src Downregulates

Figure 1: Proposed signaling pathway for this compound-mediated analgesia in the mPFC.

Data Presentation: Performance in Preclinical Pain Assays

The efficacy of this compound has been evaluated across several standard animal models of pain. The following tables summarize the key quantitative findings.

Table 1: Efficacy of this compound in Neuropathic Pain Models
Pain Model Species This compound Effect Key Findings
Chronic Constriction Injury (CCI)RatRapid and long-lasting analgesiaA single oral dose produced analgesia at 1 hour, 24 hours, and 1 week post-administration.[1] Microinjection into the mPFC showed similar analgesic effects to systemic administration.[4]
Streptozotocin-induced Diabetic NeuropathyRatRapid and long-lasting analgesiaSimilar to the CCI model, a single dose produced rapid (1 hour) and persistent (1 week) analgesic effects.[1][4]
Table 2: Efficacy of this compound in Other Pain Models
Pain Model Species This compound Effect Key Findings
Formalin-induced Persistent PainRatAnalgesicOral administration resulted in significant analgesia.[4] This model has an early neurogenic phase and a later inflammatory phase; this compound was effective.[4][8]
Tail Flick Test (Acute Nociception)RatIneffectiveDid not alter response latency, indicating a lack of efficacy against acute thermal pain.[4] This is consistent with centrally acting analgesics that modulate pain processing rather than acute nociceptive thresholds.[9]

Experimental Protocols

Detailed methodologies for the key preclinical pain assays used to validate the analgesic effects of this compound are provided below.

Von Frey Test for Mechanical Allodynia

This test measures mechanical sensitivity, a hallmark of neuropathic pain.[10]

Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments (calibrated plastic monofilaments of varying stiffness)[11]

  • Elevated wire mesh platform

  • Testing chambers/enclosures[12]

Procedure:

  • Acclimation: Place the animal in the testing chamber on the elevated wire grid and allow it to acclimate for at least 60 minutes.

  • Filament Application: Begin with a mid-range filament (e.g., 0.6g). Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend, holding for 1-2 seconds.[10]

  • Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.[10]

  • Up-Down Method: If there is no response, the next highest filament is used. If there is a response, the next lowest filament is used.[10]

  • Threshold Calculation: The pattern of responses is used to calculate the 50% paw withdrawal threshold. Testing continues until a specific pattern is achieved (e.g., at least four readings after the first change in response direction).[10]

Von_Frey_Workflow start Start: Acclimated Animal on Wire Mesh apply_filament Apply Mid-Range Von Frey Filament to Hind Paw start->apply_filament observe Observe Response (Withdrawal, Lick, Flinch) apply_filament->observe no_response No Response observe->no_response Negative response Withdrawal Response observe->response Positive increase_force Select Next HIGHER Force Filament no_response->increase_force decrease_force Select Next LOWER Force Filament response->decrease_force continue_test Continue Up-Down Sequence increase_force->continue_test decrease_force->continue_test continue_test->apply_filament Repeat with new filament end_test End Test: Threshold Calculated continue_test->end_test After sufficient readings

Figure 2: Experimental workflow for the Von Frey test using the up-down method.

Formalin-Induced Pain Assay

This model is considered more representative of clinical pain than acute nociceptive tests as it involves an initial neurogenic pain phase followed by a persistent inflammatory pain phase.[8][13]

Objective: To assess spontaneous pain-related behaviors following a subcutaneous formalin injection.

Materials:

  • Formalin solution (e.g., 2.5% or 5% in saline)[14][15]

  • Syringes with fine-gauge needles (e.g., 28-30G)[14]

  • Observation chamber, often with mirrors for clear viewing[14]

  • Timer

Procedure:

  • Acclimation: Place the animal in the observation chamber for 15-30 minutes to acclimate.[14]

  • Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 10-50 µl) of formalin solution into the plantar surface of one hind paw.[14][15]

  • Observation and Scoring: Immediately return the animal to the chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw.[8]

  • Phasic Analysis: The pain response is biphasic:

    • Phase I (Acute/Neurogenic): 0-5 minutes post-injection. This phase is due to the direct activation of nociceptors.[13][15]

    • Phase II (Inflammatory): Typically 15-40 minutes post-injection. This phase involves central sensitization and inflammatory processes.[13][15]

Formalin_Test_Workflow start Start: Acclimated Animal in Observation Chamber inject Inject Formalin (s.c.) into Hind Paw start->inject observe_start Immediately Return to Chamber and Start Timer inject->observe_start phase1 Phase I (0-5 min): Record Licking/Flinching Time (Neurogenic Pain) observe_start->phase1 quiescent Quiescent Period (5-15 min) phase1->quiescent phase2 Phase II (15-40 min): Record Licking/Flinching Time (Inflammatory Pain) quiescent->phase2 end End: Analyze Data for Both Phases phase2->end

Figure 3: Experimental workflow for the formalin-induced pain assay.

Hot Plate Test for Thermal Nociception

This is a classic test for evaluating the response to a thermal pain stimulus, primarily assessing centrally acting analgesics.[9][16]

Objective: To measure the latency of pain response to a constant, noxious heat source.

Materials:

  • Hot plate apparatus with precise temperature control[17]

  • Transparent cylindrical restrainer to keep the animal on the plate[17]

  • Timer

Procedure:

  • Apparatus Setup: Pre-heat the metal plate to a constant temperature, typically between 52-55°C.[17][18]

  • Acclimation: Allow the animal to acclimate to the testing room for 30-60 minutes before the trial.[18]

  • Testing: Place the animal on the hot plate within the restrainer and immediately start the timer.[17]

  • Response Latency: Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[9][17] The time from placement on the plate to the first clear pain response is the response latency.

  • Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) must be established to prevent tissue damage. If the animal does not respond by this time, it is removed, and the cut-off time is recorded as its latency.[16][18]

Comparison with Other NMDA Receptor Modulators

This compound's mechanism as a positive allosteric modulator distinguishes it from other NMDA receptor antagonists that have been tested for pain.

Table 3: Comparison of this compound with Other NMDAR Antagonists in Pain
Compound Mechanism Efficacy in Neuropathic Pain Limitations/Side Effects
This compound Positive Allosteric ModulatorEffective in preclinical models, but failed to show separation from placebo in Phase 2b clinical trials for DPN and fibromyalgia.[5][6]Generally well-tolerated with no dissociative side effects reported in early trials.[1][2]
Ketamine Non-competitive AntagonistEffective in reducing pain in conditions like complex regional pain syndrome.[19]Significant CNS side effects (dissociative effects, hallucinations) limit widespread use.[20]
Memantine Weak, Non-competitive AntagonistHas shown mixed and often negative results in clinical trials for neuropathic pain.[19][20]Safer side-effect profile than ketamine but lacks consistent efficacy.[20]
Dextromethorphan Weak, Non-competitive AntagonistCan reduce pain in diabetic neuropathy but is not effective for postherpetic neuralgia.[19]Weaker antagonist with a better safety profile than ketamine.[20]

Conclusion

Preclinical data strongly supported the analgesic potential of this compound in models of chronic neuropathic and inflammatory pain, mediated by a central mechanism involving the modulation of NMDA receptor signaling in the mPFC.[4][7] The compound demonstrated a favorable safety profile in early human studies, notably lacking the dissociative side effects that have plagued other NMDA receptor antagonists.[1] However, despite the promising preclinical results and a clear mechanistic hypothesis, this compound failed to demonstrate statistically significant efficacy compared to placebo in larger Phase 2b clinical trials for both painful diabetic peripheral neuropathy and fibromyalgia.[5][6] This highlights the significant challenge of translating findings from animal models of pain to human clinical populations and underscores the complexity of chronic pain disorders. Further analysis of the clinical data may provide insights into potential subgroups that could benefit or guide the development of future NMDA receptor modulators.

References

Unlocking Cognitive Enhancement: A Comparative Analysis of NYX-2925 in Preclinical Behavioral Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel N-methyl-D-aspartate (NMDA) receptor modulator, NYX-2925, with other relevant compounds. We delve into its performance in key preclinical behavioral tasks that assess cognitive function, presenting supporting experimental data, detailed protocols, and visual representations of its mechanism of action.

This compound is a positive allosteric modulator of the NMDA receptor, a key player in synaptic plasticity and learning and memory.[1] Its development was inspired by rapastinel (B1663592) (GLYX-13), another NMDA receptor modulator known for its cognitive-enhancing and antidepressant-like effects.[1][2] This guide will focus on the cross-validation of this compound's cognitive effects, primarily in the Novel Object Recognition (NOR) and Positive Emotional Learning tasks, and compare its efficacy with its parent compound, rapastinel, the NMDA receptor antagonist, ketamine, and the partial agonist, D-cycloserine.

Quantitative Comparison of Cognitive Effects

The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of the cognitive effects of this compound and alternative compounds in various behavioral paradigms.

Table 1: Novel Object Recognition (NOR) Task

CompoundSpeciesDose RangeAdministration RouteKey FindingCitation
This compound Rat0.01 - 1 mg/kgOral (p.o.)Significant enhancement of learning and memory.[1]
Rapastinel (GLYX-13) Mouse1.0 mg/kgIntravenous (i.v.)Did not induce a declarative memory deficit and reversed ketamine-induced deficits.
Ketamine Mouse10 mg/kgIntraperitoneal (i.p.)Impaired NOR acquisition and consolidation.[3]
D-cycloserine Rat--Facilitated spatial memory in a spontaneous place recognition task (a variant of NOR).[4]

Table 2: Positive Emotional Learning Task

CompoundSpeciesDoseAdministration RouteKey FindingCitation
This compound Rat0.01 - 1 mg/kgOral (p.o.)Significant learning enhancement.[1]
Rapastinel (GLYX-13) Rat1 mg/kgIntravenous (i.v.)Increased rates of hedonic ultrasonic vocalizations in response to a conditioned stimulus.[5]

Experimental Protocols

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

  • Habituation: Rats are individually habituated to the testing arena (an open field box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This is done to reduce anxiety and exploratory behavior not related to the objects.

  • Training/Sample Phase: On the test day, two identical objects are placed in the arena, and the rat is allowed to freely explore them for a specific duration (e.g., 5 minutes).

  • Retention Interval: The rat is returned to its home cage for a defined period (e.g., 1 to 24 hours). This interval tests long-term memory.

  • Test Phase: The rat is reintroduced into the arena, where one of the original (familiar) objects has been replaced with a new, different object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) or preference index is calculated. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory, as the animal recognizes the familiar object and spends more time investigating the novel one.

Positive Emotional Learning Task

This task assesses an animal's ability to associate a neutral cue with a positive emotional experience, in this case, rough-and-tumble play, which elicits hedonic 50-kHz ultrasonic vocalizations (USVs) in rats, indicative of a positive affective state.

Protocol:

  • Habituation: Rats are habituated to the testing chamber.

  • Conditioning: A conditioned stimulus (CS), such as a specific auditory tone, is presented, followed by a period of heterospecific rough-and-tumble play (the unconditioned stimulus, US). This pairing is repeated over several trials and days.

  • Test: The CS is presented alone, and the number and duration of 50-kHz USVs are recorded.

  • Data Analysis: An increase in the rate of hedonic USVs in response to the CS alone indicates that the animal has learned the association between the cue and the positive experience.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds NYX2925 This compound NYX2925->NMDAR Modulates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel CaMKII CaMKII Ca_influx->CaMKII Activates ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Activates Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Promotes Learning_Memory Learning & Memory Enhancement Synaptic_Plasticity->Learning_Memory Underlies

Fig. 1: Simplified signaling pathway of this compound's cognitive-enhancing effects.

NOR_Workflow Habituation Habituation to Arena Training Training: Explore two identical objects Habituation->Training Retention Retention Interval (1-24h) Training->Retention Test Test: Explore one familiar and one novel object Retention->Test Analysis Data Analysis: Calculate Discrimination Index Test->Analysis

Fig. 2: Experimental workflow for the Novel Object Recognition (NOR) task.

PEL_Workflow Habituation Habituation to Chamber Conditioning Conditioning: Pair Conditioned Stimulus (CS) with Rough-and-Tumble Play (US) Habituation->Conditioning Test Test: Present CS alone Conditioning->Test Analysis Data Analysis: Measure Hedonic 50-kHz USVs Test->Analysis

Fig. 3: Experimental workflow for the Positive Emotional Learning task.

Discussion and Conclusion

The preclinical data strongly suggest that this compound is a potent cognitive enhancer, demonstrating efficacy in both the Novel Object Recognition and Positive Emotional Learning tasks.[1] Its performance is comparable to its parent compound, rapastinel, and it stands in contrast to the cognitive impairment induced by the NMDA receptor antagonist, ketamine.[1][3] The mechanism of action, involving the positive allosteric modulation of NMDA receptors, leads to the activation of downstream signaling cascades crucial for synaptic plasticity, which is the cellular basis of learning and memory.[7][8]

While the clinical development of this compound for chronic pain conditions has faced challenges, its robust preclinical profile as a cognitive enhancer warrants further investigation for neurological and psychiatric disorders characterized by cognitive deficits. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers designing future studies to explore the full therapeutic potential of this compound and similar NMDA receptor modulators.

References

A Comparative Analysis of NYX-2925: In Vitro and In Vivo Efficacy in Neuropathic Pain and Fibromyalgia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NYX-2925, a novel, orally active, small molecule modulator of the N-methyl-D-aspartate receptor (NMDAR), has been investigated for its therapeutic potential in chronic pain conditions, primarily neuropathic pain and fibromyalgia. This guide provides a comprehensive comparison of its preclinical and clinical efficacy, juxtaposed with established therapeutic alternatives.

Executive Summary

This compound acts as a positive allosteric modulator of the NMDAR, specifically targeting the GluN2B subunit. This mechanism is intended to enhance synaptic plasticity and modulate central pain processing without the dissociative side effects associated with NMDAR antagonists like ketamine.[1][2] Preclinical studies in various animal models of neuropathic pain demonstrated promising analgesic effects. However, Phase IIb clinical trials in patients with painful diabetic peripheral neuropathy (DPN) and fibromyalgia did not meet their primary endpoints for pain reduction compared to placebo.[3][4] This guide presents the available data to facilitate an objective evaluation of this compound's performance.

In Vitro Efficacy

This compound has demonstrated the ability to potentiate NMDAR function in vitro. Key findings indicate that it enhances NMDAR-mediated currents and facilitates long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.[5][6]

ParameterMethodKey FindingsReference
NMDAR Subtype Specificity [3H]MK-801 binding assay in HEK cells expressing human NMDAR subtypesPotentiated binding to NR2A, NR2B, NR2C, and NR2D subtypes.[5]
NMDAR Current Enhancement Whole-cell patch-clamp recordings in rat hippocampal slicesEnhanced pharmacologically-isolated NMDAR currents.[5]
Long-Term Potentiation (LTP) Field excitatory postsynaptic potential (fEPSP) recordings in rat hippocampal slicesFacilitated the induction and maintenance of LTP.[5][6]

In Vivo Efficacy: Preclinical Animal Models

This compound has been evaluated in multiple rodent models of neuropathic pain, demonstrating significant and long-lasting analgesic effects after a single oral dose.

Animal ModelKey Efficacy EndpointsResultsReference
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rats) Mechanical Allodynia (von Frey test)A single oral dose produced a rapid and sustained (up to 1 week) reversal of mechanical hypersensitivity.[7]
Streptozotocin-Induced Diabetic Neuropathy (Rats) Mechanical Allodynia (von Frey test)Demonstrated a significant and long-lasting reduction in mechanical allodynia.[2]
Formalin-Induced Inflammatory Pain (Rats) Nociceptive behaviors (flinching, licking)Reduced pain behaviors in the late phase of the formalin test.[7]

In Vivo Efficacy: Clinical Trials

Phase I studies established a favorable safety and pharmacokinetic profile for this compound in healthy volunteers.[1][8] However, subsequent Phase IIb trials in patient populations did not demonstrate a statistically significant improvement in pain scores compared to placebo.

Painful Diabetic Peripheral Neuropathy (DPN)
Trial IdentifierPhasePrimary EndpointKey FindingsReference
NCT04146896IIbChange from baseline in the weekly average of daily pain scores on a 0-10 Numeric Rating Scale (NRS) at week 12.Did not meet the primary endpoint. No statistically significant difference between this compound (50mg daily) and placebo. The drug was well-tolerated.[3][9]
Fibromyalgia
Trial IdentifierPhasePrimary EndpointKey FindingsReference
NCT04147858IIbChange from baseline in the weekly average of daily pain scores on a 0-10 NRS at week 12.Did not meet the primary endpoint. While there were some trends for improvement at earlier time points, these were not sustained and did not reach statistical significance at week 12. The drug was well-tolerated.[4][10]

Comparison with Alternative Treatments

While direct head-to-head clinical trials are unavailable, this section compares the efficacy of this compound (based on its clinical trial results) with established first-line treatments for neuropathic pain and fibromyalgia.

Drug ClassExamplesMechanism of ActionEfficacy in DPN & FibromyalgiaCommon Side Effects
Calcium Channel α2-δ Ligands Pregabalin, GabapentinBind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.Established efficacy in reducing pain and improving sleep.Dizziness, somnolence, peripheral edema, weight gain.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Duloxetine (B1670986), MilnacipranInhibit the reuptake of serotonin (B10506) and norepinephrine, enhancing descending inhibitory pain pathways.Proven efficacy in reducing pain and improving function.Nausea, dry mouth, insomnia, dizziness, fatigue.
Tricyclic Antidepressants (TCAs) Amitriptyline, NortriptylineInhibit the reuptake of serotonin and norepinephrine; also have effects on other receptors.Effective for neuropathic pain, but use is often limited by side effects.Anticholinergic effects (dry mouth, constipation), sedation, cardiac effects.
NMDAR Modulator This compoundPositive allosteric modulator of the NMDA receptor.Failed to demonstrate statistically significant efficacy in Phase IIb trials for DPN and fibromyalgia.Generally well-tolerated in clinical trials.

Experimental Protocols

In Vitro: [3H]MK-801 Binding Assay

Objective: To determine the effect of this compound on the binding of the NMDAR open-channel blocker [3H]MK-801 to different NMDAR subtypes.

Methodology:

  • Human embryonic kidney (HEK) cells were transfected to express specific human NMDAR subtypes (NR1 in combination with NR2A, NR2B, NR2C, or NR2D).

  • Cell membranes were prepared and incubated with [3H]MK-801 in the presence of glutamate (B1630785) and varying concentrations of this compound or a glycine (B1666218) site agonist (as a positive control).

  • Non-specific binding was determined in the presence of a high concentration of unlabeled MK-801.

  • Bound radioactivity was measured using liquid scintillation counting.

  • Data were analyzed to determine the EC50 and maximal potentiation of [3H]MK-801 binding by this compound.[5]

In Vivo: Chronic Constriction Injury (CCI) Model in Rats

Objective: To evaluate the analgesic efficacy of this compound in a rat model of peripheral neuropathic pain.

Methodology:

  • Male Sprague-Dawley rats were anesthetized.

  • The common sciatic nerve was exposed at the mid-thigh level.

  • Four loose ligatures of chromic gut suture were tied around the nerve at 1 mm intervals, causing a mild constriction.

  • The muscle and skin were closed in layers.

  • After a recovery period to allow for the development of neuropathic pain behaviors (typically 7-14 days), baseline mechanical allodynia was assessed using von Frey filaments.

  • Rats were then orally administered a single dose of this compound or vehicle.

  • Mechanical withdrawal thresholds were reassessed at various time points post-dosing (e.g., 1 hour, 24 hours, 1 week) to determine the magnitude and duration of the analgesic effect.[7]

Clinical: Phase IIb Study in Painful Diabetic Peripheral Neuropathy (NCT04146896)

Objective: To evaluate the efficacy and safety of this compound compared to placebo in subjects with painful DPN.

Methodology:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted.

  • Eligible adult patients with a diagnosis of painful DPN for at least 6 months and a baseline average daily pain score of ≥4 on an 11-point NRS were enrolled.

  • Following a screening and washout period, subjects were randomized to receive either this compound (50 mg) or placebo, administered orally once daily for 12 weeks.

  • The primary efficacy endpoint was the change from baseline in the weekly average of the daily pain intensity score at week 12.

  • Secondary endpoints included changes in worst daily pain, pain on walking, and sleep interference.

  • Safety and tolerability were assessed throughout the study by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[9]

Visualizations

Signaling Pathways and Experimental Workflows

NYX_2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B NYX2925 This compound NYX2925->NMDAR Positive Allosteric Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Src_Kinase Src Kinase (inactive) Ca_ion->Src_Kinase Activates pSrc_Kinase Src Kinase (active) Src_Kinase->pSrc_Kinase Phosphorylation pSrc_Kinase->NMDAR Positive Feedback (Phosphorylation) Downstream Downstream Signaling (Synaptic Plasticity) pSrc_Kinase->Downstream

Caption: Proposed signaling pathway of this compound at the NMDA receptor.

Preclinical_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_treatment Treatment and Assessment Anesthesia Anesthetize Rat Exposure Expose Sciatic Nerve Anesthesia->Exposure Ligation Chronic Constriction Injury (4 loose ligatures) Exposure->Ligation Closure Suture Muscle and Skin Ligation->Closure Recovery Recovery Period (7-14 days) Closure->Recovery Baseline Baseline Pain Assessment (von Frey test) Recovery->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Post_Dosing Post-Dosing Pain Assessment (1h, 24h, 1 week) Dosing->Post_Dosing

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Clinical_Trial_Workflow Screening Screening & Washout (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment_NYX Treatment Arm: This compound (50mg daily) for 12 weeks Randomization->Treatment_NYX Treatment_PBO Control Arm: Placebo daily for 12 weeks Randomization->Treatment_PBO Endpoint Primary Endpoint Assessment: Change in average daily pain score at Week 12 Treatment_NYX->Endpoint Treatment_PBO->Endpoint Safety Safety Follow-up Endpoint->Safety

Caption: Workflow for the Phase IIb clinical trial in painful DPN.

Conclusion

This compound represents a novel mechanistic approach to treating chronic pain by modulating the NMDAR. While preclinical studies showed considerable promise, the translation of this efficacy to human clinical trials for painful diabetic peripheral neuropathy and fibromyalgia has been unsuccessful to date. The compound was, however, consistently well-tolerated. Future research may explore its potential in other neurological or psychiatric disorders where NMDAR dysfunction is implicated, or in more specific, mechanistically defined subpopulations of chronic pain patients. For now, established therapies such as pregabalin, gabapentin, and duloxetine remain the standard of care for the management of neuropathic pain and fibromyalgia.

References

Independent Verification of NYX-2925's Binding Site on the NMDA Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding site and mechanism of action of NYX-2925, a novel N-methyl-D-aspartate (NMDA) receptor modulator, in relation to other well-characterized NMDA receptor ligands. A critical aspect of this analysis is the independent verification of its binding site. As of the latest available information, detailed studies on the binding site of this compound originate from research affiliated with its developer, Aptinyx. Independent, third-party validation of its specific binding site on the NMDA receptor is not yet available in the public domain. This guide, therefore, summarizes the existing data on this compound and provides a comparative framework using independently verified data for alternative NMDA receptor modulators.

Overview of this compound and a Comparison with Alternative NMDA Receptor Modulators

This compound is described as a novel, orally bioavailable, small-molecule modulator of the NMDA receptor.[1][2][3] It is reported to act as a co-agonist at the glutamate (B1630785) binding site, potentiating NMDA receptor function, particularly in conditions of receptor hypofunction.[2][4] Its mechanism is proposed to be distinct from traditional NMDA receptor agonists, antagonists, and channel blockers.[1][4]

Below is a comparative overview of this compound and other key NMDA receptor modulators with distinct and well-documented binding sites.

Table 1: Comparison of NMDA Receptor Modulators

FeatureThis compoundRapastinel (GLYX-13)D-CycloserineKetamineIfenprodil
Class Positive Allosteric Modulator / Co-agonistPositive Allosteric ModulatorPartial AgonistNon-competitive Channel BlockerNon-competitive Antagonist (Negative Allosteric Modulator)
Binding Site on NMDA Receptor Proposed to be a novel modulatory site, acting as a co-agonist to glutamate.[2][4]Novel site on the N-terminal domain (NTD) of GluN2 subunits.Glycine (B1666218) co-agonist site on the GluN1 subunit.Within the ion channel pore (PCP site).Interface of the N-terminal domains (NTDs) of GluN1 and GluN2B subunits.
Primary Effect Potentiation of NMDA receptor activity.[1]Potentiation of NMDA receptor-mediated signaling.Partial agonism at the glycine site, enhancing channel opening in the presence of glutamate.Blocks ion flow through the channel.Inhibits receptor activation, with a preference for GluN2B-containing receptors.
Subunit Selectivity Active at all four GluN2A-D subtypes.[1]Appears to modulate various NMDA receptor subtypes.Acts on receptors containing the GluN1 subunit.Blocks the channel of most NMDA receptor subtypes.Selective for GluN2B-containing receptors.

Quantitative Data on Modulator Activity

The following table summarizes quantitative data from in vitro studies, primarily focusing on the potency and efficacy of these compounds at their respective binding sites.

Table 2: In Vitro Activity of NMDA Receptor Modulators

CompoundAssay TypeReceptor Subtype(s)Potency (EC₅₀ / IC₅₀ / Kᵢ)Efficacy (% of maximal response)Reference
This compound [³H]MK-801 Binding PotentiationhNR1/hNR2A55 pM40.6% (relative to glycine)[1]
hNR1/hNR2B28 fM47.1% (relative to glycine)[1]
hNR1/hNR2C11 pM63.1% (relative to glycine)[1]
hNR1/hNR2D55 pM57.8% (relative to glycine)[1]
D-Cycloserine [³H]TCP BindingRat cortical membranes~1-10 µM (EC₅₀ for potentiation)Lower maximal stimulation than glycine
Ketamine [³H]MK-801 BindingRat brain membranes~0.5-1 µM (Kᵢ)N/A (antagonist)
Ifenprodil [³H]Ifenprodil BindingGluN1/GluN2B~10-50 nM (Kᵢ)N/A (antagonist)

Note: The data for this compound is derived from studies conducted by Aptinyx.[1]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of experimental findings. Below are summaries of key experimental protocols used to characterize the binding and function of NMDA receptor modulators.

Radioligand Binding Assay (e.g., [³H]MK-801 Binding)

This assay is used to indirectly measure the activity of modulators that affect the ion channel of the NMDA receptor. MK-801 is an open-channel blocker, and its binding is enhanced by agonists and positive allosteric modulators that increase channel opening probability.

  • Objective: To determine if a test compound potentiates or inhibits the binding of a radiolabeled channel blocker ([³H]MK-801) to the NMDA receptor.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant NMDA receptors in a suitable buffer (e.g., Tris-HCl). Centrifuge to pellet the membranes and wash to remove endogenous ligands.

    • Incubation: Incubate the prepared membranes with the radioligand ([³H]MK-801) at a fixed concentration (e.g., 1-5 nM) in the presence of glutamate and varying concentrations of the test compound.

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known channel blocker (e.g., 10 µM unlabeled MK-801). Calculate specific binding and plot concentration-response curves to determine EC₅₀ or IC₅₀ values.

Site-Directed Mutagenesis with Electrophysiology

This technique is used to identify specific amino acid residues that are critical for the binding of a compound.

  • Objective: To identify the amino acid residues that form the binding pocket for a modulator on the NMDA receptor.

  • Methodology:

    • Mutagenesis: Introduce point mutations in the cDNA encoding the NMDA receptor subunit(s) at residues hypothesized to be part of the binding site.

    • Expression: Express the wild-type and mutant receptors in a heterologous system (e.g., Xenopus oocytes or HEK cells).

    • Electrophysiological Recording: Use two-electrode voltage clamp (for oocytes) or patch-clamp (for cells) to measure the ion currents elicited by the application of glutamate and glycine.

    • Compound Application: Apply the test compound at various concentrations to both wild-type and mutant receptors and measure its effect on the agonist-evoked currents.

    • Data Analysis: A significant change in the potency or efficacy of the compound at a mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for the compound's binding or action.

Photoaffinity Labeling

This method is used to covalently label the binding site of a ligand, allowing for the identification of the specific protein subunit and amino acid residues involved in binding.

  • Objective: To covalently attach a photo-reactive ligand to its binding site on the NMDA receptor for subsequent identification.

  • Methodology:

    • Probe Synthesis: Synthesize a photo-reactive analog of the ligand of interest that contains a photolabile group (e.g., an azide) and a tag (e.g., a radioisotope or biotin).

    • Binding: Incubate the photoaffinity probe with the NMDA receptor preparation (e.g., purified receptor or membrane fractions).

    • Photolysis: Expose the mixture to UV light of a specific wavelength to activate the photolabile group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.

    • Identification:

      • If radiolabeled, separate the receptor subunits by SDS-PAGE and identify the labeled subunit(s) by autoradiography.

      • Perform proteolytic digestion of the labeled protein followed by mass spectrometry to identify the specific amino acid residues that are covalently modified.

Visualizations

Signaling Pathway of NMDA Receptor Modulation

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel GluN1 GluN2 Glutamate->NMDA_Receptor:f0 Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor:f1 Binds to GluN1 NYX2925 This compound NYX2925->NMDA_Receptor Potentiates Ketamine Ketamine Ketamine->NMDA_Receptor:f2 Blocks Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor:f0 Inhibits (at NTD) Ca_ion Ca²⁺ NMDA_Receptor:f2->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., Src Kinase, CaMKII) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: NMDA receptor modulation by various ligands.

Experimental Workflow for Binding Site Verification

Experimental_Workflow cluster_functional Functional Characterization cluster_structural Structural Identification A1 Radioligand Binding ([³H]MK-801 Assay) C1 Determine Potency (EC₅₀/IC₅₀) and Efficacy A1->C1 A2 Electrophysiology (Patch-Clamp / TEVC) A2->C1 B1 Site-Directed Mutagenesis D1 Loss of function/ affinity in mutants B1->D1 Identify critical residues B2 Photoaffinity Labeling E1 Confirmation of Binding Site B2->E1 Covalently label binding site B3 Cryo-Electron Microscopy (Cryo-EM) B3->E1 Directly visualize binding C1->B1 D1->E1

Caption: Workflow for NMDA receptor binding site verification.

References

NYX-2925: A Comparative Analysis of its Specificity for NMDA Receptors Over Other Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of NYX-2925 for N-methyl-D-aspartate (NMDA) receptors versus other ionotropic glutamate (B1630785) receptors, namely α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways to offer a comprehensive assessment for research and development professionals.

Executive Summary

This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the NMDA receptor.[1][2] Emerging preclinical and clinical data indicate a high degree of specificity for the NMDA receptor, with minimal to no significant activity at other glutamate receptors, including AMPA and kainate receptors. This specificity is crucial for its therapeutic potential in treating chronic pain and other neurological disorders, as it may avoid the off-target effects associated with less selective glutamate receptor modulators.

Quantitative Comparison of Receptor Activity

The following table summarizes the available quantitative data on the potency and affinity of this compound at NMDA receptors and its lack of significant activity at a broad panel of other neuroactive receptors.

Receptor SubtypeParameterThis compound ValueReference
NMDA Receptor
NR2AEC₅₀ (h)55 pM[3][4]
NR2BEC₅₀ (h)28 fM[3][4]
NR2CEC₅₀ (h)11 pM[3][4]
NR2DEC₅₀ (h)55 pM[3][4]
Other Receptors
Broad Panel of 81 Neuroactive Receptors (including other glutamate receptors)% Inhibition @ 10 µMNo significant affinity observed[3][4]

h: human recombinant receptors

Experimental Protocols

The specificity of this compound has been determined through a series of rigorous in vitro assays. Below are the methodologies for the key experiments cited in this guide.

[³H]MK-801 Binding Potentiation Assay for NMDA Receptor Subtype Specificity

This functional assay was employed to determine the potency of this compound at different NMDA receptor subtypes.

  • Objective: To measure the ability of this compound to potentiate the binding of the NMDA receptor channel blocker [³H]MK-801, which serves as an index of positive allosteric modulation at the glycine (B1666218) co-agonist site.

  • Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human NR1 subunit were transiently transfected with plasmids encoding one of the four human NR2 subunits (NR2A, NR2B, NR2C, or NR2D).

  • Membrane Preparation: 48 hours post-transfection, cell membranes containing the respective NMDA receptor subtypes were isolated.

  • Assay Conditions: The prepared membranes were incubated with a fixed concentration of [³H]MK-801 and varying concentrations of this compound in the presence of glutamate.

  • Data Analysis: The amount of bound [³H]MK-801 was quantified using scintillation counting. The data were then used to generate concentration-response curves and calculate the EC₅₀ values for this compound at each NMDA receptor subtype.

Broad Panel Receptor Screening (Off-Target Liability)

To assess the broader selectivity of this compound, it was screened against a large panel of neuroactive receptors.

  • Objective: To determine if this compound exhibits significant binding affinity for a wide range of receptors, ion channels, and transporters, including AMPA and kainate receptors.

  • Methodology: A comprehensive binding assay panel, such as the CEREP panel, was utilized. In this screen, this compound was tested at a high concentration (typically 10 µM) against a panel of 81 different neuroactive targets.

  • Data Interpretation: Significant affinity is typically defined as >50% inhibition of the binding of a specific radioligand to its target receptor. The results indicated that this compound did not exhibit significant affinity for any of the 81 targets tested, demonstrating its high specificity for the NMDA receptor.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the workflow of the key experimental procedures.

This compound Signaling Pathway

NYX2925_Signaling_Pathway cluster_membrane Cell Membrane NYX2925 This compound NMDAR NMDA Receptor (NR1/NR2 Subunits) NYX2925->NMDAR Positive Allosteric Modulation Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Src_Kinase Src Kinase Activation Ca_influx->Src_Kinase Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Src_Kinase->Synaptic_Plasticity Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) Synaptic_Plasticity->Therapeutic_Effects Specificity_Workflow cluster_NMDAR NMDA Receptor Specificity cluster_Off_Target Off-Target Screening HEK_cells HEK Cells with Recombinant NMDARs (NR1 + NR2A/B/C/D) MK801_assay [³H]MK-801 Binding Potentiation Assay HEK_cells->MK801_assay EC50_determination EC₅₀ Determination for each NR2 Subtype MK801_assay->EC50_determination Conclusion Conclusion: High Specificity for NMDARs EC50_determination->Conclusion Broad_panel Broad Receptor Panel (81 neuroactive targets including AMPA/Kainate) Binding_assay Competitive Binding Assay with this compound (10 µM) Broad_panel->Binding_assay Affinity_assessment Assessment of % Inhibition Binding_assay->Affinity_assessment Affinity_assessment->Conclusion

References

A Comparative Analysis of the Pharmacokinetic Profiles of NYX-2925 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the novel N-methyl-D-aspartate (NMDA) receptor modulator, NYX-2925, and its primary analog, rapastinel (B1663592) (GLYX-13). The information presented is collated from preclinical and clinical studies to support further research and development in the field of neurological and psychiatric disorders.

Executive Summary

This compound, a novel, orally active small molecule, and its predecessor, the tetrapeptide rapastinel, both modulate NMDA receptor function, a key target in central nervous system disorders. While both compounds have shown promise in preclinical and early clinical settings, their pharmacokinetic profiles differ significantly, impacting their potential therapeutic applications. This compound demonstrates improved oral bioavailability and a longer half-life compared to the intravenously administered rapastinel, which exhibits a very short duration in plasma. This guide will delve into the quantitative pharmacokinetic parameters, the experimental designs used to obtain this data, and the underlying signaling pathways.

Pharmacokinetic Profiles: this compound vs. Rapastinel

The following tables summarize the key pharmacokinetic parameters of this compound and rapastinel from both preclinical and human studies.

Preclinical Pharmacokinetic Parameters in Rats
ParameterThis compound (1 mg/kg, p.o.)Rapastinel (10 mg/kg and 30 mg/kg, s.c.)
Administration Route Oral (p.o.)Subcutaneous (s.c.)
Plasma Cmax 706 nM[1]Not explicitly stated in provided abstracts
Plasma Tmax 1 hour[1]~20 minutes (in brain extracellular fluid)[2]
Plasma Half-life (t½) 6.8 hours[1]~20 minutes (in brain extracellular fluid)[2]
CSF Cmax 44 nM[1]30 nM (at 10 mg/kg) to 100 nM (at 30 mg/kg) (in brain)[2]
CSF Tmax 1 hour[1]Not explicitly stated
CSF Half-life (t½) 1.2 hours[1]Not explicitly stated
Oral Bioavailability 56%[1]Not orally active[3]
Human Pharmacokinetic Parameters
ParameterThis compound (Single Ascending Doses: 50-1200 mg)Rapastinel (Single Intravenous Doses)
Administration Route OralIntravenous
Plasma Cmax Dose-proportional increases[4]5.2 to 182 µg/mL[5]
Plasma Tmax 1.0 - 1.5 hours[4]Not applicable (intravenous)
Plasma Half-life (t½) Declined in a roughly monophasic manner over 24 hours[4]4.7 - 14 minutes[5]
AUC Dose-proportional increases[4]32 to 4030 µg·min/mL[5]
CSF Penetration Maximum CSF concentrations ~6-9% of maximum plasma concentrations[4][6]Readily crosses the blood-brain barrier[7]
Excretion Predominantly renal, with ~60-70% of the dose excreted unchanged in urine[4]Not detailed in provided abstracts

Experimental Protocols

First-in-Human, Randomized, Double-blind, Placebo-Controlled Study of this compound[4][6]

This study aimed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.

  • Study Design: A single-center, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

  • Participants: 84 healthy adult volunteers.

  • Dosing:

    • Single ascending doses ranging from 50 mg to 1200 mg.

    • Multiple ascending doses ranging from 150 mg to 900 mg administered once daily for 7 days.

  • Pharmacokinetic Sampling: Serial plasma samples were collected at predefined time points post-dosing to determine the concentrations of this compound. In specific cohorts, cerebrospinal fluid (CSF) samples were also collected to assess blood-brain barrier penetration.

  • Analytical Method: Plasma and CSF concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis. Dose proportionality was assessed by linear regression of log-transformed Cmax and AUC values versus log-transformed dose.

Preclinical Pharmacokinetic Study of this compound in Rats[1]

This study characterized the pharmacokinetic profile of orally administered this compound in rats.

  • Animal Model: Male Sprague Dawley rats.

  • Dosing: A single oral gavage dose of 1 mg/kg this compound was administered. For bioavailability assessment, intravenous dosing (2 mg/kg) was also performed.

  • Sample Collection: Blood and CSF samples were collected at various time points post-dosing.

  • Analytical Method: Plasma and CSF concentrations of this compound were quantified using LC/MS/MS.

  • Data Analysis: Pharmacokinetic parameters were determined from the plasma and CSF concentration-time profiles. Oral bioavailability was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.

Pharmacokinetic Studies of Rapastinel

Details on the specific protocols for the human pharmacokinetic studies of rapastinel are less publicly available but generally involve intravenous administration and subsequent plasma concentration measurements over time. Preclinical studies in rats involved subcutaneous administration and measurement of brain extracellular fluid concentrations via microdialysis.[2]

Signaling Pathway and Mechanism of Action

This compound and its analogs are modulators of the N-methyl-D-aspartate receptor (NMDAR), an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[1] Unlike traditional NMDAR antagonists, this compound acts as a positive allosteric modulator, enhancing receptor function in a nuanced manner.[8]

The analgesic effects of this compound in neuropathic pain models appear to be mediated through the restoration of NMDAR-mediated signaling in the medial prefrontal cortex (mPFC).[9] This involves the activation of Src kinase, a non-receptor tyrosine kinase. In a state of chronic pain, Src activation is decreased in the mPFC. This compound administration has been shown to restore the levels of activated Src and subsequent phosphorylation of the GluN2A and GluN2B subunits of the NMDA receptor.[9][10] This restoration of Src-dependent NMDAR signaling is believed to be a key mechanism underlying the therapeutic effects of this compound.[11]

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NYX2925 This compound NMDAR NMDA Receptor (GluN1/GluN2A/B) NYX2925->NMDAR Positive Allosteric Modulation Src_inactive Src (inactive) NMDAR->Src_inactive Recruitment & Activation Plasticity Synaptic Plasticity (LTP Enhancement) NMDAR->Plasticity Enhanced Ca2+ Influx Src_active Src (active) Src_inactive->Src_active Phosphorylation Src_active->NMDAR Phosphorylates GluN2A/B Subunits Analgesia Therapeutic Effect (Analgesia) Plasticity->Analgesia

Caption: this compound signaling pathway in the mPFC.

Other Analogs of this compound

While rapastinel is the most well-documented analog of this compound, other compounds have been developed from the same platform of NMDA receptor modulators by Aptinyx. These include:

  • Zelquistinel (AGN-241751): An orally bioavailable, non-peptide analog that, like this compound, is a positive modulator of the NMDA receptor.[12]

  • NYX-783: An oral NMDA receptor positive allosteric modulator in development for the treatment of post-traumatic stress disorder (PTSD).[8]

  • NYX-458: An oral NMDA receptor positive allosteric modulator being investigated for cognitive impairment associated with Parkinson's disease.[8]

Detailed pharmacokinetic data for these newer analogs are not yet as widely published as for this compound.

Conclusion

This compound represents a significant advancement over its predecessor, rapastinel, primarily due to its improved pharmacokinetic profile, most notably its oral bioavailability and longer half-life. These characteristics make it a more viable candidate for chronic oral dosing in the treatment of conditions like neuropathic pain. The distinct pharmacokinetic properties of these NMDA receptor modulators will be a critical factor in determining their respective clinical utility and therapeutic success. Further research into the pharmacokinetics of newer analogs is warranted to fully understand the potential of this class of compounds.

References

Unraveling the Role of Src Kinase in the Therapeutic Effects of NYX-2925: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence validating the Src-dependent mechanism of NYX-2925 in alleviating neuropathic pain, with a comparative look at alternative therapeutic strategies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the data supporting the role of Src kinase in the mechanism of action of this compound, a novel N-methyl-D-aspartate receptor (NMDAR) modulator. We present a comparative analysis with alternative Src kinase inhibitors and other NMDAR modulators, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

This compound: A Novel Modulator of NMDAR Function

This compound is a novel, orally bioavailable small molecule that modulates NMDARs, key receptors involved in synaptic plasticity, learning, and memory.[1][2] It is being developed for the treatment of chronic pain conditions, including painful diabetic peripheral neuropathy and fibromyalgia.[3][4] Preclinical studies have demonstrated its ability to enhance synaptic plasticity, a likely mechanism for its long-lasting analgesic effects observed in animal models of neuropathic pain.[3]

A pivotal study has revealed that the analgesic effects of this compound in a rat model of chronic constriction injury (CCI)-induced neuropathic pain are mediated through a Src-dependent mechanism in the medial prefrontal cortex (mPFC).[5][6][7][8][9] This study found that neuropathic pain is associated with a decrease in activated Src levels in the mPFC, and that oral administration of this compound restores these levels.[5][7][8][9]

Validating the Src-Dependent Mechanism of this compound

The crucial role of Src kinase in the analgesic effect of this compound was validated through a series of key experiments. The core finding was that the beneficial effects of this compound on neuropathic pain were blocked when Src kinase activity was inhibited.[5][6]

Key Experimental Findings:
  • Restoration of Src Phosphorylation: Western blot analysis of mPFC tissue from CCI rats treated with this compound showed a significant increase in the phosphorylation of Src at tyrosine 416 (p-Src Y416), a marker of its activation. This restoration of p-Src levels correlated with the analgesic effect of the compound.[5][10]

  • Inhibition of Analgesic Effect by Src Inhibitors: Co-administration of Src kinase inhibitors, PP2 (a non-selective Src family kinase inhibitor) or Compound 4 (KB SRC 4, a highly selective c-Src inhibitor), with this compound completely blocked the pain-relieving effects of this compound in the CCI model.[5][6][10] This provides direct evidence for the necessity of Src kinase activity for the therapeutic action of this compound.

Comparative Analysis: this compound vs. Alternative Neuropathic Pain Therapies

To provide a broader context for the role of Src kinase in neuropathic pain and the mechanism of this compound, this section compares it with other therapeutic agents, including other Src kinase inhibitors and NMDAR modulators.

Src Kinase Inhibitors

Several small molecule inhibitors targeting Src kinase have been investigated for their potential in treating pain, primarily in the context of cancer-induced bone pain.

CompoundTarget(s)Key Findings in Pain ModelsReference(s)
Saracatinib (B1683781) (AZD0530) Dual Src/Abl kinase inhibitorIn a rat model of cancer-induced bone pain, saracatinib reversed thermal hyperalgesia and was associated with reduced phosphorylation of the NMDA receptor subunit GluN1 in the spinal cord.[11][12]
Dasatinib (B193332) (BMS-354825) Dual Src/Abl kinase inhibitorIn a rat model of cancer-induced bone pain, dasatinib delayed pain-related behavior and preserved bone structure. Increased Src activation was observed in the spinal cord of cancer-bearing rats.[13][14]
PP2 Src family kinase inhibitor (less selective)Used in preclinical studies to demonstrate the role of Src in neuropathic pain by reducing microglia-induced neuroinflammation and attenuating mechanical allodynia.[4][6][15][16]
Compound 4 (KB SRC 4) Highly selective c-Src inhibitorDemonstrated to be a potent and selective inhibitor of c-Src with antitumor activity. Used to confirm the Src-dependency of this compound's effects.[1][7][10][17]
Other NMDA Receptor Modulators

While this compound modulates NMDARs through a Src-dependent pathway, other NMDAR antagonists have been explored for neuropathic pain with varying degrees of success and different mechanistic nuances.

CompoundMechanism of ActionClinical/Preclinical Findings in Neuropathic PainReference(s)
Ketamine Non-competitive NMDAR antagonistShows efficacy in some neuropathic pain conditions, but use is limited by side effects.[2][5][18]
Dextromethorphan Low-affinity, non-competitive NMDAR antagonistSome evidence for efficacy in neuropathic pain, often in combination with other agents.[2][5][18]
Memantine Uncompetitive, low-to-moderate affinity NMDAR antagonistLimited and inconsistent evidence for efficacy in neuropathic pain.[2][5]
Amantadine Non-competitive NMDAR antagonistSome studies suggest potential benefit in certain neuropathic pain states.[2][5]

Experimental Protocols

For researchers aiming to replicate or build upon the findings discussed, detailed methodologies for key experiments are crucial.

Western Blot Analysis for Src Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of Src kinase in tissue lysates.

  • Sample Preparation:

    • Homogenize mPFC tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total Src as a loading control.[9][19][20][21]

  • Quantification:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-Src signal to the total Src signal.

In Vivo Src Kinase Inhibition in a Neuropathic Pain Model

This protocol describes the procedure for administering Src kinase inhibitors in conjunction with this compound in a rodent model of neuropathic pain.

  • Animal Model:

    • Induce neuropathic pain in rats using the Chronic Constriction Injury (CCI) model of the sciatic nerve.

  • Drug Administration:

    • Administer the Src kinase inhibitor (e.g., PP2 or Compound 4) via direct infusion into the medial prefrontal cortex (mPFC) through a surgically implanted cannula.

    • Following the inhibitor infusion, administer this compound orally.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments at baseline and at various time points after drug administration.

    • Measure paw withdrawal threshold to determine the analgesic effect.[5][6]

  • Biochemical Analysis:

    • At the end of the experiment, collect mPFC tissue for Western blot analysis to confirm the inhibition of Src phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the role of Src kinase in this compound's effects.

NYX2925_Signaling_Pathway cluster_0 Neuropathic Pain State cluster_1 This compound Intervention Decreased Src Activity Decreased Src Activity NMDAR Hypofunction NMDAR Hypofunction Decreased Src Activity->NMDAR Hypofunction Pain Perception Pain Perception NMDAR Hypofunction->Pain Perception This compound This compound NMDAR Modulation NMDAR Modulation This compound->NMDAR Modulation Src Kinase Activation Src Kinase Activation NMDAR Modulation->Src Kinase Activation Restored NMDAR Function Restored NMDAR Function Src Kinase Activation->Restored NMDAR Function Analgesia Analgesia Restored NMDAR Function->Analgesia

Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.

Experimental_Workflow cluster_0 In Vivo Validation cluster_1 Ex Vivo Analysis A Induce Neuropathic Pain (CCI Model) B Administer this compound +/- Src Inhibitor A->B C Assess Pain Behavior (von Frey test) B->C D Collect mPFC Tissue C->D E Western Blot for p-Src and Total Src D->E F Quantify Src Activation E->F

Caption: Experimental workflow for validating the role of Src kinase.

Conclusion

References

comparative study of NYX-2925's impact on different neuronal populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NYX-2925 is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR). It has been investigated for its therapeutic potential in chronic pain conditions, including diabetic peripheral neuropathy and fibromyalgia.[1][2] Unlike traditional NMDAR antagonists or agonists, this compound acts as a positive allosteric modulator, enhancing synaptic plasticity and normalizing NMDAR function without causing the side effects associated with direct receptor blockade or over-activation.[3][4] This guide provides a comparative analysis of the known effects of this compound on different neuronal populations, based on available preclinical and clinical data.

Mechanism of Action

This compound modulates NMDARs by acting as a glycine-site partial agonist-like modulator.[5] It exhibits high potency at all four GluN2 subtypes (GluN2A-2D), with a particular affinity for GluN2B-containing receptors.[5][6] The primary mechanism of action involves the facilitation of NMDAR-dependent synaptic plasticity, specifically long-term potentiation (LTP), a cellular correlate of learning and memory.[6][7][8] In the context of neuropathic pain, the analgesic effects of this compound are not mediated at the spinal level, but rather through the modulation of NMDAR signaling within the medial prefrontal cortex (mPFC).[9][10][11] Specifically, this compound has been shown to restore Src-dependent phosphorylation of GluN2A and GluN2B subunits in the mPFC, a process that is downregulated in chronic pain states.[9]

Impact on Excitatory Neurons

Preclinical studies have provided direct evidence for the effects of this compound on excitatory (pyramidal) neurons in key brain regions associated with pain and cognition.

Quantitative Data Summary: Effect of this compound on Excitatory Neuron Function
Brain RegionNeuronal PopulationExperimentKey FindingConcentration/DoseReference
Hippocampus (CA1)Pyramidal NeuronsWhole-cell patch clampEnhanced NMDA receptor-mediated currents100-500 nM[6][8][12]
Hippocampus (CA1)Pyramidal NeuronsField recordings (LTP)Enhanced magnitude of Long-Term Potentiation500 nM[6][12]
Medial Prefrontal Cortex (Layer V)Pyramidal NeuronsField recordings (LTP)Enhanced magnitude of Long-Term Potentiation100-500 nM[6][12]
Hippocampus (Dentate Gyrus)Not specified, likely excitatoryGolgi stainingIncreased spine head and neck diameter 24h post-dose1 mg/kg (p.o.)[8]

Impact on Inhibitory Neurons: An Evidence Gap

As of the latest available data, there are no published preclinical studies that directly investigate the effects of this compound on specific populations of inhibitory interneurons, such as those expressing parvalbumin (PV). This represents a significant gap in our understanding of the compound's complete neuronal impact.

However, a related compound from the same chemical platform, NYX-783, has been shown to enhance NMDAR-mediated inward currents in excitatory neurons of the mPFC.[13] While this does not provide direct evidence for this compound, it suggests that compounds from this class have a primary effect on excitatory transmission.

Given the critical role of NMDARs on PV interneurons in regulating cortical network activity and their implication in various neurological disorders,[14][15] future research into the effects of this compound on these inhibitory circuits is warranted.

Comparative Landscape: this compound vs. Other NMDAR Modulators

This compound's modulatory approach distinguishes it from other NMDAR-targeting compounds.

Compound ClassExamplesMechanism of ActionImpact on Neuronal ActivityKey Clinical Considerations
NMDAR Positive Allosteric Modulator This compound Enhances NMDAR function in the presence of glutamate (B1630785) and co-agonist.Normalizes synaptic plasticity (LTP).Favorable safety profile in clinical trials, lacks psychotomimetic effects.[6][7][8]
NMDAR Antagonist (non-competitive) Ketamine, EsketamineBlocks the NMDAR channel.Broadly suppresses NMDAR-dependent activity, can lead to disinhibition of excitatory neurons by preferentially blocking NMDARs on inhibitory interneurons.Rapid antidepressant effects, but associated with psychotomimetic side effects, abuse potential.
Glycine (B1666218) Site Partial Agonist D-cycloserinePartially activates the NMDAR at the glycine co-agonist site.Modest enhancement of NMDAR function.Limited efficacy in some indications, potential for off-target effects.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology
  • Objective: To measure NMDAR-mediated currents in individual neurons.

  • Methodology: Acute brain slices (e.g., from rat hippocampus) are prepared. A glass micropipette with a fine tip is used to form a high-resistance seal with the membrane of a target neuron (e.g., a CA1 pyramidal neuron). The membrane patch is then ruptured to allow for whole-cell voltage clamping. Pharmacological agents are used to isolate NMDAR currents (e.g., by blocking AMPA and GABA receptors). Synaptic responses are evoked by stimulating afferent pathways (e.g., Schaffer collaterals). This compound is bath-applied at various concentrations to determine its effect on the amplitude and kinetics of the isolated NMDAR currents.[6][8]

Long-Term Potentiation (LTP) Recording
  • Objective: To assess the effect of this compound on synaptic plasticity.

  • Methodology: Field excitatory postsynaptic potentials (fEPSPs) are recorded in brain slices (e.g., hippocampus or mPFC). A stimulating electrode is placed to activate a bundle of axons, and a recording electrode is placed in the dendritic field of the target neurons. After establishing a stable baseline of synaptic transmission, a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to induce LTP. The magnitude and stability of the potentiated response are monitored for an extended period. This compound or vehicle is applied to the slices before HFS to determine its effect on LTP induction and maintenance.[6][12]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Objective: To evaluate the analgesic efficacy of this compound in a preclinical model of neuropathic pain.

  • Methodology: In anesthetized rats, the sciatic nerve is loosely ligated at four locations. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia over several days. Paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) or withdrawal latencies to thermal stimuli (e.g., radiant heat) are measured at baseline and at various time points after oral administration of this compound or vehicle.[9][11]

Visualizations

Signaling Pathway

NYX2925_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds Src_inactive Inactive Src NMDAR->Src_inactive Activates Plasticity Synaptic Plasticity (LTP) NMDAR->Plasticity Leads to NYX2925 This compound NYX2925->NMDAR Positive Modulation Src_active Active Src (p-Src) Src_inactive->Src_active Src_active->NMDAR Phosphorylates GluN2 subunits Analgesia Analgesia Plasticity->Analgesia Results in

Caption: Signaling pathway of this compound in alleviating neuropathic pain.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Neuropathic Pain Model cluster_analysis Molecular Analysis CCI Chronic Constriction Injury (CCI) Model Dosing Oral Administration (this compound or Vehicle) CCI->Dosing Behavior Behavioral Testing (Mechanical Allodynia) Dosing->Behavior Tissue Tissue Collection (mPFC) Behavior->Tissue WB Western Blot Tissue->WB pSrc Measure p-Src and p-GluN2B levels WB->pSrc

Caption: Workflow for assessing this compound's effect in a neuropathic pain model.

Comparative Logic

Comparative_Logic cluster_modulators Modulators cluster_effects Effects cluster_outcomes Clinical Outcomes NMDAR NMDA Receptor NYX2925 This compound (PAM) NMDAR->NYX2925 Ketamine Ketamine (Antagonist) NMDAR->Ketamine Normalization Normalization of Synaptic Plasticity NYX2925->Normalization Blockade Channel Blockade & Disinhibition Ketamine->Blockade Analgesia_Favorable Analgesia with Favorable Side Effect Profile Normalization->Analgesia_Favorable Antidepression_SideEffects Antidepressant Effects with Psychotomimetic Side Effects Blockade->Antidepression_SideEffects

References

Safety Operating Guide

Navigating the Safe Disposal and Handling of NYX-2925 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the N-methyl-D-aspartate (NMDA) receptor modulator NYX-2925, understanding the proper disposal procedures is paramount for maintaining laboratory safety and environmental compliance. While classified as a non-hazardous substance, adherence to established protocols for research chemical waste is essential. This guide provides a comprehensive overview of the recommended disposal methods for this compound, alongside critical information on its mechanism of action and relevant experimental workflows.

Proper Disposal Procedures for this compound

According to available safety data, this compound is not considered a hazardous substance or mixture.[1] However, as a compound intended for research use only, it should not be disposed of as common waste. Laboratories should adhere to the following guidelines for the proper disposal of this compound and its associated waste.

General Guidance:

  • Consult Local Regulations: Always consult and comply with your institution's specific waste disposal protocols and local environmental regulations.

  • Segregation: Do not mix this compound waste with biohazardous, radioactive, or other hazardous chemical waste streams.

  • Labeling: Clearly label all waste containers with the contents, including the name "this compound," and mark them as "non-hazardous."

Disposal of Solid and Liquid Waste:

The primary route of elimination for this compound in preclinical studies is renal, with a significant portion excreted unchanged in the urine.[2] This suggests good water solubility. For laboratory waste, the following procedures are recommended:

Waste TypeRecommended Disposal Procedure
Solid Waste Collect in a designated, sealed container. This waste can typically be disposed of in the regular laboratory trash that is handled by trained personnel, provided it is not mixed with hazardous materials. Avoid placing it in common area trash bins.
Aqueous Solutions For dilute aqueous solutions, check with your institution's environmental health and safety (EHS) office. Some institutions may permit the disposal of non-hazardous, water-soluble chemicals down the sanitary sewer, followed by flushing with ample water. pH neutralization may be required.
Empty Containers Triple rinse empty containers with a suitable solvent (e.g., water or ethanol). Deface or remove the original label to prevent misuse. The rinsed containers can then typically be disposed of in the regular trash or recycled according to institutional policy.

For specific questions or in the case of a large spill, always contact your institution's EHS department for guidance.

Understanding the Mechanism of Action: The this compound Signaling Pathway

This compound is a novel, orally active, positive allosteric modulator of the NMDA receptor.[3][4][5] Its therapeutic potential lies in its ability to enhance synaptic plasticity, a key process in learning, memory, and the modulation of chronic pain.[6]

The proposed mechanism of action for this compound involves the potentiation of NMDA receptor function, particularly in the medial prefrontal cortex (mPFC). In conditions like neuropathic pain, there is a dampening of NMDA receptor-mediated signaling in this brain region. This compound is thought to counteract this by the following pathway:

  • Binding and Allosteric Modulation: this compound binds to a site on the NMDA receptor, enhancing its response to the endogenous co-agonists glutamate (B1630785) and glycine/D-serine.

  • Increased Calcium Influx: This positive modulation leads to an increased influx of calcium ions (Ca2+) through the NMDA receptor channel.

  • Activation of Src Kinase: The elevated intracellular calcium activates Src kinase, a key downstream signaling molecule.

  • Phosphorylation of GluN2 Subunits: Activated Src kinase then phosphorylates specific sites on the GluN2A and GluN2B subunits of the NMDA receptor.

  • Positive Feedback and Stabilization: This phosphorylation creates a positive feedback loop, further enhancing and stabilizing the NMDA receptor at the synapse, ultimately leading to the alleviation of pain symptoms.[7]

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDAR Binds NYX2925 This compound NYX2925->NMDAR Modulates Ca2 Ca²⁺ Influx NMDAR->Ca2 Opens Channel pNMDAR Phosphorylated NMDA Receptor Src Src Kinase Ca2->Src Activates pSrc Activated Src (p-Src) Src->pSrc Phosphorylation pSrc->NMDAR Phosphorylates GluN2 Subunits Synaptic_Plasticity Enhanced Synaptic Plasticity pNMDAR->Synaptic_Plasticity Leads to

Proposed signaling pathway of this compound at the NMDA receptor.

Experimental Workflow for Studying NMDA Receptor Modulators

Investigating the effects of NMDA receptor modulators like this compound typically involves a multi-tiered experimental approach, progressing from in vitro to in vivo models. A general workflow is outlined below.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Animal Models) cluster_analysis Data Analysis & Interpretation A1 Receptor Binding Assays A2 Electrophysiology (Patch Clamp on Cultured Neurons) A1->A2 A3 Calcium Imaging A2->A3 A4 Western Blot for Phosphorylated Proteins (p-Src, p-GluN2B) A3->A4 B1 Pharmacokinetic Studies (Blood and CSF Sampling) A4->B1 Transition to In Vivo B2 Behavioral Models (e.g., Neuropathic Pain Models) B1->B2 B3 In Vivo Electrophysiology (e.g., LTP studies in mPFC) B2->B3 B4 Post-mortem Tissue Analysis (Immunohistochemistry, Western Blot) B3->B4 C1 Dose-Response Curves B4->C1 C2 Statistical Analysis of Behavioral and Electrophysiological Data C1->C2 C3 Correlation of Molecular Changes with Behavioral Outcomes C2->C3

General experimental workflow for evaluating NMDA receptor modulators.

This structured approach allows researchers to build a comprehensive understanding of a compound's pharmacological profile, from its direct interaction with the target receptor to its functional consequences in a living organism. By combining these experimental insights with rigorous safety and disposal protocols, the scientific community can continue to explore the therapeutic potential of novel compounds like this compound in a safe and responsible manner.

References

Essential Safety and Logistical Information for Handling NYX-2925

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of NYX-2925, an orally active, N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator. The information herein is intended to equip laboratory personnel with the necessary knowledge to minimize risks and ensure procedural consistency.

Immediate Safety and Handling Precautions

While this compound is classified as a non-hazardous substance, standard laboratory safety protocols are mandatory. Adherence to these guidelines is crucial for maintaining a safe research environment.

Personal Protective Equipment (PPE):

A key aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound in a research setting.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shieldsProtects against accidental splashes of solutions containing this compound.
Hand Protection Standard laboratory gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Not generally requiredDue to its non-volatile nature and non-hazardous classification, respiratory protection is not required under normal handling conditions with good laboratory ventilation.

Emergency First Aid Procedures:

In the event of accidental exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical advice.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: Laboratory Handling and Solution Preparation

Proper handling and preparation of this compound solutions are critical for experimental accuracy and safety.

General Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood when handling the powdered form.

  • Avoid generating dust.

  • Weigh the compound in a designated area and clean the balance and surrounding surfaces after use.

  • Keep containers tightly closed when not in use.

Stock Solution Preparation (for in vitro studies):

A common procedure for preparing a stock solution of this compound for use in cell culture or electrophysiology experiments is as follows:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Dissolve the weighed this compound powder in a suitable solvent, such as sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO).

  • Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Disposal Plan

As a non-hazardous compound, the disposal of this compound and its associated waste should follow institutional and local guidelines for non-hazardous chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of in a designated container for non-hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a biohazard bag or a designated container for solid chemical waste.
Aqueous Solutions of this compound Small quantities can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. For larger volumes, consult your institution's environmental health and safety (EHS) office.
Empty Containers Rinse the container three times with a suitable solvent (e.g., water). Deface the label and dispose of the container in the regular trash or recycling, as per institutional policy.

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the NMDA receptor. It enhances the receptor's function in response to the binding of the neurotransmitter glutamate. This modulation is believed to underlie its effects on synaptic plasticity. The binding of this compound initiates a downstream signaling cascade that involves the activation of Src kinase. Activated Src then phosphorylates the GluN2A and GluN2B subunits of the NMDA receptor, leading to an enhancement of receptor function and promotion of synaptic plasticity. This cascade can ultimately influence gene expression through the activation of transcription factors like CREB.

NYX2925_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDAR Binds This compound This compound This compound->NMDAR Positive Allosteric Modulation Src Src NMDAR->Src Activates CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates pSrc Activated Src (p-Src) Src->pSrc Phosphorylation pSrc->NMDAR Phosphorylates GluN2A/B Subunits pCaMKII Activated CaMKII (p-CaMKII) CaMKII->pCaMKII Autophosphorylation CREB CREB pCaMKII->CREB Activates pCREB Activated CREB (p-CREB) CREB->pCREB Phosphorylation Gene_Expression Gene Expression & Synaptic Plasticity pCREB->Gene_Expression Promotes

Caption: Signaling pathway of this compound as a positive allosteric modulator of the NMDA receptor.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following section provides a general workflow for an in vitro electrophysiology experiment to assess the effect of this compound on synaptic transmission.

Experimental Workflow for In Vitro Electrophysiology:

This workflow outlines the key steps for recording synaptic activity from brain slices and applying this compound.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_application Drug Application cluster_analysis Data Analysis Animal_Perfusion Anesthetize and Perfuse Animal Brain_Extraction Extract Brain Animal_Perfusion->Brain_Extraction Slicing Prepare Acute Brain Slices (e.g., 300-400 µm) Brain_Extraction->Slicing Recovery Incubate Slices in Artificial Cerebrospinal Fluid (aCSF) Slicing->Recovery Transfer_Slice Transfer a Slice to the Recording Chamber Recovery->Transfer_Slice Obtain_Recording Obtain Whole-Cell Patch-Clamp Recording from a Neuron Transfer_Slice->Obtain_Recording Baseline Record Baseline Synaptic Activity Obtain_Recording->Baseline NYX2925_Prep Prepare this compound Solution in aCSF Baseline->NYX2925_Prep Bath_Application Bath-apply this compound at Desired Concentration NYX2925_Prep->Bath_Application Record_Effect Record Synaptic Activity in the Presence of this compound Bath_Application->Record_Effect Washout Washout this compound with aCSF Record_Effect->Washout Analyze_Data Analyze Changes in Synaptic Transmission Parameters Washout->Analyze_Data Statistical_Analysis Perform Statistical Analysis Analyze_Data->Statistical_Analysis

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.